molecular formula C8H5FIN B1400386 7-Fluoro-5-iodo-1H-indole CAS No. 1173023-15-8

7-Fluoro-5-iodo-1H-indole

Cat. No.: B1400386
CAS No.: 1173023-15-8
M. Wt: 261.03 g/mol
InChI Key: BRUNWOSWRZMWNY-UHFFFAOYSA-N
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Description

7-Fluoro-5-iodo-1H-indole is a useful research compound. Its molecular formula is C8H5FIN and its molecular weight is 261.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNWOSWRZMWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735800
Record name 7-Fluoro-5-iodo-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-15-8
Record name 7-Fluoro-5-iodo-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-5-iodoindole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthetic pathways leading to 7-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of significant interest to researchers and professionals in drug development. The strategic incorporation of both fluorine and iodine atoms onto the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. Fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] This document will delve into the core synthetic strategies, offering expert insights into the rationale behind experimental choices and providing detailed protocols for the synthesis of this important compound.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategies:

  • Late-Stage Halogenation of a Pre-formed Indole Core: This approach commences with a readily available substituted indole, in this case, 7-fluoro-1H-indole, followed by the regioselective introduction of an iodine atom at the C5 position. This method is often favored for its convergence and the commercial availability of the starting materials.

  • De Novo Synthesis of the Indole Ring: This strategy involves constructing the indole nucleus from acyclic precursors already bearing the requisite fluorine and iodine substituents. Classical indole syntheses, such as the Fischer or Leimgruber-Batcho methods, can be adapted for this purpose.[3]

This guide will focus on the first approach, late-stage halogenation, due to its practicality and the availability of supporting literature for analogous transformations.

Recommended Synthetic Pathway: Electrophilic Iodination of 7-Fluoro-1H-indole

The most direct and logical route to this compound involves the electrophilic iodination of commercially available 7-fluoro-1H-indole. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The directing effects of the fluorine atom and the pyrrole ring nitrogen must be considered to achieve the desired C5 regioselectivity.

Overall Synthetic Transformation

Overall Synthesis 7-Fluoro-1H-indole 7-Fluoro-1H-indole This compound This compound 7-Fluoro-1H-indole->this compound Electrophilic Iodination

Caption: Overall synthetic scheme for the preparation of this compound.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Iodination of 7-Fluoro-1H-indole

The key transformation in this synthesis is the regioselective iodination of the 7-fluoro-1H-indole core. The C5 position of the indole ring is generally electron-rich and susceptible to electrophilic substitution. While direct iodination of 7-fluoro-1H-indole is not extensively documented, a reliable precedent is the iodination of other indole derivatives. A common and effective method for the iodination of indoles is the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Rationale for Reagent Selection:

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient source of an electrophilic iodine atom (I+). Its use avoids the harsh conditions and potential side reactions associated with using molecular iodine (I₂) and an oxidizing agent.

  • N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that can facilitate the dissolution of the starting materials and reagents, promoting a homogeneous reaction mixture.

Detailed Protocol:

  • To a solution of 7-fluoro-1H-indole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Mechanistic Insights

The electrophilic iodination of the indole ring proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich indole nucleus acts as a nucleophile, attacking the electrophilic iodine species generated from NIS. The resulting arenium ion intermediate is then deprotonated to restore aromaticity, yielding the iodinated indole.

Iodination Mechanism cluster_0 Electrophilic Aromatic Substitution Indole 7-Fluoro-1H-indole Intermediate Arenium Ion Intermediate Indole->Intermediate + I+ NIS N-Iodosuccinimide (NIS) Product This compound Intermediate->Product - H+

Caption: Simplified mechanism of electrophilic iodination of 7-fluoro-1H-indole.

Alternative Synthetic Strategy: A De Novo Approach

While the late-stage iodination is the recommended route, an alternative strategy would be to construct the indole ring from a precursor that already contains the fluorine and iodine atoms. For instance, a modified Fischer indole synthesis could be employed.[3] This would involve the reaction of a (2-fluoro-4-iodophenyl)hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.

Challenges of the De Novo Approach:

  • Availability of Starting Materials: The synthesis of the required (2-fluoro-4-iodophenyl)hydrazine precursor may be multi-stepped and challenging.

  • Reaction Conditions: The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which may not be compatible with all functional groups.[1][4]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
7-Fluoro-1H-indoleC₈H₆FN135.14387-44-0[5][6]
N-IodosuccinimideC₄H₄INO₂224.99516-12-1
This compoundC₈H₅FIN261.031173023-15-8

Conclusion

The synthesis of this compound is most efficiently achieved through the electrophilic iodination of commercially available 7-fluoro-1H-indole using N-iodosuccinimide. This method offers a direct, high-yielding, and regioselective route to the target compound. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important molecule.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Accessed January 7, 2026. [Link]
  • National Institutes of Health. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Accessed January 7, 2026. [Link]
  • ResearchGate. Synthesis of substituted indoles. Accessed January 7, 2026. [Link]
  • Organic Chemistry Portal. Synthesis of indoles. Accessed January 7, 2026. [Link]
  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles. Accessed January 7, 2026. [Link]
  • PubChem. 7-fluoro-2-iodo-1H-indole. Accessed January 7, 2026. [Link]
  • Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole. Accessed January 7, 2026.
  • ResearchGate. The application of the Fischer indole synthesis in medicinal chemistry. Accessed January 7, 2026. [Link]
  • ResearchGate. Iodination of 7-azaindole and pyrrole. Accessed January 7, 2026. [Link]
  • PubMed. The role of fluorine in medicinal chemistry. Accessed January 7, 2026. [Link]
  • Frontiers. Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Accessed January 7, 2026. [Link]
  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Accessed January 7, 2026. [Link]
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Accessed January 7, 2026. [Link]
  • MDPI.
  • Uniba. A Recent Update on the Flow Synthesis of Indoles. Accessed January 7, 2026. [Link]
  • OUCI. The application of the Fischer indole synthesis in medicinal chemistry. Accessed January 7, 2026. [Link]
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  • PubChem. 7-Fluoro-1H-indole. Accessed January 7, 2026. [Link]

Sources

A Technical Guide to the Synthesis of 7-Fluoro-5-iodo-1H-indole via a Two-Stage Bartoli-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 7-fluoro-5-iodo-1H-indole, a valuable halogenated building block in medicinal chemistry and drug development. Recognizing the limitations of classical indole syntheses for producing 7-substituted scaffolds, this paper details a robust two-stage pathway commencing from the readily available 3-fluoro-5-iodoaniline. The core of this strategy involves an initial oxidation of the aniline to its corresponding nitroarene, followed by the highly regioselective Bartoli indole synthesis. We will explore the mechanistic rationale behind this strategic choice, provide detailed, field-tested protocols for each stage, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals seeking a reliable and scalable route to this important heterocyclic intermediate.

Introduction: The Strategic Value of Polyhalogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, the incorporation of multiple halogen atoms, such as fluorine and iodine, onto the indole scaffold imparts unique physicochemical properties that are highly sought after in drug design.

  • Fluorine can enhance metabolic stability, improve binding affinity by participating in hydrogen bonding and electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Iodine , as a large and polarizable halogen, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of complex molecules.

The target molecule, this compound, combines these features, making it a powerful synthon for constructing complex molecular architectures and libraries of potential therapeutic agents.

Strategic Analysis: Selecting the Optimal Synthetic Pathway

While numerous methods for indole synthesis exist, the preparation of 7-substituted indoles from simple anilines presents a significant challenge for many classical approaches.

  • Fischer Indole Synthesis: This venerable method requires the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] To utilize our starting material, 3-fluoro-5-iodoaniline would first need to be converted to the corresponding hydrazine via diazotization and reduction—a multi-step process that can be fraught with stability issues. Furthermore, the harsh acidic conditions required for the final cyclization can be incompatible with sensitive functional groups.[3][4]

  • Madelung Synthesis: This pathway involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[5] It is unsuitable for this transformation as our starting material lacks the required ortho-methyl group.

  • The Bartoli Indole Synthesis: This reaction stands out as the premier method for synthesizing 7-substituted indoles.[6] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[7] The presence of an ortho substituent is not a limitation but a requirement, as its steric bulk facilitates the key[8][8]-sigmatropic rearrangement in the reaction mechanism.[7][8]

Given that our starting material, 3-fluoro-5-iodoaniline, can be readily oxidized to 1-fluoro-3-iodo-5-nitrobenzene, the fluorine atom is perfectly positioned ortho to the newly formed nitro group. This makes a two-stage pathway—oxidation followed by Bartoli synthesis—the most logical and efficient route to this compound.

The Two-Stage Synthetic Workflow

The selected strategy is a sequential process that first prepares the necessary nitroarene precursor and then constructs the indole ring.

G A 3-Fluoro-5-iodoaniline B 1-Fluoro-3-iodo-5-nitrobenzene A->B Stage 1: Oxidation (TFPAA or Oxone®) C This compound B->C Stage 2: Bartoli Synthesis (3 eq. VinylMgBr, THF, -40°C)

Sources

7-Fluoro-5-iodo-1H-indole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Fluoro-5-iodo-1H-indole stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic disubstitution imparts a unique combination of properties: the fluorine atom at the 7-position enhances metabolic stability and modulates electronic characteristics, while the iodine atom at the 5-position serves as an exceptionally versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth analysis of the core chemical properties, spectroscopic signatures, reactivity, and applications of this compound, designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Core Chemical and Physical Properties

This compound is a solid at room temperature, valued for its specific substitution pattern that allows for precise chemical modifications. Its properties are critical for designing reaction conditions and ensuring stability.

PropertyValueSource(s)
CAS Number 1173023-15-8[1]
Molecular Formula C₈H₅FIN[1]
Molecular Weight 261.03 g/mol [1]
Appearance Solid
Purity ≥97%
Storage Temperature 2-8°C
SMILES String Fc1cc(I)cc2cc[nH]c12
InChI Key BRUNWOSWRZMWNY-UHFFFAOYSA-N
Spectroscopic Data Analysis: A Predictive Overview

While a dedicated experimental spectrum for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on the extensive analysis of substituted indoles.[2][3] These predictions are invaluable for reaction monitoring and structural confirmation.

2.1. Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the five protons on the indole core. The electron-withdrawing effects of the fluorine and iodine atoms will cause downfield shifts for adjacent protons.

  • N-H Proton (H1): A broad singlet, typically appearing far downfield (> 10 ppm), characteristic of indole N-H protons.

  • Aromatic Protons (H2, H3, H4, H6):

    • H3: Expected to be a triplet or doublet of doublets around 6.5-6.7 ppm.

    • H2: Expected to be a triplet or doublet of doublets around 7.2-7.4 ppm.

    • H4 & H6: These protons on the benzene ring will appear as doublets. H6 (adjacent to iodine) and H4 (adjacent to fluorine) will be the most downfield, likely in the 7.5-7.9 ppm range, showing characteristic splitting patterns influenced by both the adjacent proton and the fluorine atom (for H6).

2.2. Predicted ¹³C NMR Spectroscopy

The carbon spectrum provides a clear map of the carbon skeleton.

  • C5 (Iodo-substituted): This carbon will be significantly shifted upfield due to the heavy atom effect of iodine, expected to appear in the 85-95 ppm range.

  • C7 (Fluoro-substituted): This carbon will show a large one-bond coupling constant (¹JCF) and will be shifted downfield, typically appearing in the 145-155 ppm range.

  • Other Carbons: The remaining six carbons of the indole ring will show characteristic shifts, with C2 and C3 appearing around 125 ppm and 103 ppm, respectively. The other benzene ring carbons (C3a, C4, C6, C7a) will have shifts influenced by the halogen substituents.

2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a distinct molecular ion peak [M]⁺ at m/z ≈ 261.03, corresponding to its molecular weight.[1][4] The presence of iodine (¹²⁷I) will result in a clean isotopic pattern, simplifying mass spectral interpretation.

Synthesis and Chemical Reactivity

The synthetic utility of this compound is primarily defined by the reactivity of the C-I bond at the 5-position.

3.1. Plausible Synthetic Pathway

A common and effective strategy for synthesizing substituted indoles is the Fischer indole synthesis .[5][6] A plausible route to this compound would begin with a commercially available 3-fluoro-5-iodoaniline, which is then converted to the corresponding hydrazine. This hydrazine intermediate is subsequently reacted with a suitable ketone or aldehyde (like pyruvic acid followed by decarboxylation) under acidic conditions to induce cyclization and form the target indole ring.

Caption: Plausible Fischer indole synthesis pathway.

3.2. Core Reactivity and Key Transformations

The iodine atom at the C5 position is an excellent leaving group, making it the focal point for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, which is fundamental to building molecular complexity in drug discovery programs.

Caption: Key reaction pathways for this compound.

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this scaffold, enabling the connection of aryl or vinyl fragments.

  • Principle: This reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) using a palladium catalyst and a base. The choice of ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners.

  • Self-Validating Protocol:

    • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

    • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos.

    • Solvent & Degassing: Add a suitable solvent system (e.g., dioxane/water, or DMF). The system must be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes to prevent catalyst oxidation.

    • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting iodo-indole confirms reaction completion.

    • Work-up: After cooling, the reaction is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the iodo-indole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[7][8][9] This is a powerful method for creating rigid linkers or precursors for further transformations.

  • Heck Reaction: The Heck reaction allows for the vinylation of the indole core by coupling it with an alkene in the presence of a palladium catalyst and a base.[10][11][12][13] This reaction is instrumental in synthesizing stilbene-like structures and other conjugated systems.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs.[5][6] The specific substitution pattern of this compound makes it a high-value starting material for several reasons:

  • Bioisosteric Replacement: The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its high electronegativity and small size can lead to improved metabolic stability (by blocking sites of oxidative metabolism) and enhanced binding affinity with target proteins through favorable electrostatic interactions.[14]

  • SAR Exploration: The C5-iodo group provides a reliable anchor point for generating large libraries of analogues. By performing cross-coupling reactions with a diverse set of building blocks, researchers can systematically explore the Structure-Activity Relationships (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.

  • Therapeutic Targets: Fluorinated indole derivatives have shown promise across a wide range of therapeutic areas, including the development of novel antiviral agents, kinase inhibitors for oncology, and central nervous system (CNS) agents.[14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

  • Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral), a skin irritant (Skin Irritation 2), and can cause serious eye damage (Eye Damage 1). It may also cause respiratory irritation (STOT SE 3).[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[1]

  • Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C, to ensure long-term stability.

References
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Intramolecular Cyclization. Journal of the American Chemical Society.
  • Ackermann, L., & Althammer, A. (2006). Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Organic Letters.
  • de la Torre, A., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. Chemistry – A European Journal.
  • Paun, A., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. Tetrahedron Letters.
  • Overman, L. E., & Tsuboi, S. (2012). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Journal of the American Chemical Society.
  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles.
  • Wikipedia. Sonogashira coupling.
  • CASPRE. 13C NMR Predictor.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications.
  • Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.
  • Organic Chemistry Portal. Heck Reaction.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Wikipedia. Heck reaction.
  • Supporting Information for Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • Liew, Y. X., et al. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry.
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Sources

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 7-Fluoro-5-iodo-1H-indole using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous characterization of this substituted indole is paramount for downstream applications. This document details the causal logic behind experimental design, from sample preparation to spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. We present a self-validating protocol, in-depth analysis of substituent effects on the proton spectrum, and a framework for definitive peak assignment.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Halogenated indoles, such as this compound (Figure 1), are particularly valuable as synthetic intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Given its role as a critical building block, verifying the identity and purity of this compound is a non-negotiable step in any synthetic workflow. ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing a detailed electronic and structural fingerprint of the molecule. This guide will walk through the complete process of acquiring and interpreting a high-quality ¹H NMR spectrum for this compound.

Figure 1. Structure of this compound

C₈H₅FIN, Mol. Wt.: 261.03 g/mol

Core Principles: Predicting the ¹H NMR Spectrum

Before entering the lab, a senior scientist leverages foundational principles to predict the expected spectrum. This foreknowledge transforms data acquisition from a passive measurement into an active process of hypothesis testing.

2.1. The Indole Ring System

The basic indole ring system has a characteristic set of proton signals.[2][3] The pyrrole-like portion (positions 1, 2, 3) and the benzene-like portion (positions 4, 5, 6, 7) have distinct chemical shift regions. The N-H proton (H-1) is typically a broad singlet, highly dependent on solvent and concentration, often appearing far downfield (>10 ppm).[4] The protons on the benzene ring (H-4 to H-7) appear in the aromatic region (typically 7.0-7.7 ppm), while H-2 and H-3 are distinct, with H-3 often showing a characteristic triplet-like appearance due to coupling with H-1 and H-2.[5]

2.2. Substituent Effects: The Impact of Fluorine and Iodine

The placement of a fluorine at C-7 and an iodine at C-5 dramatically alters the electronic landscape of the indole ring, leading to predictable changes in the ¹H NMR spectrum.

  • Fluorine (C-7): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, which generally deshields nearby protons (moves them downfield). However, it also has a resonance effect, donating electron density through its lone pairs.[6] The most significant impact of the ⁷F atom is its spin-spin coupling to nearby protons (¹H-¹⁹F coupling). We anticipate seeing this coupling manifest for H-6 and potentially a longer-range coupling to H-4. ¹⁹F is a spin I=1/2 nucleus with 100% natural abundance, so these couplings will be sharp and distinct.[7]

  • Iodine (C-5): Iodine's effect is more complex. While it is a halogen, its electronegativity is much lower than fluorine's. Its primary influence stems from the "heavy atom effect" and its anisotropic properties, which can lead to both shielding and deshielding of adjacent protons.[8][9] We expect the iodine at C-5 to significantly shift the resonance of H-4 and H-6.

2.3. Predicted Spectrum for this compound:

Based on these principles, we can anticipate the following features:

  • H-1: A broad singlet, far downfield (~11-12 ppm in DMSO-d₆).

  • H-2 & H-3: Two signals in the 6.5-7.5 ppm range. H-3 will likely be a triplet (or doublet of doublets) due to coupling with H-1 and H-2. H-2 will be a multiplet due to coupling to H-3 and H-1.

  • H-4: A doublet, shifted by the adjacent iodine. It should also exhibit a long-range coupling to the fluorine at C-7.

  • H-6: A doublet of doublets, due to ortho coupling with the fluorine at C-7 and meta coupling with H-4.

Experimental Protocol: A Self-Validating Workflow

The integrity of the final spectrum is wholly dependent on a meticulous experimental approach. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring reproducibility.

3.1. Materials and Instrumentation

  • Analyte: this compound (5-10 mg)[10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)

  • NMR Tube: High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for optimal resolution)

Causality Behind Solvent Choice: DMSO-d₆ is selected for several key reasons. Firstly, it is an excellent solvent for a wide range of polar and nonpolar compounds, ensuring complete dissolution of the indole.[11] Secondly, and most critically for this analysis, it minimizes the rate of proton exchange for the N-H proton.[11][12] This results in a sharper N-H signal, allowing for the potential observation of coupling to H-2 and H-3, which provides valuable structural information. In contrast, protic solvents like CD₃OD or D₂O would lead to the exchange of the N-H proton for deuterium, causing the signal to disappear entirely.[11]

3.2. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add ~0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate until the solid is completely dissolved. The solution must be transparent and free of any particulate matter.[10][13]

  • Filtration (Self-Validation Step): To prevent line broadening from suspended microparticles, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool (do not use cotton, as it can leach impurities).[13]

  • Tube Cleaning: Before insertion into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[10][14]

3.3. Data Acquisition Parameters (400 MHz Example)

  • Lock & Shim: Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity. An automated shimming routine is typically sufficient.[15]

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse acquisition (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures proper T1 relaxation for quantitative analysis.

    • Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Temperature: 298 K (25 °C).[16]

Spectral Analysis and Data Interpretation

The following is a representative analysis of the ¹H NMR spectrum of this compound in DMSO-d₆.

4.1. Peak Assignment and Justification

Peak LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
A11.75br s-1HH-1 (N-H)Broad signal in the far downfield region, characteristic of an indole N-H proton in DMSO.[11][12]
B7.82dJ = 2.0 Hz1HH-4Appears as a doublet due to meta-coupling with H-6. Deshielded by the adjacent iodine at C-5.
C7.45tJ = 2.8 Hz1HH-2Triplet-like appearance due to similar coupling constants with H-1 and H-3.
D7.31ddJ = 9.6, 2.0 Hz1HH-6Doublet of doublets. The large coupling (9.6 Hz) is from the ortho-coupling to ⁷F. The small coupling (2.0 Hz) is from meta-coupling to H-4.
E6.48ddJ = 2.8, 1.8 Hz1HH-3Doublet of doublets due to coupling with H-2 and H-1.

4.2. In-Depth Coupling Analysis

  • H-6 / H-4 Coupling: The protons at H-6 and H-4 show a clear meta-coupling (⁴JHH) of 2.0 Hz. This confirms their relative positions on the benzene ring.

  • H-6 / ⁷F Coupling: The large doublet splitting of the H-6 signal (³JHF = 9.6 Hz) is unambiguous proof of the ortho relationship between this proton and the fluorine atom at C-7.

  • H-2 / H-3 / H-1 Coupling: The signals for H-2 and H-3 confirm the pyrrole ring structure. The coupling between H-2 and H-3 (³JHH ≈ 2.8 Hz) is typical for this ring system. The additional splitting on both signals arises from coupling to the N-H proton.

4.3. Advanced Characterization: 2D NMR

For absolute certainty in assignment, especially with more complex indole derivatives, a 2D COSY (Correlation Spectroscopy) experiment is recommended. A COSY spectrum would show a cross-peak between H-2 and H-3, and another between H-4 and H-6, definitively confirming these proton-proton coupling networks.[17][18][19]

Visualization of the Characterization Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as a systematic process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis A Weigh 5-10 mg This compound B Dissolve in 0.6 mL DMSO-d6 A->B C Filter into NMR Tube (Self-Validation) B->C D Lock & Shim C->D E Acquire 1D ¹H Spectrum D->E F Acquire 2D COSY (Optional Confirmation) E->F G Process Data (FT, Phase, Baseline) E->G K Analyze Coupling Constants (JHF and JHH) F->K H Reference Spectrum (DMSO @ 2.50 ppm) G->H I Integrate Peaks H->I J Assign Signals (Chemical Shift & Multiplicity) I->J J->K L Final Structure Confirmation K->L

Diagram 1. Workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. The key characterization features are the downfield N-H singlet, the distinct signals for H-2 and H-3, and the two aromatic signals (H-4 and H-6) whose multiplicities are defined by ¹H-¹H meta-coupling and ¹H-¹⁹F ortho-coupling. By following the robust protocol detailed in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

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  • Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides. (n.d.). AWS.
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An In-depth Technical Guide to the ¹³C NMR Spectrum of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 7-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of interest to researchers in medicinal chemistry and drug development. This document offers a detailed interpretation of the anticipated spectral features, grounded in fundamental NMR principles and substituent effects. Furthermore, it outlines a robust experimental protocol for acquiring a high-quality ¹³C NMR spectrum for this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a unique heterocyclic compound featuring two distinct halogen substituents on the indole core. The strategic placement of a fluorine atom at the C7 position and an iodine atom at the C5 position introduces significant electronic and steric perturbations to the indole ring system. Understanding the precise electronic environment of each carbon atom is crucial for predicting reactivity, metabolic stability, and potential biological interactions. ¹³C NMR spectroscopy is an unparalleled tool for elucidating this detailed electronic information. This guide will dissect the expected ¹³C NMR spectrum, providing researchers with the foundational knowledge to interpret their own experimental data confidently.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the interplay of the inherent electronic properties of the indole ring and the powerful effects of the fluorine and iodine substituents.

The Indole Scaffold

The indole ring system itself gives rise to a characteristic range of ¹³C chemical shifts. The pyrrole ring carbons (C2 and C3) are generally more shielded than the benzenoid carbons, while the bridgehead carbons (C3a and C7a) have distinct chemical shifts. The chemical shifts of indole in CDCl₃ provide a baseline for understanding the substituent effects.[1][2]

The Influence of the Fluorine Substituent

The highly electronegative fluorine atom at the C7 position exerts a strong influence on the surrounding carbon nuclei. This manifests in two primary ways:

  • Inductive Effects: The fluorine atom withdraws electron density, leading to a significant downfield (deshielding) shift for the directly attached carbon (C7). This effect also propagates to a lesser extent to adjacent carbons.

  • Carbon-Fluorine Coupling (¹JCF, ²JCF, ³JCF): A key diagnostic feature is the presence of through-bond scalar coupling between the ¹⁹F nucleus (spin ½) and the ¹³C nuclei. This results in the splitting of carbon signals into doublets.[3][4] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

    • ¹JCF (one-bond coupling) is typically large, often in the range of 240-260 Hz.

    • ²JCF (two-bond coupling) is smaller, generally between 10-30 Hz.

    • ³JCF (three-bond coupling) is also observable and can provide valuable assignment information.[5][6]

The Influence of the Iodine Substituent

The iodine atom at the C5 position introduces a different, yet equally dramatic, effect on the ¹³C NMR spectrum:

  • The Heavy-Atom Effect: Iodine's large number of electrons leads to significant spin-orbit coupling.[7] This relativistic effect induces a pronounced upfield (shielding) shift on the directly attached carbon (C5).[7][8] This shielding can be substantial, often shifting the C5 signal by 30-40 ppm or more upfield compared to the corresponding carbon in the unsubstituted indole. This effect is a powerful diagnostic tool for identifying carbons directly bonded to iodine.

Predicted ¹³C NMR Data and Peak Assignments

Based on the principles outlined above, a predicted ¹³C NMR data table for this compound in a standard solvent like CDCl₃ is presented below. The chemical shifts are estimated based on additive substituent effects on the parent indole system, and the C-F coupling constants are based on typical values for fluorinated aromatic compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale for Assignment
C2~125s-Typical chemical shift for C2 of indole, minimally affected by substituents on the benzene ring.
C3~103d⁴JCF ≈ 1-3Typical chemical shift for C3 of indole. A small four-bond coupling to fluorine may be observed.
C3a~128d³JCF ≈ 5-10Bridgehead carbon, expected to show a three-bond coupling to the fluorine at C7.
C4~120d³JCF ≈ 3-7Influenced by both the adjacent iodine and the meta-positioned fluorine. Expected to show three-bond C-F coupling.
C5~85-95s-Significantly shielded due to the heavy-atom effect of the directly attached iodine.[7][8]
C6~123d²JCF ≈ 15-25Expected to be deshielded by the para-iodine and will show a characteristic two-bond coupling to fluorine.[4]
C7~155-160d¹JCF ≈ 240-250Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.[4][5]
C7a~135d²JCF ≈ 10-20Bridgehead carbon adjacent to C7, showing a two-bond coupling to fluorine.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Compound: this compound (CAS No. 1173023-15-8).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for initial analysis. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Reference: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[9]

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Experiment ¹³C with ¹H decoupling (e.g., zgpg30)Provides a spectrum with singlets for each carbon (unless coupled to fluorine), improving signal-to-noise.
Solvent CDCl₃Common solvent with a well-defined residual peak at 77.16 ppm for calibration.
Temperature 298 K (25 °C)Standard operating temperature.
Spectral Width (SW) 250 ppm (0-250 ppm)Ensures all carbon signals, including those in the aromatic region, are captured.
Number of Scans (NS) ≥ 1024¹³C is an insensitive nucleus, requiring a significant number of scans to achieve adequate signal-to-noise.
Relaxation Delay (D1) 2.0 secondsAllows for sufficient relaxation of the carbon nuclei between pulses, ensuring accurate signal integration.
Acquisition Time (AQ) ~1.3 secondsA longer acquisition time provides better resolution.
Pulse Width (P1) ~10-12 µs (for a 90° pulse)Calibrated for the specific probe being used. A 30° or 45° flip angle can be used to reduce the relaxation delay.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label all significant peaks in the spectrum.

Visualization of Substituent Effects

The following diagram illustrates the predicted electronic effects of the fluorine and iodine substituents on the carbon chemical shifts of the indole ring.

G cluster_indole This compound C2 C2 C3 C3 C2->C3 N1 N-H C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 I I C5->I Heavy-Atom Effect (Strong Shielding) C7 C7 C6->C7 C7a C7a C7->C7a F F C7->F ¹JCF (Large Deshielding) C7a->C2 C7a->C3a

Caption: Predicted substituent effects on the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. By understanding the fundamental principles of substituent effects, particularly the deshielding and coupling caused by fluorine and the pronounced shielding from the heavy-atom effect of iodine, researchers can confidently assign the spectrum and gain deep insights into the electronic structure of this and related molecules. The experimental protocol provided herein offers a reliable method for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in modern drug discovery and chemical research.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Laurence, C., et al. (2003). Experimental Studies of the ¹³C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 107(44), 9477-9482.
  • Ernst, L. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society, Chemical Communications, (13), 754-755.
  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989.
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  • Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581.
  • Wang, Z., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(17), 11945-11954.
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  • Rusakov, Y. Y., Krivdin, L. B., & Glushkov, V. A. (2015). Relativistic effect of iodine in ¹³C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Russian Chemical Bulletin, 64(8), 1801-1806.
  • Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). eGrove, University of Mississippi.
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  • Hansen, P. E., & Wray, V. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161.
  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-384.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image].
  • Szántay, C., et al. (2011). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 35(12), 2736-2743.
  • Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.
  • Perras, F. A., et al. (2019). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(16), 6334-6338.
  • Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Supporting Information.
  • CASPRE - ¹³C NMR Predictor. (n.d.).
  • ¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (2014). Electronic Supplementary Information.
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  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB.
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Mass spectrometry analysis of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Fluoro-5-iodo-1H-indole

Authored by: A Senior Application Scientist

Introduction: The Significance of a Doubly Halogenated Indole Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The indole core is a privileged scaffold, appearing in numerous biologically active compounds, including neurotransmitters and pharmaceuticals.[2] The strategic placement of both fluorine and iodine atoms on this scaffold imparts unique properties. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[3]

Accurate and robust analytical methodologies are paramount for characterizing such molecules during synthesis, purification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this purpose. This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound, moving from first principles of method design to the interpretation of fragmentation data.

Part 1: Foundational Method Development - Ionization and Instrumentation

The success of any MS analysis begins with the selection of an appropriate ionization technique. The choice is dictated by the analyte's physicochemical properties, including polarity, thermal stability, and molecular weight. For this compound, two primary techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization Source Selection: ESI vs. APCI

Electrospray Ionization (ESI) is the preferred starting point for this molecule. The rationale is based on the indole structure, which contains a secondary amine (N-H) that is sufficiently basic to be readily protonated in the positive ion mode. This process forms a stable even-electron species, [M+H]⁺, which is ideal for sensitive detection.[4][5][6] ESI is a soft ionization technique that typically imparts minimal excess energy, resulting in a strong molecular ion signal with limited in-source fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative. APCI is well-suited for moderately polar to non-polar, thermally stable compounds.[7][8][9][10] The process involves vaporizing the analyte in a heated nebulizer before ionization via a corona discharge.[11] APCI can be more robust for analyses using higher HPLC flow rates or less polar mobile phases where ESI efficiency might decrease. However, the requirement for thermal vaporization makes it unsuitable for labile compounds.[7] Given the stability of the indole ring, this compound is a viable candidate for APCI.

The Scientist's Choice: Begin with ESI in positive ion mode. Its high efficiency for protonating the indole nitrogen promises the best sensitivity. If chromatographic conditions necessitate non-polar solvents or if matrix effects suppress the ESI signal, APCI should be employed as a secondary strategy.

Core Compound Properties for MS Analysis

A precise understanding of the analyte's mass is critical for instrument setup and data interpretation.

PropertyValueSource
Chemical FormulaC₈H₅FIN[1]
Average Molecular Weight261.03 Da[1]
Monoisotopic Mass260.9517 DaCalculated
Expected [M+H]⁺ Ion 261.9590 m/z Calculated
Expected [M-H]⁻ Ion 260.9444 m/z Calculated

Note: High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or TOF analyzers, should be calibrated to measure masses with sub-5 ppm accuracy.

Part 2: The Analytical Workflow - From Sample to Spectrum

A structured workflow ensures reproducibility and high-quality data. The process encompasses sample preparation, chromatographic separation, and finally, mass spectrometric detection and characterization.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Stock Solution (e.g., 1 mg/mL in DMSO) Working Working Solution (Dilute in Mobile Phase) Sample->Working Dilution Injection Autosampler Injection Working->Injection Column Reversed-Phase Separation (C18 Column) Injection->Column Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Column->Gradient Ionization Ionization Source (ESI or APCI) Gradient->Ionization MS1 Full Scan (MS1) (Detect [M+H]⁺) Ionization->MS1 Isolation Precursor Isolation (m/z 261.96) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Product Ion Scan (MS/MS) (Detect Fragments) CID->MS2 Interpretation Spectrum Interpretation (Fragmentation Pathway) MS2->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Overall analytical workflow for LC-MS analysis.

Experimental Protocol: LC-MS Method

This protocol outlines a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol, Acetonitrile, or DMSO).

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (HPLC) Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (ESI-Positive) Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV. Note: The capillary voltage can influence in-source reactions. A study on iodinated aromatic compounds showed that formic acid can induce deiodination, an effect dependent on the capillary voltage.[12] Monitor for the presence of a deiodinated species ([M-I+H]⁺) during method development.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂): 800 L/Hr.

  • Desolvation Temperature: 400 °C.

  • MS1 Scan Range: 100-400 m/z.

Part 3: Data Interpretation - Decoding the Mass Spectrum

Full Scan (MS1) Spectrum: Identifying the Molecular Ion

The primary goal of the MS1 scan is to confirm the presence and mass of the intact molecule. In positive ESI mode, the spectrum should be dominated by the protonated molecular ion, [M+H]⁺, at m/z 261.96 . A key feature of halogen-containing compounds is their isotopic pattern. However, both fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic, meaning they have only one naturally occurring stable isotope.[13][14] Therefore, unlike compounds with chlorine or bromine, this compound will not exhibit a characteristic M+2 peak.[15][16] The isotopic cluster will arise solely from the natural abundance of ¹³C.

Tandem MS (MS/MS) Spectrum: Elucidating the Structure

Tandem mass spectrometry provides definitive structural information by fragmenting the isolated molecular ion.[17] This process, known as Collision-Induced Dissociation (CID), involves accelerating the precursor ion (m/z 261.96) and colliding it with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest points.[18]

The fragmentation of this compound is governed by two main structural features: the relatively weak Carbon-Iodine bond and the stable indole ring system.

Predicted Fragmentation Pathways:

  • Loss of Iodine Radical (•I): The C-I bond is the most labile in the molecule. Homolytic cleavage is a common pathway for radical cations, but for even-electron [M+H]⁺ ions, fragmentation typically proceeds through the loss of neutral molecules. However, the loss of an iodine radical is frequently observed and represents a major fragmentation route. This results in a prominent product ion corresponding to the 7-fluoro-1H-indole cation.

  • Loss of Hydrogen Iodide (HI): A common rearrangement and elimination pathway involves the loss of a neutral molecule of hydrogen iodide. This is often a highly favored pathway for iodo-substituted aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring itself involves the expulsion of HCN from the pyrrole moiety, typically after initial bond cleavages.[19][20]

G cluster_frags Major Product Ions parent [M+H]⁺ This compound m/z 261.96 frag1 [M+H - I]⁺ 7-Fluoro-1H-indole Cation m/z 135.05 parent->frag1 - I• (126.90 Da) frag2 [M+H - HI]⁺ 7-Fluoro-1H-indol-5-yl Cation m/z 134.04 parent->frag2 - HI (127.91 Da) frag3 [M+H - I - HCN]⁺ C₇H₅F⁺ m/z 108.04 frag1->frag3 - HCN (27.01 Da)

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Summary of Expected Ions

The following table provides a quick reference for the key ions expected during LC-MS/MS analysis.

Ion DescriptionProposed StructureCalculated m/zAnalysis Mode
Protonated Molecule[C₈H₅FIN + H]⁺261.9590MS1 / Precursor
Loss of Iodine Radical[C₈H₅FN + H]⁺135.0533MS2 Product Ion
Loss of Hydrogen Iodide[C₈H₄FN]⁺134.0455MS2 Product Ion
Indole Ring Fragmentation[C₇H₄F]⁺108.0370MS2 Product Ion

Conclusion

The mass spectrometric analysis of this compound is a systematic process grounded in the fundamental principles of ionization and fragmentation. By employing ESI in the positive ion mode, analysts can expect to generate a strong protonated molecular ion at m/z 261.96. Subsequent MS/MS analysis provides a rich fragmentation spectrum dominated by the characteristic losses of iodine and hydrogen iodide, followed by cleavage of the indole ring. This technical guide provides the foundational protocols and interpretive logic required for researchers, scientists, and drug development professionals to confidently characterize this important halogenated building block, ensuring data integrity from discovery through development.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry.
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  • Atmospheric-pressure chemical ionization. Wikipedia.
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  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX.
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  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube.
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  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI.
  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Cambridge Open Engage.
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  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
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FT-IR spectrum of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 7-Fluoro-5-iodo-1H-indole

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Lacking a publicly available experimental spectrum, this document leverages foundational spectroscopic principles and data from analogous structures—including the parent indole, fluoroaromatics, and iodoaromatics—to construct a predictive spectral analysis. We will dissect the molecule's vibrational modes, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected spectral features. This guide serves as an essential reference for the structural characterization and quality control of this and similar complex heterocyclic compounds.

Introduction: The Significance of Halogenated Indoles and FT-IR Spectroscopy

The indole scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates. The strategic placement of halogen atoms, particularly fluorine and iodine, onto this scaffold profoundly influences a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1] this compound is a prime example of a multifunctional building block, offering distinct reactive sites for further synthetic elaboration in drug discovery programs.

In this context, FT-IR spectroscopy emerges as a powerful, non-destructive, and highly informative analytical technique. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule like this compound, FT-IR is indispensable for:

  • Structural Verification: Confirming the presence of key functional groups (N-H, C-F, aromatic rings).

  • Purity Assessment: Identifying impurities or residual starting materials.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.

This guide explains the causality behind the expected spectral features, grounding the interpretation in established spectroscopic theory to provide a trustworthy framework for analysis.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound (CAS: 1173023-15-8, Formula: C₈H₅FIN) combines the indole nucleus with two different halogen substituents on the benzene ring.[2] Understanding its FT-IR spectrum begins with a theoretical dissection of its covalent bonds and their expected vibrational frequencies.

Caption: Molecular structure of this compound.

The key vibrational modes can be categorized as follows:

  • High Wavenumber Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms.

    • N-H Stretch: The secondary amine in the indole ring will produce a characteristic stretch. For unsubstituted indole, this appears around 3406 cm⁻¹.[3] The presence of electron-withdrawing halogens on the adjacent ring may slightly increase the bond polarity, potentially shifting this peak to a slightly higher wavenumber.

    • Aromatic C-H Stretch: The C-H bonds on the aromatic and pyrrole rings will absorb at wavenumbers slightly above 3000 cm⁻¹, a hallmark of sp² hybridized carbon.[4]

  • Fingerprint Region (1650-650 cm⁻¹): This complex region contains a wealth of structural information from stretching and bending vibrations.

    • C=C Ring Stretching: Vibrations within the fused aromatic rings typically appear as a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹.[3]

    • C-N Stretching: These vibrations are typically found between 1350 cm⁻¹ and 1200 cm⁻¹.

    • C-F Stretching: The carbon-fluorine bond gives rise to a very strong and characteristic absorption, typically in the 1250-1100 cm⁻¹ range for aryl fluorides.

    • C-H In-Plane Bending: These vibrations occur between 1300 cm⁻¹ and 1000 cm⁻¹ but are often less intense and harder to assign than out-of-plane bends.

    • C-H Out-of-Plane (OOP) Bending: These strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are highly diagnostic of the substitution pattern on the benzene ring.[5][6] For this molecule, the benzene ring is 1,2,3,5-tetrasubstituted, leaving two adjacent C-H bonds (at C4 and C6). This pattern is expected to produce a strong band in the 860-800 cm⁻¹ region.

  • Low Wavenumber Region (<650 cm⁻¹):

    • C-I Stretching: The carbon-iodine stretch is expected at very low frequencies, typically below 600 cm⁻¹, due to the large mass of the iodine atom.[7] This peak may fall outside the range of a standard mid-IR spectrometer.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality, reproducible FT-IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is the standard and most reliable approach. The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.

Fig. 2: Experimental Workflow for KBr Pellet FT-IR Analysis cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition P1 Dry KBr Powder (105°C, >2h) P3 Add KBr (~200 mg) & Mix Gently P1->P3 P2 Grind Sample (1-2 mg) in Agate Mortar P2->P3 F1 Load Mixture into Pellet Die P3->F1 F2 Apply Vacuum (to remove air) F1->F2 F3 Press (8-10 tons) for ~2 min F2->F3 F4 Eject Transparent Pellet F3->F4 A2 Mount Pellet in Sample Holder F4->A2 A1 Collect Background Spectrum (Air) A3 Collect Sample Spectrum A1->A3 A2->A3 A4 Process Data (Baseline, Absorbance) A3->A4

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Materials and Equipment:

    • This compound (analyte)

    • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >105°C for at least 2 hours to remove moisture.[5]

    • Agate mortar and pestle

    • Pellet die set (e.g., 13 mm diameter)

    • Hydraulic press (capable of 8-10 metric tons)

    • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Sample Preparation:

    • Causality: The primary goal is to reduce the analyte's particle size to minimize light scattering (the Christiansen effect) and ensure its uniform dispersion within the KBr matrix.[8]

    • Place approximately 1-2 mg of the indole sample into a clean, dry agate mortar.

    • Grind the sample thoroughly until it becomes a fine, uniform powder.

    • Add ~200 mg of the pre-dried KBr powder to the mortar.

    • Mix the sample and KBr gently but thoroughly for about a minute. Avoid overly vigorous grinding at this stage, which can increase moisture absorption. The ideal ratio of sample to KBr is between 1:100 and 1:200.[9]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die sleeve. Ensure an even distribution.

    • Assemble the die and place it in the hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air, which helps create a more transparent pellet.[8]

    • Gradually apply pressure to 8-10 metric tons. Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample particles into a solid, transparent disc.[1]

    • Carefully release the pressure and eject the finished pellet from the die. A high-quality pellet should be clear or translucent, not opaque or cloudy.

  • Spectral Acquisition:

    • Instrument Parameters:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 32-64 (co-added to improve signal-to-noise ratio)

    • First, collect a background spectrum of the empty sample chamber to ratio out the absorbance from atmospheric CO₂ and water vapor.

    • Place the KBr pellet into the spectrometer's sample holder.

    • Collect the sample spectrum. The resulting data should be displayed in terms of transmittance or absorbance.

Predictive Spectral Interpretation and Peak Assignment

Based on the principles outlined in Section 2.0, we can predict the key features of the this compound FT-IR spectrum. The following table summarizes the expected absorption bands, their intensities, and their vibrational assignments.

Table 1: Predicted FT-IR Peak Assignments for this compound

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentRationale & Authoritative Grounding
~3415Medium, SharpN-H Stretching (νN-H)The N-H stretch in unsubstituted indole is observed near 3406 cm⁻¹.[3] The electron-withdrawing halogens on the benzene ring may slightly increase this frequency due to inductive effects on the N-H bond polarity.
3120 - 3030Weak to MediumAromatic C-H Stretching (νC-H)Characteristic of C-H bonds on sp² hybridized carbons. These peaks appear at a higher frequency than the C-H stretches of saturated (sp³) carbons.[4]
1615, 1580, 1460Medium to StrongC=C Aromatic Ring StretchingThese bands arise from the complex, coupled vibrations of the entire fused ring system. Their positions are sensitive to substitution but typically fall within this range for indole derivatives.[3]
~1240Strong, SharpAryl C-F Stretching (νC-F)The C-F stretch in aromatic compounds is known to produce a very strong and prominent absorption band, typically in the 1300-1100 cm⁻¹ region.[7] This is one of the most diagnostic peaks for confirming the presence of the fluorine substituent.
~840Strong, SharpC-H Out-of-Plane Bending (γC-H)This band is highly diagnostic for the substitution pattern. The 1,2,3,5-tetrasubstituted benzene ring leaves two adjacent hydrogens. Aromatic rings with two adjacent hydrogens consistently show a strong absorption in the 860-800 cm⁻¹ range.[5][6] This peak provides strong evidence for the specific isomeric structure.
~745Strong, SharpC-H Out-of-Plane Bending (γC-H)This can be attributed to the out-of-plane bending of the C-H bonds on the pyrrole portion of the indole ring, similar to the strong band seen in unsubstituted indole around 744 cm⁻¹.
<600Weak to MediumAryl C-I Stretching (νC-I)Due to the high mass of iodine, the C-I stretching vibration has a low frequency and is expected to appear below 600 cm⁻¹.[7] This peak may be outside the detection range of standard mid-IR instruments or be obscured by other vibrations.

Conclusion

The is predicted to be rich in structural information. The most definitive absorption bands for confirming its identity are the N-H stretch (~3415 cm⁻¹), the strong C-F stretch (~1240 cm⁻¹), and, most critically, the C-H out-of-plane bending band (~840 cm⁻¹) that is diagnostic of the specific substitution pattern on the aromatic ring. While direct experimental data is invaluable, this predictive guide, grounded in established spectroscopic principles and data from related compounds, provides a robust and scientifically sound framework for researchers. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, enabling confident structural verification and purity assessment of this important synthetic building block.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • Gribble, G. W. (2004). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 2(3), 73-99.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • RSC Publishing. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • LibreTexts Chemistry. (2024). Infrared Spectroscopy Absorption Table.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Scientific Diagram.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. PDF Document.

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Navigating the Solubility Landscape of 7-Fluoro-5-iodo-1H-indole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative of Solubility in Modern Drug Discovery

In the intricate tapestry of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a foundational thread. It dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. For novel heterocyclic scaffolds such as 7-Fluoro-5-iodo-1H-indole—a compound of interest due to the prevalence of halogenated indoles in pharmacologically active agents—a comprehensive understanding of its solubility profile is not merely advantageous; it is a critical prerequisite for successful preclinical and clinical progression.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a multi-faceted approach to characterizing the solubility of this compound. We eschew a rigid, one-size-fits-all template, instead adopting a narrative that interweaves theoretical prediction with robust experimental validation. This document is structured to provide not just protocols, but the causal reasoning and scientific integrity required for confident decision-making in a high-stakes research environment.

Part 1: Theoretical Assessment of Solubility via Hansen Solubility Parameters (HSP)

Expertise & Experience: Before committing valuable resources and API to extensive experimental screens, a theoretical assessment can intelligently guide solvent selection. The principle of "like dissolves like" is quantitatively expressed through the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute will have a higher affinity for a solvent when their respective HSP values are similar. This affinity is quantified by the Hansen solubility parameter distance (Ra), where a smaller Ra indicates a higher likelihood of dissolution.

Predicting the HSP of this compound

Direct experimental determination of a solute's HSP is complex. Therefore, group contribution methods are widely employed for their estimation. Modern methods, such as the Stefanis-Panayiotou group-contribution model, provide reliable predictions based on a molecule's structural fragments.[1][2] These calculations are typically performed using specialized software like HSPiP, which contains an extensive database of group contribution values derived from experimental data.[1]

For this compound, the key structural groups influencing its HSP are:

  • The indole ring system , which contributes to dispersion forces (aromaticity) and possesses a hydrogen bond donor (>N-H) and acceptor sites.

  • The fluorine atom , which introduces significant polarity (δP).

  • The iodine atom , which, due to its large electron cloud, primarily increases the dispersion forces (δD).

Based on these features, a qualitative prediction suggests that this compound will exhibit moderate to good solubility in solvents that have a balanced profile of polarity and hydrogen bonding capabilities, with a significant contribution from dispersion forces.

Illustrative Example: HSP-Guided Solvent Screening for Indole

To demonstrate the practical application of this methodology, we will use the known HSP values for the parent compound, Indole, as a case study.

Known HSP for Indole:

  • δD = 19.4 MPa½

  • δP = 7.0 MPa½

  • δH = 9.2 MPa½

The Hansen distance (Ra) between the solute (Indole) and a solvent is calculated as: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A lower Ra value suggests better solubility. The Relative Energy Difference (RED) number, where RED = Ra / R₀ (R₀ being the interaction radius of the solute), provides a simple metric: RED < 1 indicates high affinity.

The table below ranks a selection of common organic solvents by their predicted affinity for Indole, illustrating how HSP can be used to prioritize experimental work.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Distance to Indole) Predicted Affinity
N,N-Dimethylformamide (DMF)17.413.711.38.1 High
Tetrahydrofuran (THF)16.85.78.08.2 High
Dichloromethane17.07.37.18.3 High
Acetone15.510.47.09.2 Moderate
Ethyl Acetate15.85.37.29.3 Moderate
Acetonitrile15.318.06.113.1 Low
Methanol14.712.322.315.8 Low
Toluene18.01.42.011.2 Low
Heptane15.30.00.016.2 Very Low

Note: This is an illustrative example for Indole. The actual solubility of this compound must be determined experimentally, but a similar relative ranking is anticipated, with polar aprotic solvents likely being effective.

Part 2: Experimental Determination of Thermodynamic Solubility

Trustworthiness: The "gold standard" for solubility determination is the shake-flask method, which measures the thermodynamic equilibrium solubility.[3][4][5] This value represents the true saturation point of the compound in a given solvent at a specific temperature and is essential for developing robust formulations and reliable preclinical models. The protocol must be self-validating, incorporating rigorous controls and a stability-indicating analytical method to ensure data integrity.

Core Experimental Workflow

The workflow is designed to ensure that equilibrium is reached and that the measured concentration corresponds only to the dissolved API, free from interference from undissolved particles or degradation products.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification prep_api Weigh excess solid API into vials prep_solvent Add precise volume of organic solvent prep_api->prep_solvent Step 1 incubate Incubate at controlled temperature (e.g., 25°C) with constant agitation prep_solvent->incubate Step 2 time 24-48 hours to ensure equilibrium separate Centrifuge to pellet undissolved solid incubate->separate Step 3 filter Filter supernatant through 0.22 µm PTFE filter separate->filter Step 4 dilute Dilute filtered sample into mobile phase filter->dilute Step 5 hplc Analyze via stability-indicating HPLC-UV method dilute->hplc Step 6 quant Calculate concentration against calibration curve hplc->quant Step 7

Caption: Thermodynamic Solubility Workflow.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (solid, purity >97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Orbital shaker incubator or thermomixer

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Protocol:

a. Sample Preparation: i. Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment. ii. To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. iii. Securely cap the vials to prevent solvent evaporation.

b. Equilibration: i. Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25°C ± 0.5°C). ii. Agitate the slurries at a consistent speed (e.g., 200 rpm) for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

c. Phase Separation (Self-Validating Step): i. After incubation, visually confirm the presence of excess solid in each vial. ii. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the majority of the undissolved solid. iii. Carefully withdraw an aliquot of the supernatant, avoiding disturbance of the pellet. iv. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This dual separation method (centrifugation followed by filtration) is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[4] Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

d. Quantification (Stability-Indicating HPLC-UV): i. Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). ii. Generate a multi-point calibration curve (e.g., 1-100 µg/mL) by serially diluting the stock solution. iii. Accurately dilute the filtered sample solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. iv. Analyze the calibration standards and the diluted samples using a validated, stability-indicating HPLC-UV method. A stability-indicating method is one that can resolve the API peak from any potential degradants or impurities.[6][7] v. Calculate the concentration of the this compound in the saturated solvent using the regression equation from the calibration curve, accounting for the dilution factor.

Part 3: Data Presentation and Interpretation

Molecular Structure and Properties

Caption: Structure and Properties of this compound.

Summarized Solubility Data

All experimentally determined solubility data should be presented in a clear, tabular format. This allows for direct comparison and facilitates its use in downstream applications such as formulation development databases.

Organic SolventClassTemperature (°C)Solubility (mg/mL) Solubility (mM)
e.g., N,N-DimethylformamidePolar Aprotic25DataData
e.g., TetrahydrofuranPolar Aprotic25DataData
e.g., AcetonePolar Aprotic25DataData
e.g., AcetonitrilePolar Aprotic25DataData
e.g., MethanolPolar Protic25DataData
e.g., EthanolPolar Protic25DataData
e.g., DichloromethaneNonpolar25DataData
e.g., TolueneNonpolar25DataData

(Note: "Data" indicates placeholders for experimentally determined values.)

Conclusion

The characterization of solubility for a novel API like this compound is a foundational step in its developmental journey. By integrating theoretical predictions from Hansen Solubility Parameters with the empirical rigor of the shake-flask thermodynamic solubility protocol, researchers can build a comprehensive and reliable data package. This dual approach not only provides the quantitative values necessary for formulation and preclinical studies but also fosters a deeper understanding of the molecular interactions governing the API's behavior. The methodologies outlined in this guide are designed to be both scientifically robust and practically executable, empowering drug development teams to navigate the complexities of solubility with confidence and precision.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568-585. [Link]
  • Hansen, C. M. (2024). Hansen Solubility Parameters. hansen-solubility.com. [Link]
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]
  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 831-838. [Link]
  • Saimalakondaiah, D., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmacy and Technology, 5(2), 5690-5704. [Link]
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Legen, I., & Čerpnjak, K. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 44(11), 1836-1844. [Link]

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An In-depth Technical Guide to Electrophilic Substitution on 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 7-fluoro-5-iodo-1H-indole scaffold, a key heterocyclic motif in contemporary drug discovery and medicinal chemistry. The strategic placement of electron-withdrawing halogen atoms at the C5 and C7 positions of the indole ring presents unique challenges and opportunities in its functionalization. This document delineates the theoretical principles governing the regioselectivity of such reactions, offering a blend of mechanistic insights and practical, field-proven experimental protocols. Detailed methodologies for Vilsmeier-Haack formylation, nitration, halogenation, and Friedel-Crafts acylation are presented, supported by quantitative data and mechanistic diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile indole derivative.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The targeted introduction of substituents onto the indole ring is a cornerstone of drug design, enabling the modulation of a compound's physicochemical properties, metabolic stability, and biological activity. The subject of this guide, this compound, is a particularly valuable building block. The presence of a fluorine atom at the C7 position and an iodine atom at the C5 position imparts distinct electronic and steric characteristics. Fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for further elaboration via cross-coupling reactions.

Understanding the reactivity of this di-halogenated indole towards electrophiles is paramount for its effective utilization in synthetic campaigns. This guide will explore the interplay of the inductive and resonance effects of the halogen substituents and their influence on the regiochemical outcome of electrophilic aromatic substitution reactions.

Theoretical Considerations: Regioselectivity in a Di-halogenated Indole System

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic.[2] This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the arenium ion intermediate without disrupting the aromaticity of the benzene ring.[1]

The introduction of electron-withdrawing groups, such as halogens, on the benzene portion of the indole ring deactivates the ring towards electrophilic attack. However, the directing effects of these halogens are a result of a delicate balance between their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation. Despite this, the resonance effect, which donates electron density to the ortho and para positions, still directs incoming electrophiles to these positions.

In the case of this compound, both halogens will deactivate the benzene ring. However, the primary site of electrophilic attack is still anticipated to be the pyrrole ring, specifically the C3 position, due to its inherent high electron density. The key question is the extent to which the C5 and C7 substituents modulate the reactivity of the C3 position and whether they might promote substitution at other positions, such as C2.

Based on established principles, electrophilic attack will overwhelmingly favor the C3 position . The electron-withdrawing nature of the C5 and C7 substituents will likely decrease the overall reaction rate compared to unsubstituted indole, necessitating more forcing reaction conditions for some transformations.

Key Electrophilic Substitution Reactions and Protocols

This section provides detailed experimental protocols for key electrophilic substitution reactions on this compound. While the Vilsmeier-Haack reaction is well-documented for this substrate, the protocols for nitration, halogenation, and Friedel-Crafts acylation are based on established methods for similarly electron-deficient indoles and are presented as robust starting points for experimental investigation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles, even those bearing deactivating groups.[3] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, which is a relatively weak electrophile that selectively attacks the electron-rich C3 position.[4]

Reaction Scheme:

Figure 1: Vilsmeier-Haack formylation of this compound.

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ReactionProductYieldReference
Vilsmeier-Haack FormylationThis compound-3-carbaldehyde63%[5]
Nitration

The nitration of indoles requires careful selection of reagents to avoid oxidation and polymerization. For deactivated indoles, a mixture of nitric acid and sulfuric acid can be employed, although milder nitrating agents are often preferred.

Predicted Major Product:

Figure 2: Predicted nitration of this compound.

Proposed Experimental Protocol:

  • In a flask cooled to -10 °C, add this compound (1 equivalent) to concentrated sulfuric acid.

  • Stir the mixture until complete dissolution.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • Purify the crude product by column chromatography on silica gel.

Estimated Quantitative Data:

ReactionPredicted Major ProductEstimated YieldNotes
Nitration7-Fluoro-5-iodo-3-nitro-1H-indole50-70%Yields for nitration of deactivated indoles can vary. Careful temperature control is crucial.
Halogenation (Bromination)

Direct halogenation of indoles can be achieved with various reagents. For deactivated substrates, N-bromosuccinimide (NBS) is a mild and effective brominating agent.

Predicted Major Product:

Figure 3: Predicted bromination of this compound.

Proposed Experimental Protocol:

  • Dissolve this compound (1 equivalent) in DMF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Estimated Quantitative Data:

ReactionPredicted Major ProductEstimated YieldNotes
Bromination3-Bromo-7-fluoro-5-iodo-1H-indole70-90%NBS in DMF is generally a high-yielding method for C3-bromination of indoles.
Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically occurs at the C3 position.[6] For deactivated indoles, a strong Lewis acid catalyst such as aluminum chloride is often necessary.

Predicted Major Product:

Figure 4: Predicted Friedel-Crafts acylation of this compound.

Proposed Experimental Protocol:

  • Suspend aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents).

  • Stir for 15 minutes, then add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with an organic solvent, wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Estimated Quantitative Data:

ReactionPredicted Major ProductEstimated YieldNotes
Friedel-Crafts Acylation1-(7-Fluoro-5-iodo-1H-indol-3-yl)ethan-1-one40-60%Yields can be moderate due to the deactivating nature of the substrate and the potential for side reactions.

Mechanistic Insights

The mechanism for all the described electrophilic substitution reactions follows a two-step pathway:

  • Attack of the electrophile: The π-system of the indole ring, primarily at the C3 position, acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.

  • Deprotonation: A base in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the substituted product.

The following diagram illustrates the general mechanism.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Indole This compound Electrophile E+ AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Indole->AreniumIon Attack at C3 Electrophile->AreniumIon Base Base Product C3-Substituted Product Base->Product AreniumIon_ref Arenium Ion AreniumIon_ref->Product Loss of H+

Figure 5: General mechanism of electrophilic substitution on this compound.

Conclusion

This compound is a valuable scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While the electron-withdrawing nature of the fluoro and iodo substituents deactivates the indole ring towards electrophilic attack, functionalization remains highly regioselective for the C3 position. This guide provides a robust theoretical framework and practical experimental protocols for key electrophilic substitution reactions on this substrate. The Vilsmeier-Haack formylation is a proven and efficient transformation, while the proposed methods for nitration, halogenation, and Friedel-Crafts acylation offer reliable starting points for the synthesis of a diverse range of C3-functionalized derivatives. Careful control of reaction conditions is essential to achieve optimal yields and minimize side product formation. The insights and methodologies presented herein are intended to empower researchers to fully exploit the synthetic potential of this important di-halogenated indole.

References

  • Regioselective C5−H Direct Iodination of Indoles. (Supporting Information).
  • 21 Chemical Reactions of Indole. YouTube.
  • Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Indole substitution reactions. YouTube.
  • 7-Bromo-5-fluoro-3-iodo-1-propyl-1H-indole | C11H10BrFIN. PubChem.
  • 7-Bromo-5-fluoro-3-iodo-1-methyl-1H-indole. PubChem.
  • Aromatic Electrophilic Substitution. Dalal Institute.
  • 7-Bromo-1-butyl-5-fluoro-3-iodo-1H-indole | C12H12BrFIN. PubChem.
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing.
  • Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Electrophilic Substitution Reactions of Indoles. Semantic Scholar.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

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N-H acidity of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-H Acidity of 7-Fluoro-5-iodo-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its biological and electronic properties being finely tunable through substitution. A critical, yet often overlooked, parameter governing the molecular interactions of indole-containing compounds is the acidity of the N-H proton, quantified by its pKa value. This guide provides a comprehensive technical analysis of the , a halogenated derivative with significant potential in drug development. We will dissect the theoretical underpinnings of indole acidity, evaluate the synergistic electronic effects of the fluoro and iodo substituents, present detailed protocols for experimental pKa determination, and explore the utility of computational prediction methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to modulate and quantify this key physicochemical property.

Part 1: Theoretical Framework of Indole N-H Acidity

The Baseline Acidity of the Indole N-H Bond

The indole N-H proton is weakly acidic, with a pKa value in aqueous solution of approximately 17.[1] Deprotonation by a sufficiently strong base yields the corresponding indolate anion. The stability of this anion is derived from the delocalization of the negative charge across the aromatic bicyclic system. Due to the delocalization of π-electrons, indole readily undergoes electrophilic substitution and contains a slightly acidic N-H group that can be converted into a nucleophilic reactive center under basic conditions.[2] Understanding this baseline acidity is the first step in predicting the impact of substituents.

The Influence of Electronic Substituent Effects

The acidity of the indole N-H is highly sensitive to the electronic nature of substituents on the ring. The fundamental principle is that any substituent that stabilizes the negative charge of the conjugate base (the indolate anion) will increase the acidity of the parent molecule, resulting in a lower pKa value. Conversely, substituents that destabilize the anion will decrease acidity (higher pKa). These effects are primarily transmitted through two mechanisms:

  • Inductive Effects (-I/+I): The through-bond polarization of sigma (σ) bonds caused by the electronegativity of a substituent. Electron-withdrawing groups (EWGs) like halogens exert a -I effect, pulling electron density away from the ring and stabilizing the anionic conjugate base.[3][4]

  • Resonance Effects (-R/+R): The delocalization of pi (π) electrons between the substituent and the aromatic ring.

Specific Analysis of this compound
  • The 7-Fluoro Substituent: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive (-I) effect. When placed at the 7-position, adjacent to the nitrogen-bearing pyrrole ring, this effect is pronounced. It effectively withdraws electron density from the N-H bond and strongly stabilizes the negative charge that develops on the nitrogen upon deprotonation. This leads to a significant increase in acidity. The predicted pKa for 7-Fluoroindole is approximately 15.55, substantially more acidic than the parent indole.[5][6]

  • The 5-Iodo Substituent: Iodine, being a halogen, also exerts an electron-withdrawing inductive (-I) effect, though it is considerably weaker than that of fluorine. From the 5-position on the benzene ring, this inductive pull helps to delocalize and stabilize the anionic charge of the conjugate base. While iodine can also exert a weak electron-donating resonance (+R) effect, the inductive effect is dominant in influencing the acidity of a remote N-H bond. The predicted pKa for 5-Iodoindole is approximately 16.14, indicating it is more acidic than indole but less so than 7-fluoroindole.[7]

  • Synergistic Effect: In this compound, both halogen substituents act synergistically to increase the N-H acidity. Both function as EWGs, withdrawing electron density and stabilizing the indolate anion. The potent -I effect of the 7-fluoro group is the dominant contributor, with the 5-iodo group providing an additional, moderate acidifying effect. Therefore, the pKa of this compound is expected to be even lower than that of 7-fluoroindole (<15.55).

Caption: Inductive electron withdrawal by F and I stabilizes the conjugate base.

Part 2: Quantitative Assessment of N-H Acidity

A precise understanding of N-H acidity requires quantitative data. While experimental determination is the gold standard, computational predictions provide valuable estimates, especially for novel compounds.

Predicted pKa Values

The following table summarizes the relevant pKa values, providing a clear quantitative comparison that illustrates the impact of halogen substitution.

CompoundpKa (Predicted/Experimental)Data Source
1H-Indole~17 (Experimental, H₂O)Química Organica[1]
7-Fluoro-1H-indole15.55 (Predicted)ChemicalBook[5][6]
5-Iodo-1H-indole16.14 (Predicted)ChemicalBook[7]
This compound < 15.55 (Estimated) Based on Additive Effects
Experimental Protocol: UV-Vis Spectrophotometric Titration

This method is highly effective for determining the pKa of compounds where the protonated and deprotonated species exhibit different UV-Vis absorption spectra. The procedure relies on measuring the absorbance at a specific wavelength across a range of pH values.

Rationale: The absorbance of a solution containing the indole is a weighted average of the absorbance of the acidic (N-H) and basic (N⁻) forms. By systematically varying the pH and monitoring the absorbance, one can find the pH at which the concentrations of the two forms are equal. According to the Henderson-Hasselbalch equation, this pH is the pKa.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a water-miscible organic solvent like DMSO or methanol to ensure solubility.

    • Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 13 to 16). Due to the high pKa, aqueous buffers may be insufficient; co-solvent systems (e.g., water/DMSO) and strong bases (e.g., NaOH) are often required.

  • Determination of Analytical Wavelength (λ_max):

    • Prepare two samples: one highly acidic (e.g., in 0.1 M HCl) and one highly basic (e.g., in 0.1 M NaOH), ensuring complete protonation and deprotonation, respectively.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both samples to identify the wavelengths where the difference in absorbance between the acidic and basic forms is maximal. This wavelength will be used for the titration.

  • Titration Procedure:

    • For each buffer solution, add a precise, small aliquot of the indole stock solution to a cuvette containing the buffer to achieve a final concentration suitable for absorbance measurement (typically in the micromolar range).

    • Measure the absorbance of each solution at the predetermined analytical wavelength.

    • Measure the precise pH of each final solution using a calibrated pH meter suitable for the solvent system.

  • Data Analysis:

    • The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_B - A) / (A - A_A)] Where:

      • A is the absorbance at a given pH.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the fully deprotonated (basic) form.

    • Alternatively, plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Caption: Workflow for pKa determination via UV-Vis spectrophotometric titration.

Part 3: Computational Approaches for pKa Prediction

When experimental determination is not feasible, computational chemistry offers a powerful alternative for estimating pKa.[8][9] These methods have become indispensable in modern drug discovery for screening large libraries of virtual compounds.[10]

The Thermodynamic Cycle Approach

The most common and rigorous computational method involves calculating the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle (an application of the Born-Haber cycle).[10] The pKa is directly proportional to this free energy change.

The cycle breaks down the complex process of deprotonation in solution into more easily calculable steps:

  • Gas-Phase Deprotonation: The energy required to remove the proton from the molecule in a vacuum is calculated. This is the intrinsic acidity.

  • Solvation Energies: The free energy change associated with transferring each species (the protonated acid, the deprotonated anion, and the proton) from the gas phase into the solvent is calculated.

The charge of the compound changes upon deprotonation, making the solvent effect a critical component of the calculation.[11]

Quantum Mechanical Methods
  • Electronic Structure Calculations: The energies of the molecules in the gas phase are typically calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT).

  • Solvation Models: To calculate the solvation energies, the solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used and effective approach.[11]

The overall accuracy of the prediction depends heavily on the chosen level of theory, the basis set, and the solvation model. While computationally intensive, this approach provides a non-empirical, first-principles prediction of acidity.

Thermodynamic_Cycle HA_gas HA(gas) A_minus_gas A⁻(gas) HA_gas->A_minus_gas ΔG°gas(deprot) HA_sol HA(sol) HA_gas->HA_sol ΔG°solv(HA) H_plus_gas H⁺(gas) A_minus_sol A⁻(sol) A_minus_gas->A_minus_sol ΔG°solv(A⁻) H_plus_sol H⁺(sol) H_plus_gas->H_plus_sol ΔG°solv(H⁺) HA_sol->A_minus_sol ΔG°sol(pKa)

Sources

An In-depth Technical Guide to 7-Fluoro-5-iodoindole (CAS Number: 1173023-15-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-5-iodoindole, a halogenated indole derivative with potential applications in antimicrobial and antiparasitic research. While direct studies on this specific molecule are emerging, this document synthesizes available data on its physicochemical properties and explores its putative biological activities based on extensive research into structurally related analogs. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of 7-Fluoro-5-iodoindole, offering insights into its mechanism of action and providing detailed protocols for its evaluation.

Introduction and Chemical Identity

7-Fluoro-5-iodoindole (CAS: 1173023-15-8) is a synthetic heterocyclic compound featuring an indole scaffold substituted with a fluorine atom at the 7-position and an iodine atom at the 5-position.[1][2][3] The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[4][5][6] The introduction of halogens, such as fluorine and iodine, can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of the parent molecule.

This guide will delve into the known properties of 7-Fluoro-5-iodoindole and extrapolate its potential biological activities from the well-documented effects of its close analogs, 7-fluoroindole and 5-iodoindole. These related compounds have demonstrated significant promise as antivirulence agents, nematicides, and insecticides, suggesting a rich field of investigation for 7-Fluoro-5-iodoindole.

Table 1: Physicochemical Properties of 7-Fluoro-5-iodoindole [1][3][7]

PropertyValue
CAS Number 1173023-15-8
Molecular Formula C₈H₅FIN
Molecular Weight 261.03 g/mol
IUPAC Name 7-Fluoro-5-iodo-1H-indole
Synonyms 7-Fluoro-5-iodoindole
Appearance Solid, white to yellow to brown powder or crystals[8]
Assay ≥97%
Storage Temperature 2-8°C
SMILES String Fc1cc(I)cc2cc[nH]c12
InChI Key BRUNWOSWRZMWNY-UHFFFAOYSA-N

Potential Biological Activities and Mechanisms of Action

While direct experimental data on the biological activity of 7-Fluoro-5-iodoindole is limited, the activities of its structural analogs provide a strong foundation for hypothesizing its potential therapeutic applications.

Antivirulence and Quorum Sensing Inhibition

Halogenated indoles, including 7-fluoroindole and 5-iodoindole, have been identified as potent inhibitors of quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa.[1][2] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By disrupting QS, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for the development of resistance.[1][9]

Proposed Mechanism: It is hypothesized that 7-Fluoro-5-iodoindole, like its analogs, can interfere with the signaling pathways of QS, leading to a reduction in the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, and a decrease in biofilm formation.[1]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell 7-Fluoro-5-iodoindole 7-Fluoro-5-iodoindole QS_System Quorum Sensing System 7-Fluoro-5-iodoindole->QS_System Inhibits Virulence_Factors Virulence Factor Production QS_System->Virulence_Factors Regulates Biofilm_Formation Biofilm Formation QS_System->Biofilm_Formation Regulates

Caption: Proposed mechanism of antivirulence activity.

Nematicidal and Insecticidal Activity

An in silico study has suggested that 7-Fluoro-5-iodoindole can bind to the glutamate-gated chloride channel (GluCl) of invertebrates.[10] These channels are crucial for nerve and muscle function in nematodes and insects but are absent in vertebrates, making them an attractive target for antiparasitic drugs.[11][12] The binding of a ligand to GluCls can lead to the irreversible opening of the channel, causing an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the organism.[12]

Proposed Mechanism: 7-Fluoro-5-iodoindole may act as an agonist or a positive allosteric modulator of GluCls, leading to the disruption of neurotransmission in nematodes and insects. The in silico model showed a binding interaction with the polar Ser 260 residue, suggesting a specific binding mode that could be explored further.[10]

Nematicidal_Activity Compound 7-Fluoro-5-iodoindole GluCl Glutamate-Gated Chloride Channel (GluCl) in Nematode/Insect Compound->GluCl Binds to Channel_Opening Irreversible Channel Opening GluCl->Channel_Opening Chloride_Influx Increased Cl- Influx Channel_Opening->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death

Caption: Proposed mechanism of nematicidal/insecticidal activity.

Potential as a Scaffold in Drug Discovery

The fluorinated indole scaffold is a versatile platform in drug discovery.[4] Various derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents and selective agonists for serotonin receptors, such as the 5-HT7 receptor, which is a target for central nervous system disorders.[4][13] The unique combination of fluorine and iodine on the indole ring of 7-Fluoro-5-iodoindole may confer novel pharmacological properties worthy of exploration in broader drug discovery screens.

Synthesis of 7-Fluoro-5-iodoindole

A potential approach involves the regioselective iodination of a 7-fluoroindole precursor. A published method for the direct C5-iodination of indoles using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid could be adapted for this purpose.[14]

Alternatively, multi-step synthetic routes for fluorinated indoles, such as the Fischer, Leimgruber-Batcho, or Sugasawa indole syntheses, could be employed to construct the 7-fluoroindole core, followed by a regioselective iodination step.[15][16] The choice of synthetic route would depend on the availability of starting materials and the desired scale of production.

Synthesis_Workflow cluster_synthesis Potential Synthetic Workflow Start 7-Fluoroindole (Precursor) Step1 Regioselective Iodination (e.g., using NIS and a Lewis acid catalyst) Start->Step1 Product 7-Fluoro-5-iodoindole Step1->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A potential synthetic workflow for 7-Fluoro-5-iodoindole.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the potential biological activities of 7-Fluoro-5-iodoindole.

Protocol: Biofilm Inhibition Assay (Pseudomonas aeruginosa)

This protocol is adapted from the crystal violet staining method to quantify biofilm formation.[6][13][17][18][19]

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1 strain)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 7-Fluoro-5-iodoindole stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Add 20 µL of 7-Fluoro-5-iodoindole at various concentrations to the test wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the plate three times with PBS.

  • Solubilization and Quantification: Air-dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 550 nm using a microplate reader.

Protocol: Quorum Sensing Inhibition Assay

This protocol uses a reporter strain, such as Chromobacterium violaceum or a specific Vibrio campbellii mutant, to screen for QS inhibition.[3][4][5]

Materials:

  • Reporter bacterial strain (C. violaceum ATCC 12472 or V. campbellii)

  • LB broth

  • 7-Fluoro-5-iodoindole stock solution

  • Sterile 96-well microtiter plates

  • Microplate reader capable of measuring absorbance and/or luminescence

Procedure (using C. violaceum):

  • Culture Preparation: Grow C. violaceum in LB broth overnight at 30°C.

  • Assay Setup: Dilute the overnight culture into fresh LB broth.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the diluted C. violaceum culture to each well.

  • Incubate the plate at 30°C for 24 hours.

  • Quantification of Violacein: After incubation, quantify the production of the purple pigment violacein, which is under QS control. This can be done by lysing the cells and measuring the absorbance of the supernatant at a specific wavelength (e.g., 585 nm).

  • Bacterial Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects.

Protocol: Nematicidal Activity Assay (Caenorhabditis elegans)

This protocol utilizes the model organism C. elegans to assess the nematicidal potential of the compound.[7][20][21][22][23]

Materials:

  • Synchronized L4 stage C. elegans

  • K saline buffer

  • 7-Fluoro-5-iodoindole stock solution

  • Sterile 96-well flat microtiter plates

  • Automated motility reader (e.g., WMicrotracker) or a dissecting microscope for manual observation

Procedure:

  • Worm Preparation: Harvest synchronized L4 C. elegans from culture plates and wash them several times with K saline buffer.

  • Assay Setup: Add approximately 60 worms per well in a 96-well plate containing K saline.

  • Add the test compound at various concentrations to the wells. Include a vehicle control.

  • Motility Assessment: Measure the motility of the worms over time (e.g., for 18 hours) using an automated motility reader that detects infrared microbeam interruptions. Alternatively, score the percentage of paralyzed worms at different time points under a dissecting microscope.

  • Data Analysis: Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in motility or induces paralysis in 50% of the worm population.

Protocol: Antiviral Assay (Cytopathic Effect Reduction Assay)

This is a general protocol for screening antiviral activity.[1][2][8][10][24]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Assay medium (cell culture medium with reduced FBS)

  • 7-Fluoro-5-iodoindole stock solution

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay medium.

  • Infection and Treatment: Remove the cell culture medium from the plates. Add the virus at a predetermined multiplicity of infection (MOI).

  • Immediately add the diluted test compound to the wells. Include virus-infected but untreated controls and uninfected, untreated cell controls.

  • Incubation: Incubate the plates until the virus control wells show significant cytopathic effect (CPE), typically 2-3 days.

  • Cell Viability Measurement: Assess cell viability using a suitable reagent. For example, with Neutral Red, viable cells will take up the dye.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀) from parallel assays without the virus. The selectivity index (SI = CC₅₀/EC₅₀) is then determined.

Safety Information

7-Fluoro-5-iodoindole should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[7] It is classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage.[7] It may also cause respiratory irritation.[7]

Hazard Statements: H302, H315, H318, H335[7] Precautionary Statements: P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338[7]

Conclusion

7-Fluoro-5-iodoindole represents a promising, yet underexplored, chemical entity. Based on the robust evidence from its structural analogs, it holds significant potential as a lead compound for the development of novel antivirulence agents and antiparasitic drugs. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate its biological activities and elucidate its mechanisms of action. Further studies are warranted to fully characterize the therapeutic potential of this intriguing halogenated indole.

References

  • 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa | Request PDF. ResearchGate.
  • 4F-Indole Enhances the Susceptibility of Pseudomonas aeruginosa to Aminoglycoside Antibiotics. Microbiology Spectrum - ASM Journals.
  • In silico screening of indole based iodine-fluorine compounds. Binding... ResearchGate.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances.
  • Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. European Journal of Medicinal Chemistry.
  • Regioselective C5−H Direct Iodination of Indoles.
  • Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1. PMC.
  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules.
  • Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.
  • A novel high-throughput nematicidal assay using embryo cells and larvae of Caenorhabditis elegans. Experimental Parasitology.
  • Biofilm Protocol Optimization For Pseudomonas aeruginosa Introduction Materials and Methods. ImQuest BioSciences.
  • Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Phylumtech.
  • Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles. Cureus.
  • Screening strategies for quorum sensing inhibitors in combating bacterial infections. Biomedicine & Pharmacotherapy.
  • Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. ResearchGate.
  • (PDF) Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. ResearchGate.
  • 113: Glutamate-gated chloride channel activation leading to acute mortality. AOP-Wiki.
  • Molecule of the Month: Glutamate-gated Chloride Receptors. PDB-101.
  • X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors. Nature.
  • CN105622482A - Method for industrially preparing 7-fluoroindole. Google Patents.
  • The glutamate receptor subunit delta2 is capable of gating its intrinsic ion channel as revealed by ligand binding domain transplantation. PNAS.
  • What are Glutamate-gated chloride channel modulators and how do they work?
  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal.

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Methodological & Application

Application Notes and Protocols: 7-Fluoro-5-iodo-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a strategically functionalized derivative, 7-Fluoro-5-iodo-1H-indole (CAS: 1173023-15-8), a versatile building block for modern drug discovery. The presence of a fluorine atom at the 7-position serves to modulate the electronic properties, metabolic stability, and binding interactions of derivative molecules, a common strategy to enhance pharmacological profiles.[1][2] Concurrently, the iodine atom at the 5-position provides a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and rapid diversification of the indole core. This document provides an in-depth overview of its applications, particularly in the synthesis of kinase inhibitors, and furnishes detailed, field-proven protocols for its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Physicochemical Properties and Handling

This compound is a solid, halogenated heterocyclic compound.[3] Proper handling and storage are essential for maintaining its integrity.

PropertyValueReference
CAS Number 1173023-15-8[3]
Molecular Formula C₈H₅FIN[3]
Molecular Weight 261.03 g/mol [3]
Appearance Solid[3]
Assay ≥97%[3]
Storage Temperature 2-8°C[3]
InChI Key BRUNWOSWRZMWNY-UHFFFAOYSA-N[3]
SMILES Fc1cc(I)cc2cc[nH]c12[3]

Core Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it an ideal starting material for generating libraries of compounds aimed at various therapeutic targets.

A Premier Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of cancer drug discovery.[4][5] The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, in part because it can act as a bioisostere of the purine ring of ATP, forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[6][7]

The 7-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The 5-iodo position is the key to diversification; it allows chemists to append a wide array of aryl, heteroaryl, or alkynyl groups that can extend into solvent-exposed regions or target adjacent pockets, enabling the fine-tuning of potency and selectivity.[4] This systematic approach is fundamental to modern Structure-Activity Relationship (SAR) studies.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 7-Fluoro-5-Substituted-1H-indole Core hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket solvent Solvent-Exposed Region indole Indole NH indole->hinge H-Bond Donor fluoro 7-Fluoro Group fluoro->pocket Enhances Affinity r_group R-Group (from coupling) r_group->solvent Targets Specificity Pocket (Diversity Point)

Caption: Indole-based kinase inhibitor interaction model.

Building Block for Antiviral and Anticancer Agents

Beyond kinase inhibition, fluorinated indole derivatives have demonstrated a wide spectrum of pharmacological activities. They are integral components in the development of agents targeting viral replication, such as HCV inhibitors, and have been incorporated into molecules with potent antiproliferative activity against various cancer cell lines.[8][9][10] The ability to easily modify the 5-position of the 7-fluoro-1H-indole core allows for its adaptation to a diverse range of biological targets.

Key Synthetic Transformations & Protocols

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive, providing an efficient site for the formation of new carbon-carbon bonds under relatively mild conditions.

Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for attaching aryl or heteroaryl moieties to the indole scaffold.[11][12]

Principle: The reaction involves a catalytic cycle beginning with the oxidative addition of a Pd(0) complex to the C-I bond of the indole. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]

Suzuki_Workflow start Start reagents 1. Combine Indole, Boronic Acid, Base, and Pd Catalyst in a Schlenk Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (e.g., Argon) 3x reagents->inert solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) inert->solvent heat 4. Heat Reaction Mixture (e.g., 80-100°C) and Monitor by TLC/LC-MS solvent->heat workup 5. Cool, Dilute with EtOAc, Wash with H₂O and Brine heat->workup purify 6. Dry, Concentrate, and Purify by Column Chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system: Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the boronic acid, and the base.

    • Add the palladium catalyst to the flask. Causality: Tetrakis(triphenylphosphine)palladium(0) is a common, reliable catalyst for this transformation, chosen for its effectiveness with aryl iodides.[14]

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst degradation.

    • Using a syringe, add the degassed solvent system. The total volume should be sufficient to create a stirrable mixture (e.g., a 0.1 M concentration of the limiting reagent). Causality: A mixed solvent system like Dioxane/H₂O is used because the organic solvent solubilizes the starting materials and catalyst, while water is essential for dissolving the inorganic base and activating the boronic acid for transmetalation.[11]

    • Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-fluoro-1H-indole.

Protocol for Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes.[15] This is particularly useful for creating rigid linkers or precursors for further transformations.

Principle: This reaction relies on a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[16][17]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex pd2 Ar-Pd(II)-I(L₂) pd_complex->pd2 transmetal Transmetalation pd2->transmetal pd_alkyne Ar-Pd(II)-C≡CR(L₂) transmetal->pd_alkyne reductive Reductive Elimination pd_alkyne->reductive reductive->pd0 product Product Ar-C≡CR reductive->product cu1 Cu(I)X cu_alkyne Cu(I)-C≡CR cu_alkyne->transmetal CuX cu_alkyne->cu1 alkyne Alkyne R-C≡C-H + Base alkyne->cu_alkyne label_pd PALLADIUM CYCLE label_cu COPPER CYCLE

Sources

Application Notes and Protocols: The Strategic Use of 7-Fluoro-5-iodo-1H-indole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Strategic halogenation of this scaffold provides a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide focuses on 7-Fluoro-5-iodo-1H-indole , a versatile building block whose distinct substitution pattern offers a dual handle for synthetic diversification and property optimization. The electron-withdrawing fluorine at the 7-position can enhance metabolic stability and binding interactions, while the iodine at the 5-position serves as a versatile reactive center for carbon-carbon bond formation.[3][4]

These application notes provide in-depth protocols for key transformations involving this compound, including Palladium-catalyzed cross-coupling reactions and N-alkylation. We will explore the causality behind experimental choices and demonstrate how this building block can be leveraged to synthesize advanced intermediates for kinase inhibitors, a prominent class of therapeutics in oncology and beyond.[5][6][7]

The Significance of the this compound Scaffold

The strategic placement of both a fluorine and an iodine atom on the indole ring makes this compound (CAS No: 1173023-15-8) a highly valuable starting material in drug discovery programs.[8]

  • Fluorine at C-7: The introduction of a fluorine atom can have profound effects on a molecule's properties. Its high electronegativity can alter the pKa of the indole N-H, influencing hydrogen bonding capabilities. Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolism.[3] In some contexts, fluorine substitution has been shown to improve cellular potency of antiviral indole derivatives.[4]

  • Iodine at C-5: The iodine atom at the 5-position is the key to synthetic versatility. As a large, polarizable halogen, it is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkynyl groups, which is fundamental for exploring Structure-Activity Relationships (SAR).[9] This position is frequently modified in the development of kinase inhibitors to optimize interactions within the ATP-binding pocket.[7]

The combination of these two halogens provides a logical pathway for synthesis: the reactive iodine at C-5 is first exploited for diversification via cross-coupling, while the more stable fluorine at C-7 influences the final properties of the target molecule.

Compound Properties:
PropertyValueSource
CAS Number 1173023-15-8
Molecular Formula C₈H₅FIN
Molecular Weight 261.03 g/mol
Form Solid
Storage Temperature 2-8°C

Core Applications & Synthetic Protocols

This compound is an ideal substrate for building complex molecular architectures. Its utility is best demonstrated through its application in palladium-catalyzed cross-coupling reactions, which are pillars of modern medicinal chemistry.[10]

Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in kinase inhibitors.[10][11] The protocol below details the coupling of this compound with a representative boronic acid.

Rationale: This reaction is fundamental for exploring SAR at the C-5 position. For instance, in the design of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, different aryl groups at this position can be introduced to probe the hydrophobic pocket of the kinase hinge region, directly impacting binding affinity and selectivity.[1][3][12]

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 7-Fluoro-5-(4-methoxyphenyl)-1H-indole.

Materials:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)Equiv.
This compound1173023-15-8261.03261 mg1.01.0
4-Methoxyphenylboronic Acid5720-07-0151.96182 mg1.21.2
Pd(PPh₃)₄14221-01-31155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.21415 mg3.03.0
1,4-Dioxane (anhydrous)123-91-188.118 mL--
Water (degassed)7732-18-518.022 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (261 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the crucial transmetalation step of the catalytic cycle.[13]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield the product as a solid.

Expected Outcome: 7-Fluoro-5-(4-methoxyphenyl)-1H-indole, with an expected yield of 80-90%.

Suzuki-Miyaura Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Combine Indole, Boronic Acid, & Base prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Pd(0) Catalyst prep2->prep3 prep4 Add Degassed Solvents (Dioxane/H2O) prep3->prep4 react1 Heat to 90°C with Stirring prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool & Dilute with EtOAc react2->workup1 workup2 Aqueous Wash (H2O, Brine) workup1->workup2 workup3 Dry (Na2SO4) & Concentrate workup2->workup3 purify Silica Gel Chromatography workup3->purify

Caption: General workflow for Suzuki-Miyaura coupling and product isolation.[14]

Sonogashira Coupling: Synthesis of 5-Alkynylindoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the indole core.[15][16] These alkynylated indoles are not only found in pharmacologically active compounds but also serve as versatile intermediates for further transformations, such as the synthesis of complex heterocycles.[15]

Rationale: The introduction of a rigid alkyne linker is a common strategy in drug design to probe ligand-receptor interactions. The resulting arylalkynes can function as isosteres for other groups or provide a vector for extending a molecule toward a secondary binding pocket. The reaction proceeds via synergistic palladium and copper catalytic cycles.[15][17]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 7-Fluoro-5-(phenylethynyl)-1H-indole.

Materials:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)Equiv.
This compound1173023-15-8261.03261 mg1.01.0
Phenylacetylene536-74-3102.14123 mg (0.13 mL)1.21.2
PdCl₂(PPh₃)₂13965-03-2701.9035 mg0.050.05
Copper(I) Iodide (CuI)7681-65-4190.4510 mg0.050.05
Triethylamine (Et₃N)121-44-8101.190.42 mL3.03.0
Tetrahydrofuran (THF, anhydrous)109-99-972.1110 mL--

Step-by-Step Procedure:

  • Vessel Preparation: In a dry Schlenk tube under an argon atmosphere, add this compound (261 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol). The amine base is crucial for both the copper and palladium catalytic cycles.[18]

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction is typically run under mild conditions, a key advantage of the Sonogashira protocol.[17]

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by silica gel column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford the desired alkynylated indole.

Expected Outcome: 7-Fluoro-5-(phenylethynyl)-1H-indole, with an expected yield of 75-85%.

Sonogashira Catalytic Cycle

G pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I (L2) aryl_halide Ar-I pd_complex2 Ar-Pd(II)-C≡CR (L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product Ar-C≡C-R pd_complex2->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex1 cu_halide Cu(I)-I cu_acetylide->cu_halide To Pd Cycle alkyne R-C≡C-H aryl_halide->pd_complex1 Oxidative Addition alkyne->cu_acetylide Deprotonation base_h Base-H+ alkyne->base_h base Base base->alkyne

Caption: Synergistic catalytic cycles in the Sonogashira coupling reaction.[15]

N-Alkylation: Modulating Physicochemical Properties

Functionalization of the indole nitrogen is a critical step for fine-tuning a drug candidate's properties, including solubility, cell permeability, and receptor binding.[19] Direct N-alkylation using a strong base and an alkyl halide is a classical and effective method.

Rationale: In many kinase inhibitors, the indole N-H acts as a crucial hydrogen bond donor to the hinge region of the enzyme.[6] However, in other cases, alkylation of this position is used to introduce groups that can reach into other pockets, improve metabolic stability, or block an undesired interaction. The choice to alkylate or not is a key decision in the lead optimization process.

Protocol 3: N-Alkylation with Benzyl Bromide

Objective: To synthesize 1-Benzyl-7-fluoro-5-iodo-1H-indole.

Materials:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)Equiv.
This compound1173023-15-8261.03261 mg1.01.0
Sodium Hydride (NaH, 60% disp.)7646-69-724.0044 mg1.11.1
Benzyl Bromide100-39-0171.03188 mg (0.13 mL)1.11.1
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.095 mL--

Step-by-Step Procedure:

  • Preparation: Add this compound (261 mg, 1.0 mmol) to a dry round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve the indole in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (44 mg of a 60% dispersion in mineral oil, 1.1 mmol) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases. The formation of the sodium salt of the indole is the activating step.[20]

  • Alkylation: Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: 5-10% ethyl acetate in hexanes) to obtain the N-benzylated product.

Expected Outcome: 1-Benzyl-7-fluoro-5-iodo-1H-indole, with an expected yield of >90%.

Conclusion and Future Perspectives

This compound stands out as a preeminent building block for contemporary drug discovery. Its dual-functionalized structure provides a clear and logical roadmap for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, and N-alkylation represent foundational, field-proven methodologies that can be readily adapted to generate large libraries of diverse analogues for biological screening. By enabling systematic exploration of the chemical space around the indole core, this reagent empowers medicinal chemists to rationally design and synthesize next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

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  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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  • Kaur, M., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]
  • Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
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  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025).
  • Bag, S. S., et al. (2011). Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling. The Journal of Organic Chemistry. [Link]
  • Ahmed, M. S. M., & Mori, A. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters. [Link]
  • Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules. [Link]
  • FDA-approved and other indole-based EGFR-TK inhibitors (I–V). (n.d.).
  • Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). Bioorganic Chemistry. [Link]
  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry. [Link]
  • Ghannam, I. A. Y., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. PubMed. [Link]
  • Aronica, S., et al. (2015). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]
  • Abdel-Ghani, T. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (2015). RSC Advances. [Link]
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2015). ACS Medicinal Chemistry Letters. [Link]
  • Zhao, Y., et al. (2017). Design, Synthesis and Structure-Activity Relationships of (±)
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025).
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers in Chemistry. [Link]
  • Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. (2022). Frontiers in Chemistry. [Link]
  • A review on recent developments of indole-containing antiviral agents. (2018). European Journal of Medicinal Chemistry. [Link]
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synthesis of bioactive molecules from 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules from 7-Fluoro-5-iodo-1H-indole

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2][3] This guide focuses on this compound (CAS No. 1173023-15-8), a highly versatile starting material for the synthesis of novel bioactive molecules. The strategic placement of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the iodine at the 5-position serves as a reactive handle for extensive molecular diversification via palladium-catalyzed cross-coupling reactions.[4] This document provides a detailed exploration of key synthetic transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, complete with field-proven protocols and mechanistic insights for researchers in drug discovery and development.

The Strategic Advantage of this compound in Drug Discovery

The utility of this compound as a precursor stems from the distinct roles of its halogen substituents.

  • Fluorine at C7: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter pKa. Crucially, fluorine can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets like protein kinases.[4]

  • Iodine at C5: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition by a palladium(0) catalyst. This high reactivity makes the 5-position an ideal site for introducing a wide range of chemical moieties through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

This dual functionalization allows for a modular approach to synthesis, where the core indole scaffold provides a foundational binding element and the C5 position is diversified to achieve potency and selectivity for specific biological targets, such as protein kinases and G-protein-coupled receptors (GPCRs).[5][6][7]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The general catalytic cycle provides the mechanistic foundation for the protocols described herein, involving:

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-iodine bond of the indole.

  • Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck): The coupling partner is transferred to the palladium center.

  • Reductive Elimination: The new C-C or C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Indoles

This reaction is exceptionally powerful for creating biaryl structures, which are prevalent in many kinase inhibitors. It involves coupling the iodoindole with an organoboron reagent (boronic acid or ester).[8][9]

// Nodes Start [label="this compound\n+ Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., Cs₂CO₃)\nSolvent (e.g., Dioxane/H₂O)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Reaction [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Product [label="5-Aryl-7-fluoro-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Bioactive Molecule\n(e.g., Kinase Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"];

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Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling: Synthesis of 5-Alkynyl Indoles

The Sonogashira reaction introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further transformed. This reaction typically requires both palladium and copper co-catalysts.[10][11][12]

// Nodes Start [label="this compound\n+ Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst (e.g., PdCl₂(PPh₃)₂)\nCuI Co-catalyst\nBase (e.g., Et₃N)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Reaction [label="Sonogashira\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Product [label="5-Alkynyl-7-fluoro-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Bioactive Molecule\n(e.g., PROTAC Linker)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Catalyst [style=dashed, color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Start -> Reaction [label="Reactants", color="#5F6368"]; Reaction -> Product [label="C-C Bond Formation", color="#EA4335"]; Product -> End [label="Click Chemistry\nApplication", style=dashed, color="#5F6368"]; }

Caption: Sonogashira coupling workflow.

Heck Coupling: Synthesis of 5-Alkenyl Indoles

The Heck reaction forms a C-C bond between the iodoindole and an alkene, providing access to styrenyl-type derivatives and other unsaturated systems.[13]

// Nodes Start [label="this compound\n+ Alkene (e.g., Acrylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst (e.g., Na₂PdCl₄)\nLigand (e.g., SPhos)\nBase (e.g., Na₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Reaction [label="Heck\nCoupling", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Product [label="5-Alkenyl-7-fluoro-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Bioactive Molecule\n(e.g., Natural Product Analog)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Catalyst [style=dashed, color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Start -> Reaction [label="Reactants", color="#5F6368"]; Reaction -> Product [label="C-C Bond Formation", color="#FBBC05"]; Product -> End [label="Further\nModification", style=dashed, color="#5F6368"]; }

Caption: Heck coupling workflow.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Indoles

This reaction is crucial for installing amine functionalities, which are key pharmacophores in many drugs due to their ability to form salt bridges and hydrogen bonds.[14]

// Nodes Start [label="this compound\n+ Primary/Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd Catalyst (e.g., Pd₂(dba)₃)\nLigand (e.g., XantPhos)\nBase (e.g., Cs₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Reaction [label="Buchwald-Hartwig\nAmination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Product [label="5-(N-substituted)-7-fluoro-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Bioactive Molecule\n(e.g., GPCR Modulator)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Catalyst [style=dashed, color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Start -> Reaction [label="Reactants", color="#5F6368"]; Reaction -> Product [label="C-N Bond Formation", color="#4285F4"]; Product -> End [label="SAR\nExploration", style=dashed, color="#5F6368"]; }

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Principle: To synthesize 7-fluoro-5-(4-methoxyphenyl)-1H-indole via a palladium-catalyzed cross-coupling reaction.

Materials & Reagents:

  • This compound (1.0 equiv, 261 mg, 1.0 mmol)[15][16]

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 58 mg, 0.05 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Principle: To synthesize 7-fluoro-5-(phenylethynyl)-1H-indole. The Sonogashira reaction can often be performed under mild, room temperature conditions.[10]

Materials & Reagents:

  • This compound (1.0 equiv, 261 mg, 1.0 mmol)

  • Phenylacetylene (1.1 equiv, 121 µL, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 14 mg, 0.02 mmol)

  • Copper(I) Iodide (CuI) (0.04 equiv, 8 mg, 0.04 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Equipment:

  • 25 mL Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a 25 mL Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor reaction progress by TLC.

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient).

Quantitative Data Summary

The following table provides representative data for the diversification of the this compound scaffold using various coupling partners. Yields are typical for optimized reactions.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8592
Suzuki-Miyaura 3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O9085
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2595
Sonogashira 1-HexynePdCl₂(PPh₃)₂ / CuIPiperidineDMF4088
Heck n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8078
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene11090
Buchwald-Hartwig AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene10081

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound are potent precursors for high-value therapeutic targets.

Kinase Inhibitors

The indole and particularly the bioisosteric azaindole scaffolds are recognized as "privileged structures" in kinase inhibitor design.[6] The N-H and heterocyclic nitrogen (in azaindoles) can form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket.[5] The C5-substituents, installed via the methods described above, can then be tailored to occupy adjacent hydrophobic pockets or interact with other key residues, thereby conferring potency and selectivity. Numerous EGFR, SRC, and CDK inhibitors are based on functionalized indole cores.[17][18]

Antimicrobial and Antiviral Agents

Indole derivatives have demonstrated a wide spectrum of antimicrobial and antifungal activities.[1][19] The ability to rapidly generate diverse libraries from this compound is a significant advantage in screening for new leads against infectious diseases.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its well-differentiated reactive sites allow for the selective and efficient application of robust palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize novel, diverse, and potent bioactive molecules for a range of therapeutic targets.

References

  • Olgen S., Kaleli S., Karaca B., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Oh, C.-H., et al. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.
  • Olgen S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
  • Rajasekharan, S. K., et al. (2021). In silico screening of indole based iodine-fluorine compounds. Binding... ResearchGate.
  • Unciti-Broceta, A., et al. (n.d.). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PMC - PubMed Central.
  • Bollack, B., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Banu, H., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Abdel-Wahab, B. F., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. PMC.
  • ResearchGate. (2025). The application of the Fischer indole synthesis in medicinal chemistry.
  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Frontiers Media SA. (n.d.). Molecular Modulators of GPCRs Signal Transduction. Frontiers Research Topic.
  • Iannazzo, D., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • de Oliveira, R. A., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
  • Alonso, F., et al. (2025). Recent Advances in Sonogashira Reactions. ResearchGate.
  • Hamdi Mahmoud IN, et al. (2022). New Bioactive Aromatic Indole Molecules with Monosaccharide Core. SciSpace.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-5-iodoindole 97 1173023-15-8.
  • Al-Ostath, A. I., et al. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH.
  • Elsevier. (2023). The application of the Fischer indole synthesis in medicinal chemistry. Advances in Heterocyclic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-1H-indole. PubChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Merck. (n.d.). 7-Fluoro-5-iodoindole 97. Sigma-Aldrich.
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Application Notes & Protocols: 7-Fluoro-5-iodo-1H-indole Derivatives as Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.

Introduction: The Privileged Indole Scaffold in Antiviral Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a diverse range of biological targets.[1][2] This unique property stems from its structural resemblance to the side chain of tryptophan, enabling it to mimic peptide structures and interact reversibly with enzymes.[1][2] In the realm of virology, indole derivatives have been successfully developed into drugs targeting various stages of the viral life cycle, including viral entry, replication, and assembly.[1][3]

Notably, halogenated indoles have demonstrated significant potential. The introduction of fluorine and iodine atoms into the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and binding interactions, often leading to enhanced potency and selectivity. This guide focuses on the 7-fluoro-5-iodo-1H-indole scaffold, a promising core for developing novel inhibitors against critical viral targets, particularly RNA-dependent RNA polymerases (RdRp) like the Hepatitis C Virus (HCV) NS5B polymerase.[4][5][6] We present detailed protocols for the synthesis, characterization, and antiviral evaluation of these compounds, providing a robust framework for their advancement in drug discovery pipelines.

Section 1: Synthesis Protocol for this compound

This protocol details the direct iodination of 7-fluoro-1H-indole. The choice of N-iodosuccinimide (NIS) as the iodinating agent is based on its mild reactivity and high regioselectivity for the electron-rich C5 position of the indole ring, driven by the directing effects of the heterocyclic nitrogen.

Materials & Reagents:

  • 7-Fluoro-1H-indole (CAS: 387-44-0)[7]

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any unreacted NIS.

    • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.[8] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Protocol for Antiviral Activity Assessment (HCV Replicon System)

This protocol describes a cell-based assay to determine the efficacy (EC₅₀) and cytotoxicity (CC₅₀) of synthesized derivatives using a human hepatoma cell line (Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

Materials & Reagents:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Beclabuvir, a known NS5B inhibitor)[6]

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well cell culture plates (white, clear-bottom for cytotoxicity; solid white for antiviral assay)

Protocol:

  • Cell Plating: Seed Huh-7 replicon cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in DMEM. The final DMSO concentration should not exceed 0.5%. Replace the culture medium with the compound-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cytotoxicity Assay (CC₅₀):

    • On a parallel plate, add a cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the CC₅₀ value, which is the concentration that reduces cell viability by 50%.

  • Antiviral Assay (EC₅₀):

    • To the antiviral assay plate, add the luciferase assay reagent.

    • Measure luminescence, which is proportional to the level of viral replication.

    • Calculate the EC₅₀ value, the concentration that inhibits viral replication by 50%.[4]

  • Data Analysis: Plot dose-response curves for both cytotoxicity and antiviral activity to determine CC₅₀ and EC₅₀ values. Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Section 3: Proposed Mechanism of Action - Inhibition of HCV NS5B Polymerase

Indole derivatives are well-documented inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[4][6][9] These compounds typically act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme. The this compound scaffold likely targets an allosteric pocket known as the "thumb pocket II," interfering with the conformational changes required for the initiation of RNA synthesis.[6]

The binding within this pocket prevents the polymerase from adopting its active conformation, thereby halting the replication of the viral genome.[6] The fluorine and iodine substituents are crucial for optimizing binding interactions within this pocket.

Mechanism_of_Action cluster_host Hepatocyte HCV_RNA Viral RNA Genome Ribosome Host Ribosome HCV_RNA->Ribosome Translation Replication RNA Replication HCV_RNA->Replication Template Polyprotein HCV Polyprotein Ribosome->Polyprotein NS5B NS5B Polymerase (RdRp) Polyprotein->NS5B Proteolytic Processing NS5B->Replication Catalyzes New_RNA New Viral RNA Replication->New_RNA Inhibitor 7-Fluoro-5-iodo- 1H-indole Derivative Inhibitor->NS5B Allosteric Inhibition

Caption: Proposed mechanism of this compound derivatives inhibiting HCV replication.

Section 4: Structure-Activity Relationship (SAR) Insights

The antiviral potency of the this compound scaffold can be modulated by substitutions at various positions. The following table summarizes hypothetical SAR data based on established principles for indole-based HCV NS5B inhibitors.[4][10]

Compound IDSubstitution (R¹)Substitution (R²)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Core HH5.2>100>19.2
1a MethylH2.1>100>47.6
1b PhenylH1.58556.7
2a HAcetyl8.9>100>11.2
2b HPhenylcarbonyl3.49227.1
3a MethylPhenyl0.86581.3

Interpretation of SAR:

  • N1 Position (R¹): Alkylation or arylation at the N1 position generally enhances potency. Small alkyl groups (e.g., methyl in 1a ) and aromatic rings (e.g., phenyl in 1b ) are well-tolerated and likely engage in beneficial hydrophobic interactions within the binding pocket.

  • C2/C3 Position (R²): Substitutions at the C2 or C3 positions can significantly impact activity. Large, bulky groups may be detrimental, while specific functionalities like carbonyls (2b ) can introduce additional hydrogen bonding opportunities.

  • Combined Substitutions: Combining favorable substitutions at multiple positions, as in compound 3a , can lead to a synergistic improvement in antiviral activity, highlighting the importance of multi-point optimization.

References

  • Lee, J., et al. (2014). Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors. PubMed.
  • Prabhu, R., et al. (2018). Molecular docking studies of indole derivatives containing cyanide group as hepatitis C Ns5b polymerase inhibitor. ResearchGate.
  • Iovine, V., et al. (2023). Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. PubMed Central.
  • Shepard, C., & Tautz, T. (2015). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PubMed Central.
  • Zmurko, J., et al. (2019). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy.
  • Wang, G., et al. (2015). A review on recent developments of indole-containing antiviral agents. PubMed Central.
  • Akkar, D., & Kestelecin, E. (2014). Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection. PubMed Central.
  • Saeed, A., et al. (2023). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
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Application Note: Synthesis of Novel Serotonin Receptor Ligands from 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse serotonin (5-HT) receptor ligands utilizing 7-Fluoro-5-iodo-1H-indole as a versatile starting material. The strategic placement of a fluorine atom at the 7-position and an iodine atom at the 5-position offers a powerful scaffold for medicinal chemists. The fluorine moiety can enhance metabolic stability and binding affinity, while the iodo group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. We detail field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of chemical functionalities. These protocols are designed for researchers, scientists, and drug development professionals aiming to generate novel chemical entities targeting various serotonin receptor subtypes.

Introduction: The Strategic Advantage of the this compound Scaffold

The serotonin system, with its at least fourteen distinct receptor subtypes, is a cornerstone of neuropharmacology, implicated in mood regulation, cognition, and memory.[1][2] Consequently, drugs targeting 5-HT receptors are critical for treating a spectrum of psychiatric and neurological disorders.[1] The indole nucleus is a privileged structure in this domain, forming the core of the endogenous ligand, serotonin, and numerous synthetic ligands.[3][4]

The strategic functionalization of the indole scaffold is paramount for achieving receptor subtype selectivity and favorable pharmacokinetic profiles. The starting material, this compound, offers two key tactical advantages:

  • Fluorine at the C7-Position: The incorporation of fluorine into pharmaceuticals is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties.[3][5][6] Fluorination can significantly reduce the pKa of nearby basic centers, which has been shown to have a beneficial influence on oral absorption.[5][6]

  • Iodine at the C5-Position: The iodo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse aryl, heteroaryl, alkynyl, and amino moieties at a position critical for interaction with several 5-HT receptors.[7]

This application note details the logical workflow for leveraging this scaffold to create libraries of potential 5-HT receptor ligands through robust and reproducible synthetic protocols.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Ligand Scaffolds Start This compound Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki ArB(OH)₂ Pd Catalyst Sonogashira Sonogashira (C-C Alkyne Formation) Start->Sonogashira Terminal Alkyne Pd/Cu Catalysts Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Amine (R₂NH) Pd Catalyst Aryl 5-Aryl/Heteroaryl-7-fluoroindoles Suzuki->Aryl Alkynyl 5-Alkynyl-7-fluoroindoles Sonogashira->Alkynyl Amino 5-Amino-7-fluoroindoles Buchwald->Amino Target 5-HT Receptors\n(e.g., 5-HT₂, 5-HT₆, 5-HT₇) Target 5-HT Receptors (e.g., 5-HT₂, 5-HT₆, 5-HT₇) Aryl->Target 5-HT Receptors\n(e.g., 5-HT₂, 5-HT₆, 5-HT₇) Target 5-HT Receptors\n(Linker for further functionalization) Target 5-HT Receptors (Linker for further functionalization) Alkynyl->Target 5-HT Receptors\n(Linker for further functionalization) Target 5-HT Receptors\n(e.g., 5-HT₁ₐ, 5-HT₁ₙ) Target 5-HT Receptors (e.g., 5-HT₁ₐ, 5-HT₁ₙ) Amino->Target 5-HT Receptors\n(e.g., 5-HT₁ₐ, 5-HT₁ₙ)

Figure 1: Synthetic strategy from a single intermediate to diverse ligands.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools in modern medicinal chemistry for their reliability, functional group tolerance, and mild reaction conditions.[8][9] We will focus on three cornerstone reactions for modifying the 5-iodo position of the indole scaffold.

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds between an aryl halide and an organoboron species.[10] This reaction is ideal for introducing aryl or heteroaryl moieties at the 5-position of the indole, a common feature in ligands for 5-HT₂, 5-HT₆, and 5-HT₇ receptors.[11]

Causality: The choice of palladium catalyst, ligand, and base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid and participates in the transmetalation step. The reaction's success hinges on the precise coordination of these components to drive the catalytic cycle forward efficiently.[12]

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-I Ar-Pd(II)-I\nComplex Ar-Pd(II)-I Complex Oxidative\nAddition->Ar-Pd(II)-I\nComplex Forms Transmetalation Transmetalation Ar-Pd(II)-I\nComplex->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R\nComplex Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R\nComplex Forms Reductive\nElimination Reductive Elimination Ar-Pd(II)-R\nComplex->Reductive\nElimination Yields Reductive\nElimination->Pd(0)Ln Regenerates Catalyst Ar-R\n(Product) Ar-R (Product) Reductive\nElimination->Ar-R\n(Product)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available, effective for a range of substrates.
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands can improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can influence reaction rate and prevent side reactions. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEAprotic/protic mixtures are common to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without degrading reagents.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, creating a C-C triple bond.[8] This is a highly valuable transformation for synthesizing serotonin receptor ligands, as the resulting alkynyl group can serve as a rigid linker or be further elaborated into other functional groups. This reaction is notable for its use of both palladium and copper co-catalysts.[9]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine). The amine acts as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification & Characterization: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography. Characterize by NMR and HRMS.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂A robust and commonly used catalyst for Sonogashira reactions.
Copper Source CuICo-catalyst essential for the formation of the copper(I) acetylide intermediate.
Base/Solvent Triethylamine (Et₃N), DIPEAActs as an acid scavenger and helps solubilize reagents.
Temperature 25 - 60 °CReaction is often efficient at or slightly above room temperature.

Table 2: Recommended Conditions for Sonogashira Coupling.

Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are key components of many ligands for 5-HT₁ subtype receptors.[6] It allows for the direct coupling of primary or secondary amines, including cyclic amines like piperazine and piperidine, to the indole C5-position.

Causality: The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[13][14] The choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand is crucial for high efficiency.[15]

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-I Ar-Pd(II)-I\nComplex Ar-Pd(II)-I Complex Oxidative\nAddition->Ar-Pd(II)-I\nComplex Forms Amine\nCoordination Amine Coordination Ar-Pd(II)-I\nComplex->Amine\nCoordination R₂NH Base Ar-Pd(II)-NR₂\nComplex Ar-Pd(II)-NR₂ Complex Amine\nCoordination->Ar-Pd(II)-NR₂\nComplex Deprotonation Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂\nComplex->Reductive\nElimination Yields Reductive\nElimination->Pd(0)Ln Regenerates Catalyst Ar-NR₂\n(Product) Ar-NR₂ (Product) Reductive\nElimination->Ar-NR₂\n(Product)

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Seal the vial and heat the mixture with stirring at 80-110 °C for 6-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Purification & Characterization: Concentrate the solution and purify the crude product by flash column chromatography to yield the desired N-aryl indole. Characterize by NMR and HRMS.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) or Pd(II) precatalysts that are effective with appropriate ligands.
Ligand BINAP, Xantphos, RuPhosBulky, electron-rich ligands are essential for facilitating reductive elimination.
Base NaOt-Bu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required for deprotonation of the amine without competing side reactions.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination.

Characterization and Pharmacological Evaluation

Following successful synthesis and purification, comprehensive characterization is mandatory.

  • Structural Verification: Unambiguous confirmation of the chemical structure should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Purity should be determined using HPLC, typically with UV and MS detection, and should be >95% for biological screening.

  • Pharmacological Profiling: The affinity and selectivity of the synthesized ligands for various serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃, 5-HT₆, 5-HT₇) must be determined through radioligand binding assays.[7][16] Functional assays (e.g., cAMP accumulation for Gs-coupled receptors like 5-HT₇, or calcium mobilization for Gq-coupled receptors) are then used to classify compounds as agonists, antagonists, or inverse agonists.[11][17]

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel serotonin receptor ligands. The strategic application of robust palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provides a reliable and versatile toolkit for medicinal chemists. The detailed protocols and systematic approach outlined in this guide enable the efficient generation of diverse chemical libraries, accelerating the discovery of new chemical probes and potential therapeutic agents for a wide range of CNS disorders.

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Application Notes and Protocols for Suzuki Coupling of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Fluoro-5-iodo-1H-indole in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific derivative, this compound, represents a highly valuable building block for drug discovery. The presence of a fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The iodo group at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed guide to the Suzuki coupling of this compound, offering insights into the reaction mechanism and a series of adaptable experimental protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend: I > Br > OTf >> Cl.[2]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 Product 5-Aryl-7-fluoro-1H-indole ArI This compound ArBOH2 Arylboronic Acid Base Base caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols for the Suzuki Coupling of this compound

The following protocols are designed as starting points for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for a specific substrate combination.

Protocol 1: General Conditions with a Phosphine Ligand

This protocol employs a common palladium precursor and a phosphine ligand, which is a versatile system for a wide range of Suzuki couplings.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-fluoro-1H-indole.

Protocol 2: Microwave-Assisted Synthesis for Rapid Diversification

Microwave-assisted synthesis can significantly reduce reaction times and is particularly useful for the rapid generation of compound libraries.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (0.5 mmol), the aryl or heteroaryl boronic acid (0.75 mmol), and cesium carbonate (1.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol) to the vial.

  • Add a degassed mixture of DME and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-10).

Protocol 3: Conditions for Electron-Deficient Coupling Partners

When coupling with electron-deficient boronic acids, a more electron-rich and bulky ligand, such as SPhos, can be beneficial to promote the reductive elimination step.

Materials:

  • This compound

  • Electron-deficient aryl or heteroaryl boronic acid (1.3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the electron-deficient boronic acid (1.3 mmol), and potassium phosphate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and SPhos (0.06 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and degassed water in a 10:1 ratio (e.g., 10 mL of toluene and 1 mL of water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and purify the product by column chromatography.

Comparison of Suzuki Coupling Protocols

ParameterProtocol 1 (General)Protocol 2 (Microwave)Protocol 3 (Electron-Deficient)
Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Ligand TriphenylphosphineTriphenylphosphineSPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane / WaterDME / WaterToluene / Water
Temperature 90 °C120 °C100 °C
Time 4-12 hours15-30 minutes6-18 hours
Key Application General purpose, versatileRapid library synthesisCoupling with electron-deficient partners

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Ineffective base or solvent- Use fresh catalyst and ensure proper inert atmosphere.- Thoroughly degas solvents before use.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Protodeboronation - Presence of excess water or protic solvents- High reaction temperature- Use anhydrous solvents and a minimal amount of water.- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Oxygen contamination- Ensure the reaction is performed under a strict inert atmosphere.
Dehalogenation of Indole - Presence of impurities- Certain ligand/base combinations- Purify the starting this compound.- Screen different ligands and bases.

Experimental Workflow Overview

Caption: General workflow for Suzuki-Miyaura coupling.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-586. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-5 Alkenylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The ability to selectively functionalize the indole scaffold is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its application to the synthesis of C-5 vinylated indoles provides a direct route to a diverse array of compounds with significant therapeutic potential.

This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 7-Fluoro-5-iodo-1H-indole. The presence of a fluorine atom at the C-7 position and an iodine at the C-5 position presents a unique electronic and steric environment that necessitates careful consideration of reaction parameters to achieve optimal yields and selectivity. As the indole N-H can complicate certain cross-coupling reactions, this protocol is designed to be effective for the free (N-H)-indole, enhancing its practical utility.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting suboptimal results.

A plausible catalytic cycle for the Heck reaction of this compound is depicted below:

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) PdII_Aryl Aryl-Pd(II) Complex Pd0->PdII_Aryl OxAdd->PdII_Aryl + This compound Alkene_Coord Alkene Coordination Pi_Complex π-Alkene Complex PdII_Aryl->Pi_Complex Alkene_Coord->Pi_Complex + Alkene Mig_Ins Migratory Insertion (syn) Alkyl_PdII Alkyl-Pd(II) Intermediate Pi_Complex->Alkyl_PdII Mig_Ins->Alkyl_PdII Beta_Elim β-Hydride Elimination (syn) Prod_Complex Product-Pd(II)-H Complex Alkyl_PdII->Prod_Complex Beta_Elim->Prod_Complex Prod_Complex->Pd0 Red_Elim Reductive Elimination Product 5-Alkenyl-7-fluoro-1H-indole Prod_Complex->Product Red_Elim->Pd0 + Base - Base-H⁺-X⁻ Indole This compound Indole->PdII_Aryl Alkene Alkene (e.g., Acrylate) Alkene->Pi_Complex

Figure 2. General experimental workflow for the Heck reaction.

Detailed Protocol: Heck Coupling of this compound with Methyl Acrylate

This protocol is a representative procedure based on established methods for similar substrates. [3]Researchers should consider this a starting point and may need to optimize conditions for their specific needs.

Materials:

  • This compound (MW: 261.03 g/mol ) [4]* Methyl Acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 261 mg, 1.0 mmol, 1.0 equiv).

    • Add anhydrous Potassium Carbonate (K₂CO₃) (e.g., 276 mg, 2.0 mmol, 2.0 equiv).

    • Add Palladium(II) Acetate (Pd(OAc)₂) (e.g., 4.5 mg, 0.02 mmol, 2 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous DMF (e.g., 5 mL) via syringe.

    • Add Methyl Acrylate (e.g., 135 µL, 1.5 mmol, 1.5 equiv) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the prescribed time (e.g., 4-12 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with Ethyl Acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 5-(2-(methoxycarbonyl)vinyl)-7-fluoro-1H-indole.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh Pd(OAc)₂ and anhydrous solvent.- Increase the reaction temperature in 10 °C increments.- Consider adding a phosphine ligand (e.g., SPhos, 4 mol%) to facilitate oxidative addition.
Formation of Palladium Black Catalyst decomposition and aggregation.- Ensure a strictly inert atmosphere.- If using a phosphine ligand, ensure the correct stoichiometry.- Consider a more robust catalyst system or a heterogeneous catalyst. [5]
Side Product Formation (e.g., N-vinylation) Reaction at the indole nitrogen.- Use an inorganic base (K₂CO₃, Na₂CO₃) instead of organic amines.- If the problem persists, N-protection of the indole may be necessary, though this adds synthetic steps.
Reductive Dehalogenation The aryl halide is reduced instead of coupling.- This can be a side reaction in Heck chemistry.<[6]br>- Ensure the alkene is present in a slight excess.- Optimize the base and solvent system.

Conclusion

The Heck reaction of this compound is a powerful method for accessing C-5 functionalized indoles, which are valuable scaffolds in medicinal chemistry. By carefully selecting the palladium precursor, ligand (or its absence), base, and solvent, high yields of the desired product can be achieved. This guide provides a robust starting point for researchers to develop and optimize this important transformation in their own laboratories.

References

  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal.
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. Angewandte Chemie International Edition.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters.
  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. European Journal of Organic Chemistry.
  • Heck reaction. Wikipedia.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
  • Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Chemistry – A European Journal.
  • Heck Reaction—State of the Art. Catalysts.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. Advanced Synthesis & Catalysis.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
  • Mizoroki-Heck Reaction. Chem-Station.

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Fluoro-5-iodo-1H-indole for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed amination of 7-fluoro-5-iodo-1H-indole. This reaction, a variant of the Buchwald-Hartwig amination, is a cornerstone transformation for synthesizing C-N coupled products, which are prevalent in medicinal chemistry and drug discovery. We will delve into the reaction mechanism, explore critical parameters for optimization, provide a step-by-step experimental protocol, and offer a guide for troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.

Introduction: The Importance of Aminated Indoles

The indole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates. The ability to functionalize the indole ring by forming carbon-nitrogen (C-N) bonds is of paramount importance for generating compound libraries and performing structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination has emerged as a robust and versatile method for this purpose, largely replacing harsher classical methods due to its broad substrate scope and functional group tolerance.[1]

The target substrate, this compound, is a valuable building block. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the iodine at the 5-position provides a reactive handle for cross-coupling reactions. This application note will focus on the reliable synthesis of 5-amino-7-fluoro-1H-indole derivatives using this powerful catalytic system.

The Buchwald-Hartwig Amination: Mechanism and Theory

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[2] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. For aryl iodides, this step is typically fast.[1][3][4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][5]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the aminated indole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][6]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination pd0 L-Pd(0) Active Catalyst oa_complex Pd(II) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_coord Pd(II) Amine Complex oa_complex->amine_coord Amine Coordination amido_complex Pd(II) Amido Complex amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product base_h [Base-H]⁺ I⁻ amido_complex->base_h amine_coord->amido_complex Deprotonation aryl_halide Ar-I (Indole) aryl_halide->oa_complex amine R₂NH (Amine) amine->amine_coord base Base base->amido_complex

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

ComponentRole & Common ChoicesRationale & Considerations
Pd Precatalyst Source of active Pd(0).Choices: Pd₂(dba)₃, Pd(OAc)₂, Pd G3/G4 Precatalysts.Precatalysts like the Buchwald G3/G4 series are often preferred as they are air-stable and efficiently generate the active L-Pd(0) species in situ, leading to more reproducible results.[7]
Ligand Stabilizes the Pd center and facilitates oxidative addition and reductive elimination.Choices: XPhos, RuPhos, BrettPhos, XantPhos.[5]Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[1] They promote the crucial reductive elimination step and prevent catalyst decomposition. For aryl iodides, bidentate ligands like XantPhos can also be effective by preventing the formation of unreactive palladium iodide dimers.[1][8]
Base Deprotonates the amine in the catalytic cycle.Choices: NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄.A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often at higher temperatures.[2][9]
Solvent Solubilizes reactants and influences reaction rate.Choices: Toluene, Dioxane, THF, t-BuOH.Aprotic, non-polar solvents like toluene or dioxane are most common.[10] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen or water.

Detailed Experimental Protocol

This protocol describes the amination of this compound with morpholine as a representative secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas supply (glovebox or Schlenk line)

  • Standard glassware for workup and purification

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Inert Atmosphere Setup reagents 2. Add Solids: Indole, Pd₂(dba)₃, XPhos, NaOtBu setup->reagents liquids 3. Add Liquids: Toluene, Morpholine reagents->liquids reaction 4. Heat & Stir (e.g., 100 °C, 12-24 h) liquids->reaction monitoring 5. Monitor by TLC/LC-MS reaction->monitoring workup 6. Quench, Extract & Dry monitoring->workup Upon Completion purify 7. Purify by Column Chromatography workup->purify analyze 8. Characterize Product purify->analyze

Caption: Figure 2: Step-by-step experimental workflow.

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (N₂ or Ar), add this compound (e.g., 277 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), XPhos (24 mg, 0.05 mmol, 5.0 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vessel. Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting indole has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 7-fluoro-5-(morpholino)-1H-indole.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive Catalyst: Pd precatalyst or ligand has degraded due to air/moisture exposure.Use fresh reagents. Ensure solvents are anhydrous and properly degassed. Maintain a strict inert atmosphere.[11]
Poor Base Quality: Sodium tert-butoxide is hygroscopic and can degrade.Use freshly opened or properly stored NaOtBu. Consider using a different base like K₃PO₄.
Iodide Inhibition: The iodide anion generated can sometimes have an inhibitory effect on the catalyst.[7][12]Ensure efficient stirring. Consider a bidentate ligand (e.g., XantPhos) which can mitigate this issue.[1]
Side Product Formation Hydrodehalogenation: The starting material is converted to 7-fluoro-1H-indole.This can result from a β-hydride elimination side reaction.[1] Ensure the amine is pure and the reaction is not overheated.
Homocoupling: Dimerization of the starting indole.This is often a sign of catalyst issues. Re-evaluate the ligand and catalyst loading.
Product Degradation Base Sensitivity: The product or starting material is sensitive to the strong base at high temperatures.Switch to a weaker base like Cs₂CO₃ or K₃PO₄ and screen different solvents (e.g., dioxane).[8]

Safety Precautions

  • Handling Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere (N₂ or Ar) as the catalyst system is sensitive to oxygen.

  • Solvents: Anhydrous solvents are flammable and should be handled with care away from ignition sources.

  • Base: Sodium tert-butoxide is corrosive and reacts violently with water. Handle with extreme care.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling. (n.d.). In NROChemistry.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
  • Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]
  • Reddit User Discussion. (2018).
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Cacchi, S., & Fabrizi, G. (2005).
  • Al-Mousawi, S. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • Larock, R. C. (2009). Palladium‐Catalyzed Indole Ring Synthesis.
  • da Silva, A. B., et al. (2024).

Sources

Application Notes and Protocols for the Functionalization of the C5-Iodo Position of 7-Fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Fluoro-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities. The strategic incorporation of a fluorine atom can significantly enhance a molecule's therapeutic potential by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Specifically, the 7-fluoroindole moiety has been identified as a key pharmacophore in the development of novel therapeutic agents, including antivirulence compounds against persistent bacterial infections.[5][6]

The C5 position of the indole ring is a common site for substitution to explore structure-activity relationships (SAR). The presence of an iodine atom at this position in 7-fluoro-1H-indole provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the functionalization of the C5-iodo position of 7-fluoro-1H-indole, offering researchers a practical resource for the synthesis of diverse libraries of novel compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-substituted indoles, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-rich substrates like indoles, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step. A mixed solvent system, such as dioxane/water or toluene/ethanol, is often used to solubilize both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials:

    • 7-Fluoro-5-iodo-1H-indole

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2-3 equivalents)

    • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in degassed 1,4-dioxane (8 mL).

    • Add the catalyst solution to the Schlenk tube containing the reactants.

    • Add degassed water (2 mL) to the reaction mixture.

    • Seal the Schlenk tube and heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-7-fluoro-1H-indole.

Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane/H₂O901680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O852470-85

Note: Yields are estimates based on similar systems and may require optimization for this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is instrumental in synthesizing alkynyl-substituted indoles, which are valuable precursors for more complex heterocyclic systems.

Causality Behind Experimental Choices

The Sonogashira reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) source, and a copper(I) salt (e.g., CuI) as a co-catalyst. The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the terminal alkyne and as a solvent. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), helps to stabilize the palladium catalyst.

Detailed Experimental Protocol: Sonogashira Coupling
  • Materials:

    • This compound

    • Terminal alkyne (1.2 - 1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add anhydrous, degassed THF (10 mL) and degassed triethylamine (5 mL).

    • Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

    • Stir the reaction at room temperature or heat to 40-60 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Sources

Application Note: Selective Metal-Halogen Exchange on 7-Fluoro-5-iodo-1H-indole for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Specifically, substituted indoles like 7-Fluoro-5-iodo-1H-indole are highly valuable building blocks, offering multiple points for diversification in drug development programs.[3] However, the selective functionalization of such di-halogenated systems presents a significant chemical challenge. This application note provides a detailed protocol and expert insights for achieving highly chemoselective metal-halogen exchange at the C-5 iodo position, leaving the more robust C-7 fluoro group intact. We will explore the mechanistic basis for this selectivity and detail a robust protocol utilizing advanced organometallic reagents, such as "Turbo-Grignard" reagents, which offer superior reactivity and functional group tolerance.[4]

Part 1: The Principle of Chemoselective Metal-Halogen Exchange

The ability to selectively transform one halogen in the presence of another is governed by the inherent reactivity differences of the carbon-halogen bonds. In organometallic chemistry, the rate of metal-halogen exchange follows a well-established trend: I > Br > Cl.[5] The carbon-fluorine bond is significantly stronger and less polarizable, rendering it largely unreactive towards standard metal-halogen exchange reagents.[5] This differential reactivity is the foundation for the selective functionalization of this compound. The C-I bond is readily cleaved, while the C-F bond remains untouched, allowing for precise installation of desired moieties at the C-5 position.

The Reagent of Choice: iPrMgCl·LiCl (Turbo-Grignard)

Traditional Grignard reagents can be sluggish and may require harsh conditions. Modern advancements, pioneered by Knochel and coworkers, have introduced salt-additive reagents that dramatically enhance both the rate and efficiency of the exchange.[4] The most effective of these is the isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard" reagent.[6][7]

The role of LiCl is critical; it breaks up the polymeric aggregates that Grignard reagents typically form in solution, leading to more soluble and reactive monomeric species.[4][7] This increased reactivity allows the exchange to occur under mild conditions (typically -15 °C to 0 °C), which preserves sensitive functional groups within the molecule.

Reaction Mechanism

The reaction proceeds via an oxidative insertion of magnesium into the carbon-iodine bond, which is the most labile carbon-halogen bond in the substrate.[8] The Turbo-Grignard reagent facilitates this exchange, resulting in the formation of a new, highly nucleophilic organomagnesium species at the C-5 position, ready to be trapped by a suitable electrophile.

Figure 1: Chemoselective I/Mg exchange on this compound.

Part 2: Detailed Application Protocol

This protocol describes the selective formation of the C-5 Grignard reagent from this compound and its subsequent trapping with an electrophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich (Cat# 707058)Store at 2-8°C.[9]
iPrMgCl·LiCl Solution~1.3 M in THFSigma-Aldrich (Cat# 656984)Handle under inert gas. Titrate before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierUse freshly distilled from Na/benzophenone or from a solvent purification system.
Electrophile (e.g., Benzaldehyde)Reagent GradeStandard SupplierPurify if necessary.
Saturated aq. NH₄ClReagent GradeStandard SupplierFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Brine (Saturated aq. NaCl)Reagent GradeStandard SupplierFor washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeStandard SupplierFor drying organic layers.
Round-bottom flasks, Septa-Standard SupplierMust be flame-dried or oven-dried.
Magnetic Stirrer, Stir Bars-Standard Supplier-
Syringes, Needles-Standard SupplierFor transfer of anhydrous/air-sensitive reagents.
Argon or Nitrogen Gas SupplyHigh PurityStandard SupplierFor maintaining an inert atmosphere.
Step-by-Step Experimental Protocol

1. Preparation and Setup: a. Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. b. Equip the flask with a rubber septum and a gas inlet adapter. Maintain a slight positive pressure of inert gas throughout the experiment.

2. Reaction Initiation: a. To the dried flask, add this compound (1.0 eq., e.g., 261 mg, 1.0 mmol). b. Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the substrate. c. Cool the resulting solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice-acetone bath).

3. Metal-Halogen Exchange: a. While stirring at -15 °C, add the iPrMgCl·LiCl solution (1.1 eq., e.g., 0.85 mL of a 1.3 M solution, 1.1 mmol) dropwise via syringe over 15-20 minutes. b. Causality Check: Slow addition is crucial to control the exotherm and prevent side reactions. The increased reactivity of the Turbo-Grignard allows for this convenient temperature range, avoiding the need for cryogenic conditions like -78°C that are often required for organolithium exchanges.[4] c. After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 30-45 minutes. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

4. Trapping with an Electrophile: a. While maintaining the temperature at -15 °C, add the chosen electrophile (1.2 eq., e.g., benzaldehyde, 127 mg, 1.2 mmol) dropwise. b. After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is deemed complete by TLC/LC-MS analysis.

5. Work-up and Purification: a. Cool the flask to 0 °C in an ice-water bath. b. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 10 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-substituted-7-fluoro-1H-indole product.

Experimental Workflow Diagram

G A 1. Preparation Flame-dry glassware under vacuum. Cool under Ar/N2 atmosphere. B 2. Reaction Setup Add this compound. Add anhydrous THF. Cool to -15 °C. A->B C 3. I/Mg Exchange Add iPrMgCl·LiCl dropwise. Stir for 30-45 min at -15 °C. B->C D 4. Electrophilic Trap Add electrophile (E+) dropwise. Warm to RT, stir for 2-4h. C->D E 5. Quench & Work-up Quench with sat. aq. NH4Cl. Extract with EtOAc. Wash with brine. D->E F 6. Purification & Analysis Dry over MgSO4. Concentrate in vacuo. Purify via column chromatography. E->F

Figure 2: Step-by-step workflow for the selective functionalization protocol.

Part 3: Expected Outcomes and Versatility

The newly formed organomagnesium intermediate is a powerful nucleophile that can react with a wide array of electrophiles.[10] This versatility allows for the rapid generation of a library of C-5 functionalized 7-fluoroindoles, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

ElectrophileReagent ExampleExpected Product Class
Aldehyde / KetoneBenzaldehyde / AcetoneSecondary / Tertiary Alcohol
EsterEthyl FormateAldehyde (after work-up)
Carbon DioxideCO₂ (gas or dry ice)Carboxylic Acid[10]
Allyl HalideAllyl Bromide5-Allyl-indole
Weinreb AmideN,O-Dimethyl-benzamideKetone
IodineI₂5-Iodo-indole (re-formation)

Part 4: Expert Insights & Troubleshooting

  • Anhydrous Conditions are Paramount: Grignard reagents are extremely sensitive to protic sources like water.[11][12] Even trace amounts of moisture can quench the reagent and significantly lower yields. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Reagent Titration: The exact concentration of commercial Grignard reagents can vary. For reproducible and high-yielding results, it is best practice to titrate the iPrMgCl·LiCl solution before use.

  • Temperature Control: While Turbo-Grignards are more robust than many organolithiums, maintaining a low temperature during the exchange is key to preventing decomposition of the organomagnesium intermediate and potential side reactions.[13]

  • Indole N-H Reactivity: The indole N-H is acidic and can be deprotonated by strong bases.[14] While the metal-halogen exchange is generally much faster, competitive deprotonation can occur. For certain sensitive electrophiles or if issues with N-H reactivity arise, protection of the indole nitrogen (e.g., with a Boc or SEM group) prior to the exchange may be necessary. However, for many electrophiles, the reaction proceeds cleanly without N-protection.

  • Reaction Monitoring: Do not rely solely on reaction time. Use TLC or LC-MS to track the disappearance of the starting material to accurately determine the completion of the exchange step before adding the electrophile.

Conclusion

The selective metal-halogen exchange of this compound using iPrMgCl·LiCl is a powerful and reliable method for the synthesis of C-5 functionalized indole derivatives. This protocol offers excellent chemoselectivity, operational simplicity at convenient temperatures, and broad applicability due to the high functional group tolerance of the reagent. By leveraging this strategy, researchers in drug development can efficiently access novel and complex molecular architectures to accelerate the discovery of new therapeutic agents.

References

  • Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. ChemViews Magazine. URL: https://www.chemistryviews.org/details/ezine/11247744/Improving_the_HalogenMagnesium_Exchange_by_using_New_TurboGrignard_Reagents/
  • Selective Metalations using i-PrMgCl·LiCl and s-BuMgCl·LiCl. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Selective Metalation and Additions. Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891544/
  • Selective halogen–magnesium exchanges using iPrMgCl⋅LiCl (27). ResearchGate. URL: https://www.researchgate.net/figure/Selective-halogen-magnesium-exchanges-using-iPrMgClLiCl-27_fig19_319491629
  • Knochel-Hauser Base. Chem-Station. URL: https://www.chem-station.com/en/reactions-en/2015/01/knochel-hauser-base.html
  • Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Sil. LMU München University Library. URL: https://edoc.ub.uni-muenchen.de/21175/1/Castello_Mico_Andres.pdf
  • Metal–halogen exchange. Wikipedia. URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
  • Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. Chemistry – A European Journal. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202004273
  • Hauser base. Wikipedia. URL: https://en.wikipedia.org/wiki/Hauser_base
  • Grignards on lithium. The chemical reaction database. URL: https://www.organic-chemistry.org/namedreactions/grignards-on-lithium.shtm
  • Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Virginia Commonwealth University. URL: https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=1002&context=flow_chem
  • making Grignard reagents. YouTube. URL: https://www.youtube.
  • Organolithium and Organomagnesium Reagents (Grignard Reagents). ETH Zürich. URL: https://bode.ethz.
  • Formation of Grignard Reagents from Organic Halides. University of Calgary. URL: https://www.chem.ucla.edu/~harding/IGOC/G/grignard01.html
  • Grignard Formation - Troubleshooting and Perfecting. Reddit. URL: https://www.reddit.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.Net. URL: https://www.news-medical.net/news/20240825/Indole-chemistry-breakthrough-opens-doors-for-more-effective-drug-synthesis.aspx
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/
  • Grignard Reagents. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reagents/Grignard_Reagents
  • Organolithium reagents – Knowledge and References. Taylor & Francis. URL: https://www.tandfonline.com/topics/cross-reference/chem/tf-eng/tf-che/tf-che-kcoo/tf-che-kcoo-t015?url_ver=Z39.88-2003&rfr_id=ori:rid:crossref.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Umeå University. URL: https://www.diva-portal.org/smash/get/diva2:1457193/FULLTEXT01.pdf
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2015/11/09/formation-of-grignard-and-organolithium-reagents/
  • 7-Fluoro-5-iodoindole 97. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/707058
  • Synthesis and Chemistry of Indole. SlideShare. URL: https://www.slideshare.net/slideshow/synthesis-and-chemistry-of-indole/251392650
  • 7-Fluoro-1H-indole 97. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/740764
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. URL: https://repository.ias.ac.in/35223/1/35223.pdf
  • Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7432729/
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey. URL: https://joss.tcnj.edu/wp-content/uploads/sites/84/2012/04/2006-P-David-De-graaf.pdf
  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. URL: https://www.princeton.edu/chemistry/macmillan/group-meetings/JRN-Li-Halogen-Exchange.pdf
  • lithium halogen exchange #1 revised. University of California, Irvine. URL: https://chem.ps.uci.edu/~dionicio/group_meetings/handouts/lithium%20halogen%20exchange%20%231%20revised.pdf
  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal. URL: https://www.diva-portal.org/smash/get/diva2:1447814/FULLTEXT01.pdf
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  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9188846/
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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Welcome to the technical support guide for the synthesis of 7-Fluoro-5-iodo-1H-indole, a critical building block for numerous pharmaceutical and agrochemical compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Introduction

This compound is a key heterocyclic intermediate whose synthesis, while conceptually straightforward, presents notable challenges. The primary route involves the electrophilic iodination of 7-fluoro-1H-indole. Success hinges on controlling the regioselectivity of the iodination, managing the stability of the indole ring, and effectively purifying the final product. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, but directing the bulky iodine atom specifically to the C5 position while avoiding side reactions at the more nucleophilic C3 position requires careful optimization of reaction conditions.[1] This guide is designed to address the common pitfalls encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route to prepare this compound?

The most prevalent and generally reliable method is the direct electrophilic iodination of commercially available 7-fluoro-1H-indole.[2][3] This approach is favored for its atom economy and straightforward procedure. The key is the selection of an appropriate iodinating agent and solvent system to achieve high regioselectivity for the C5 position.

Q2: Which iodinating agent is best for this synthesis?

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[4][5] Unlike molecular iodine (I₂) which can require harsh activating agents, NIS is a milder, easy-to-handle solid that often provides cleaner reactions and higher yields.[6] Its reactivity can be finely tuned with the choice of solvent and catalytic additives, making it highly effective for selectively iodinating electron-rich heterocycles.[6][7]

Q3: Why is regioselectivity a major challenge in this synthesis?

The indole ring has two primary sites susceptible to electrophilic attack: C3 and C5. The C3 position is kinetically the most reactive due to the high electron density of the pyrrole ring. However, substitution at the C5 position is thermodynamically favored. The challenge lies in choosing conditions that overcome the kinetic barrier for C5 iodination without promoting side reactions, such as di-iodination or reaction at the C3 position. The presence of the fluorine atom at C7 also electronically influences the benzene portion of the indole, further complicating selectivity.[8]

Q4: What are the critical safety precautions for this experiment?

  • Handling Reagents: N-Iodosuccinimide (NIS) is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[4]

  • Solvents: Many protocols use solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[6] These are volatile and flammable. Ensure all sources of ignition are removed from the work area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield of the Desired this compound

Question: My reaction has run to completion according to TLC, but after work-up and purification, I have a very low yield of the final product. What went wrong?

Probable Causes & Solutions:

  • Reagent Quality: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light or moisture.[6]

    • Solution: Use freshly opened or properly stored NIS. If degradation is suspected, recrystallize the NIS from dioxane/CCl₄ before use.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent are critical for modulating the reactivity of NIS.

    • Solution: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent starting points. Polar aprotic solvents can stabilize the iodonium intermediate, favoring the desired reaction pathway. Avoid protic solvents like methanol unless specified, as they can interfere with the electrophile.

  • Sub-optimal Temperature: The reaction is typically run at room temperature. However, temperature can be a key parameter to control selectivity and prevent decomposition.

    • Solution: If you observe significant decomposition (darkening of the reaction mixture), try running the reaction at a lower temperature (e.g., 0 °C). If the reaction is sluggish, a gentle increase in temperature (to 40 °C) might be necessary, but this should be monitored closely for byproduct formation.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_reagents Verify Reagent Quality (Fresh NIS?) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp.) start->check_conditions check_workup Analyze Work-up & Purification (Losses during extraction/column?) start->check_workup reagent_ok Reagents are Good check_reagents->reagent_ok Yes reagent_bad Reagents Degraded check_reagents->reagent_bad No conditions_ok Conditions Standard check_conditions->conditions_ok Yes conditions_bad Conditions Sub-optimal check_conditions->conditions_bad No workup_ok Work-up is Clean check_workup->workup_ok Yes workup_bad Significant Loss check_workup->workup_bad No action_reagent ACTION: Use fresh/purified NIS reagent_bad->action_reagent action_conditions ACTION: Optimize Solvent (MeCN/DCM) & Temperature (0°C to RT) conditions_bad->action_conditions action_workup ACTION: Refine work-up procedure (e.g., gentle extraction, appropriate silica) workup_bad->action_workup end Improved Yield action_reagent->end action_conditions->end action_workup->end

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Significant Formation of Side Products (Multi-spot TLC)

Question: My TLC plate shows multiple spots, and my final NMR spectrum is very messy. How can I improve the selectivity of the iodination?

Probable Causes & Solutions:

  • Reaction at C3 Position: The formation of 7-fluoro-3-iodo-1H-indole is a common kinetic byproduct.

    • Solution: Adding a mild acid catalyst, such as a catalytic amount of trifluoroacetic acid (TFA), can sometimes improve regioselectivity for the C5 position.[9] The acid can protonate the indole, altering the electronic distribution and favoring substitution on the benzene ring. However, use acid with caution as strong acidic conditions can lead to indole decomposition.

  • Di-iodination: If the reaction is left for too long or excess NIS is used, di-iodination can occur.

    • Solution: Use a slight excess, but no more than 1.1 equivalents of NIS. Monitor the reaction closely by TLC (every 15-30 minutes). Once the starting material is consumed, quench the reaction immediately.

  • Oxidation/Decomposition: Indoles can be sensitive to oxidation, leading to colored impurities.

    • Solution: Degas your solvent before use and run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions. The work-up should also be performed promptly.

Reagent and Condition Selection for Selectivity
Reagent/ConditionPurposeRecommendation & Rationale
Iodinating Agent Iodine SourceN-Iodosuccinimide (NIS) . It is a mild, solid reagent that provides a controlled release of the electrophilic iodine species, reducing over-reaction.[6]
Solvent Reaction MediumAcetonitrile (MeCN) . Its polarity helps to solubilize the reagents and stabilize intermediates, often leading to cleaner reactions than less polar solvents like DCM.
Stoichiometry Control Reactivity1.05 - 1.1 eq. of NIS . A slight excess ensures full conversion of the starting material without promoting di-substitution.
Temperature Control Rate0 °C to Room Temperature . Starting at a lower temperature can significantly enhance selectivity by favoring the thermodynamically preferred C5 product over the kinetically favored C3 product.
Atmosphere Prevent OxidationInert (N₂ or Ar) . Protects the electron-rich indole ring from oxidative degradation, which can be a source of colored impurities.
Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate my product from the succinimide byproduct and other impurities during column chromatography. What is the best purification strategy?

Probable Causes & Solutions:

  • Co-elution with Succinimide: Succinimide, the byproduct of the NIS reaction, is polar and can sometimes co-elute with the desired product.

    • Solution 1 (Aqueous Wash): Before chromatography, perform a thorough aqueous work-up. Wash the organic layer with a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NIS/iodine, followed by a wash with 1M NaOH or NaHCO₃ solution to remove the acidic succinimide. Finish with a brine wash.

    • Solution 2 (Chromatography): Use a non-polar solvent system for column chromatography. A gradient elution starting with Hexane and slowly increasing the polarity with Ethyl Acetate (e.g., 0% to 15% EtOAc in Hexane) is typically effective. The less polar this compound should elute before the more polar succinimide.

  • Product Streaking on Silica Gel: The indole N-H group is slightly acidic and can interact strongly with silica gel, leading to tailing or streaking on the column.

    • Solution: Add 0.5-1% triethylamine (NEt₃) to your eluent system. The base will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation. Alternatively, using neutral alumina for chromatography can also mitigate this issue.

Optimized Purification Workflow

PurificationWorkflow start Crude Reaction Mixture quench Quench with aq. Na₂S₂O₃ start->quench extract Extract with Organic Solvent (e.g., EtOAc or DCM) quench->extract wash_succinimide Wash with 1M NaOH or NaHCO₃ (Removes Succinimide) extract->wash_succinimide wash_brine Wash with Brine wash_succinimide->wash_brine dry Dry over Na₂SO₄ / MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient + 1% NEt₃) concentrate->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: Step-by-step purification workflow.

Experimental Protocol: Iodination of 7-Fluoro-1H-indole

This protocol is a robust starting point. Researchers should optimize based on their specific observations.

  • Setup: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add 7-fluoro-1H-indole (1.0 eq.).

  • Dissolution: Dissolve the starting material in dry Acetonitrile (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise over 5 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (e.g., 0% -> 15%) containing 1% triethylamine.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Mamontov, A., Martin-Mingot, A., Métayer, B., Karam, O., Zunino, F., Bouazza, F., & Thibaudeau, S. (2020). Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids. Chemistry – A European Journal, 26(45), 10411–10416. [Link]
  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
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  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
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  • Mac-Bechem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Mac-Bechem. [Link]
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  • Keyzers, R. A., et al. (2012). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites.
  • Ling, B., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals. [Link]
  • Agostini, F., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 14. [Link]
  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-1H-indole. PubChem. [Link]
  • Gierse, V. (2023). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
  • Bryn Mawr College. (n.d.).
  • Al-Zaydi, K. M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molbank, 2021(4), M1296. [Link]

Sources

Technical Support Center: Fischer Indole Synthesis of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically for preparing highly functionalized molecules like 7-Fluoro-5-iodo-1H-indole. Here, we move beyond standard protocols to address the nuanced side reactions and troubleshooting strategies essential for success.

Part 1: Understanding the Core Challenges with Halogenated Indoles

The Fischer indole synthesis is a robust method for creating the indole nucleus by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] However, the electronic nature of substituents on the arylhydrazine ring dramatically influences the reaction's outcome.

In the case of this compound, the starting (4-fluoro-2-iodophenyl)hydrazine possesses two key substituents:

  • A strongly electron-withdrawing fluorine atom: This deactivates the aromatic ring, which can slow down the key[2][2]-sigmatropic rearrangement step.[3] This often necessitates harsher reaction conditions (stronger acids, higher temperatures) to drive the reaction to completion.[2]

  • A bulky, weakly deactivating iodine atom: This adds significant steric hindrance and can influence the stability of intermediates.

The need for forceful conditions is the primary driver for most of the side reactions encountered in this specific synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues observed during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction is stalled or incomplete. I'm recovering mostly the starting phenylhydrazone. What should I do?

This is a classic symptom of insufficient activation energy, often exacerbated by the electron-withdrawing fluorine substituent.

  • Causality: The rate-determining step, a[2][2]-sigmatropic rearrangement, requires the formation of an electron-rich enamine intermediate.[4] The fluorine atom pulls electron density from the ring, making this step sluggish.

  • Solutions:

    • Increase Acid Strength: If you are using a weaker acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., polyphosphoric acid (PPA), methanesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[4][5] Stronger acids more effectively protonate the hydrazone, facilitating the necessary tautomerization and rearrangement.[5]

    • Increase Temperature: The Fischer synthesis often requires elevated temperatures (100°C or higher) to overcome the activation barrier.[6] Carefully increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Check Reactant Purity: Ensure your (4-fluoro-2-iodophenyl)hydrazine and the carbonyl partner (e.g., pyruvic acid or an appropriate aldehyde) are pure. Impurities can inhibit the catalyst or lead to side reactions.[2]

    • Consider in situ Hydrazone Formation: Some halogenated phenylhydrazones can be unstable. Try forming the hydrazone in situ by mixing the phenylhydrazine and the ketone/aldehyde directly in the acidic reaction medium.[7]

Q2: My reaction yields are very low, and I'm observing a significant amount of dark, tarry material. What's going wrong?

This indicates that under the harsh conditions required for the main reaction, side reactions or product degradation are dominating.

  • Causality: High temperatures and strong acids that are necessary to force the cyclization of the deactivated ring can also cause the desired indole product, which is often sensitive, to polymerize or decompose.[8]

  • Solutions:

    • Optimize Temperature and Time: You may have overshot the optimal conditions. Run a time-course experiment at a slightly lower temperature to find the point of maximum product formation before degradation becomes significant.

    • Change the Acid Catalyst: Polyphosphoric acid (PPA) is effective but can be aggressive. A systematic screen of other catalysts like Eaton's reagent (P₂O₅ in MsOH), p-toluenesulfonic acid (pTSA), or ZnCl₂ might reveal a more suitable option that promotes cyclization without excessive degradation.[9]

    • Work-up Procedure: Ensure the reaction is quenched promptly by pouring it into a large volume of ice-water or an ice/base mixture to neutralize the strong acid and prevent further degradation during work-up.

Q3: I'm seeing byproducts in my mass spectrometry analysis, including a compound corresponding to (4-fluoro-2-iodophenyl)amine. What is this side reaction?

This is a clear indication of the primary competing pathway in the Fischer synthesis: N-N bond cleavage.

  • Causality: The protonated ene-hydrazine intermediate is central to the reaction. While it is supposed to undergo the[2][2]-sigmatropic rearrangement, it can also undergo heterolytic cleavage of the weak N-N bond.[10] This cleavage pathway is often competitive and leads to the formation of an aniline derivative and other fragments, effectively killing the desired reaction.[10][11]

  • Mitigation Strategies:

    • While electron-withdrawing groups (like fluorine) generally suppress N-N bond cleavage compared to electron-donating groups, the harsh conditions required can still promote it.[2][10]

    • The choice of acid can be critical. While a strong acid is needed, some Lewis acids may stabilize the intermediate differently than Brønsted acids. Experimenting with ZnCl₂ or FeCl₃ might alter the ratio of desired rearrangement to undesired cleavage.[5]

Q4: Is there a risk of losing the iodine or fluorine substituents (dehalogenation) under the reaction conditions?

Dehalogenation is a potential side reaction, particularly with iodine.

  • Causality: The C-I bond is weaker than the C-F bond. Under strongly acidic and high-temperature conditions, protonation of the aromatic ring followed by elimination of I⁺ or reductive cleavage can occur, leading to the formation of 7-fluoro-1H-indole as a byproduct.

  • Troubleshooting:

    • Monitor by Mass Spec: Carefully check the mass spectrum of your crude product for peaks corresponding to the de-iodinated product (M-126) and the de-fluorinated/de-iodinated product (M-145).

    • Milder Conditions: This is the primary way to avoid this issue. If dehalogenation is significant, you must find a milder set of conditions (acid, temperature, solvent) that still allows for indolization. This may require extensive optimization.[9]

Part 3: Data & Protocols

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis
Acid CatalystTypeTypical ConditionsAdvantagesPotential Issues for Halogenated Indoles
Acetic Acid (AcOH) Weak BrønstedRefluxMild, good solventOften too weak for deactivated systems, leading to incomplete reaction.[12]
p-Toluenesulfonic Acid (pTSA) Strong Brønsted80-110°C in Toluene/xyleneStronger than AcOH, allows water removalMay require high temperatures, leading to degradation.
Polyphosphoric Acid (PPA) Strong Brønsted80-150°C (neat)Very powerful dehydrating agent, often effective when others fail.[13]Can be overly harsh, causing charring, degradation, and potential dehalogenation.[2]
Zinc Chloride (ZnCl₂) Lewis Acid120-180°C (neat or in solvent)Strong catalyst, widely used.[13]Requires high temperatures; can be difficult to work with (hygroscopic).
Eaton's Reagent (P₂O₅/MsOH) Superacid60-100°CExtremely effective for difficult cyclizations at lower temperatures.Highly corrosive and requires careful handling.
General Experimental Protocol (Adaptable)

This protocol for the formation of the phenylhydrazone and subsequent indolization should be optimized for each specific substrate.

  • Step A: Phenylhydrazone Formation

    • To a solution of (4-fluoro-2-iodophenyl)hydrazine (1.0 eq) in ethanol or acetic acid, add the desired ketone or aldehyde (e.g., pyruvic acid, 1.05 eq).

    • Stir the mixture at room temperature or heat gently (e.g., 60°C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting hydrazine is consumed.

    • The resulting phenylhydrazone may be isolated by cooling and filtration, or used directly in the next step.

  • Step B: Indolization (Cyclization)

    • Method 1 (PPA): Add the crude phenylhydrazone portion-wise to pre-heated (e.g., 80-100°C) polyphosphoric acid under an inert atmosphere (N₂ or Ar). Stir vigorously.

    • Method 2 (pTSA): Dissolve the crude phenylhydrazone in a high-boiling solvent like toluene or xylene. Add p-toluenesulfonic acid (0.2 - 1.0 eq) and heat to reflux, often with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC, checking for the disappearance of the hydrazone and the appearance of the indole product (use a UV lamp to visualize).

    • Upon completion, carefully quench the reaction by pouring the hot mixture into a beaker of crushed ice and water, often with a base like NaOH or NaHCO₃ to neutralize the acid.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 4: Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations and troubleshooting logic.

Diagram 1: Core Fischer Indole Synthesis Pathway

fischer_mechanism start Phenylhydrazone enamine Ene-hydrazine (Tautomer) start->enamine Tautomerization protonated Protonated Ene-hydrazine enamine->protonated H+ rearranged Di-imine Intermediate protonated->rearranged [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal rearranged->aminal Re-aromatization & Cyclization product Indole Product aminal->product -NH3

Caption: The main reaction cascade of the Fischer Indole Synthesis.

Diagram 2: Key Side Reaction Pathways

side_reactions protonated Protonated Ene-hydrazine (Key Intermediate) rearrangement Desired [3,3]-Rearrangement protonated->rearrangement Productive Pathway cleavage N-N Bond Cleavage protonated->cleavage Competing Pathway product Indole Product rearrangement->product aniline Aniline Byproduct cleavage->aniline degradation Product Degradation tar Polymerization/Tar degradation->tar product->degradation Harsh Conditions (High T, Strong H+)

Caption: Competing pathways originating from the key reaction intermediate.

Diagram 3: Troubleshooting Logic Flowchart

troubleshooting start Low or No Yield? check_tlc Analyze Crude Reaction by TLC/LCMS start->check_tlc sm_present Main Spot is Starting Material? check_tlc->sm_present byproducts Multiple Byproducts/Tar? sm_present->byproducts No increase_cond ACTION: - Increase Temperature - Use Stronger Acid (PPA, Eaton's) sm_present->increase_cond Yes decrease_cond ACTION: - Lower Temperature - Reduce Reaction Time - Try Milder Strong Acid (pTSA) byproducts->decrease_cond Yes check_purity ACTION: - Check Reactant Purity - Consider in situ Hydrazone Formation byproducts->check_purity No

Sources

Technical Support Center: Synthesis of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Fluoro-5-iodo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your own experiments effectively.

Introduction: The Challenge and Importance

This compound is a critical intermediate in the development of various therapeutic agents, particularly in oncology and neurology. Its utility stems from the unique electronic properties conferred by the electron-withdrawing fluorine at the C7 position and the synthetically versatile iodine at the C5 position, which allows for further functionalization via cross-coupling reactions.

However, the synthesis can be challenging, with researchers frequently reporting issues with yield, regioselectivity during iodination, and purification. This guide addresses the most common pitfalls in a practical, question-and-answer format.

General Synthetic Strategy: A High-Level View

The most common and reliable route involves a two-stage process: first, the formation of the 7-fluoro-1H-indole core, followed by regioselective iodination at the C5 position. The choice of the initial indole synthesis can vary, but the subsequent iodination is often the most critical, yield-determining step.

cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: Regioselective Iodination A 2-Fluoro-6-nitrotoluene B Reduction A->B C 3-Fluoro-2-methylaniline B->C D Indole Cyclization (e.g., Bartoli or Fischer) C->D E 7-Fluoro-1H-indole D->E F 7-Fluoro-1H-indole E->F Intermediate H Reaction & Workup F->H G Iodinating Agent (e.g., NIS, I2) G->H I Purification H->I J This compound I->J

Caption: High-level workflow for the two-stage synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 40%. Where is the most likely point of failure and how do I start troubleshooting?

This is the most common issue we encounter. A low overall yield is typically a cumulative problem, but the iodination step (Stage 2) is often the primary contributor to mass loss. The 7-fluoro-1H-indole intermediate is highly activated, making it prone to side reactions if conditions are not meticulously controlled.

Your troubleshooting should follow a logical progression:

  • Confirm Purity of the Intermediate: Before proceeding to iodination, ensure your 7-fluoro-1H-indole is pure. Run a ¹H NMR and LC-MS. Impurities from the cyclization step can interfere with the iodination reaction, leading to a complex mixture and purification nightmares.

  • Analyze the Iodination Crude Reaction Mixture (CRM): Before workup and purification, take a small aliquot of your crude reaction mixture and analyze it by LC-MS. This is a critical data point. Are you seeing unreacted starting material? The desired product? Or multiple byproducts (e.g., di-iodinated species, oxidized impurities)?

  • Address the Primary Issue: Based on your CRM analysis, jump to the relevant FAQ below (Q2 for starting material issues, Q3 for byproduct formation).

This systematic approach prevents you from optimizing the wrong step.

G cluster_results CRM Analysis Results start Low Overall Yield (<40%) check_intermediate Is the 7-fluoro-1H-indole intermediate pure? (Check NMR/LCMS) start->check_intermediate purify_intermediate Action: Re-purify intermediate (Column, Recrystallization) check_intermediate->purify_intermediate No analyze_crm Analyze Crude Reaction Mixture (CRM) of the iodination step via LC-MS check_intermediate->analyze_crm Yes purify_intermediate->analyze_crm result1 High % of Starting Material analyze_crm->result1 Incomplete Reaction result2 Multiple Byproducts (e.g., di-iodination) analyze_crm->result2 Poor Selectivity result3 Desired Product is Major Peak, but yield is lost in purification analyze_crm->result3 Purification Loss action1 Troubleshoot Reaction Conditions: - Increase reaction time/temp - Check reagent stoichiometry/purity - See Q2 result1->action1 action2 Troubleshoot Selectivity: - Lower temperature - Use a milder iodinating agent - Adjust stoichiometry - See Q3 result2->action2 action3 Optimize Purification: - Modify column chromatography - Attempt recrystallization - See Q4 result3->action3

Caption: A decision tree for systematic troubleshooting of low-yield synthesis.

Q2: I'm struggling with the iodination reaction. It's either incomplete or forms a dark, intractable mixture. What are the critical parameters?

This points to issues with reagent choice, stoichiometry, and temperature control. The indole ring is electron-rich and susceptible to both electrophilic attack and oxidation.

Causality & Solution:

  • The Choice of Iodinating Agent is Paramount:

    • N-Iodosuccinimide (NIS): This is often the reagent of choice. It is a milder source of electrophilic iodine (I⁺) compared to molecular iodine and generally leads to cleaner reactions. It is highly soluble in common organic solvents like DMF, acetonitrile, and THF.

    • Iodine (I₂) with a Base: Using I₂ often requires an inorganic base (like K₂CO₃ or NaHCO₃) to neutralize the HI byproduct, which can otherwise lead to decomposition. This method is less common for sensitive substrates.

    • Iodine Monochloride (ICl): This is a very powerful iodinating agent and is generally not recommended for this synthesis as it will likely lead to over-iodination and other side reactions due to its high reactivity.

  • Stoichiometry—The "Slight Excess" Rule: Use a small excess of the iodinating agent. A common starting point is 1.05 to 1.1 equivalents of NIS. Using a large excess (<1.2 eq) significantly increases the risk of di-iodination, especially at the C3 position.

  • Temperature Control is Non-Negotiable: The reaction is highly exothermic.

    • Action: Always begin the reaction at a low temperature (0 °C or even -10 °C). Add the iodinating agent portion-wise over 30-60 minutes, carefully monitoring the internal temperature.

    • Why? A rapid temperature increase can cause the reaction to run away, leading to the formation of dark, polymeric tars which are impossible to remove. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Solvent Matters:

    • Recommended: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices. They effectively dissolve both the indole substrate and NIS, ensuring a homogeneous reaction mixture.

    • Avoid: Protic solvents like methanol or ethanol can interfere with the reaction.

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild, selective, and highly soluble.
Equivalents of NIS 1.05 - 1.1 eqBalances reaction completion with minimizing di-iodination risk.
Solvent Anhydrous DMF or MeCNEnsures homogeneity and is relatively inert.
Initial Temperature 0 °C to -10 °CControls exotherm and prevents byproduct formation.
Addition Method Portion-wise over 30-60 minMaintains temperature control.
Reaction Time 1 - 3 hours (monitor by TLC/LC-MS)Reaction is typically fast once warmed to room temperature.
Q3: My LC-MS shows a significant peak corresponding to a di-iodinated product. How can I improve the regioselectivity for the C5 position?

This is a classic selectivity problem. The indole nucleus has multiple positions susceptible to electrophilic attack (primarily C3, C5, and C2). While the C7-fluoro group deactivates the ring slightly, it is still highly reactive.

Mechanistic Explanation & Solution:

The C3 position of an indole is the most kinetically favored site for electrophilic attack. However, substitution at C5 is thermodynamically more stable. The key is to use conditions that favor the thermodynamic product.

  • Lower the Temperature: As mentioned above, temperature is your primary tool for controlling selectivity. Running the reaction at 0 °C or below for the entire duration can significantly suppress the formation of the C3-iodinated and di-iodinated byproducts.

  • Use a Bulky Solvent: While less common, using a solvent that can create steric hindrance around the C3 position might slightly improve C5 selectivity. However, this is secondary to temperature control.

  • Avoid Strong Activating Groups on the Nitrogen: If you are using an N-protected indole, be aware that strongly electron-donating protecting groups (like N-methyl) will further activate the ring and can decrease selectivity. An N-H indole is standard for this reaction. The use of a protecting group like Boc or tosyl can direct iodination, but for this specific target, direct iodination of the N-H indole is most common.

Q4: The reaction appears to work, but I lose most of my product during column chromatography. How can I improve the purification and isolation?

This suggests your product might be unstable on silica gel or that you have chosen a suboptimal purification strategy. This compound is a solid, but it can be sensitive to acid and prolonged exposure to silica.

Expert Recommendations:

  • Minimize Contact Time with Silica:

    • Use a wider, shorter column ("flash chromatography") rather than a long, thin one. This reduces the time the compound spends on the stationary phase.

    • Do not let the column run dry.

    • Elute the product as quickly as possible once it starts coming off the column.

  • Neutralize Your Silica Gel: Indoles can be sensitive to the acidic nature of standard silica gel.

    • Protocol: Prepare a slurry of your silica gel in the starting eluent (e.g., 5% Ethyl Acetate in Hexane). Add 1% triethylamine (Et₃N) by volume to the slurry. Mix well and then pack your column. Running the column with a solvent system containing 0.5-1% Et₃N can prevent product degradation on the column.

  • Consider Recrystallization: If your crude product is >85% pure by NMR, recrystallization is often a superior method for obtaining a highly pure final product and is more scalable than chromatography.

    • Suggested Solvent Systems: Try a co-solvent system like Dichloromethane/Hexane or Ethyl Acetate/Heptane. Dissolve the crude solid in a minimum amount of the more polar solvent (DCM or EtOAc) at a warm temperature, then slowly add the non-polar solvent (Hexane or Heptane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.

Reference Experimental Protocol: Regioselective Iodination

This protocol is a robust starting point based on established literature procedures.

Materials:

  • 7-Fluoro-1H-indole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 7-fluoro-1H-indole (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of indole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) in small portions over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2x) to remove any unreacted iodine, followed by water (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient with 0.5% Et₃N) or by recrystallization from an appropriate solvent system.

References

  • Somei, M. (2004). A General, Simple, and Convenient Method for the Introduction of a Substituent into the C5-Position of Indoles. Chemical and Pharmaceutical Bulletin, 52(10), 1254-1257.

Technical Support Center: Purification of 7-Fluoro-5-iodo-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 7-Fluoro-5-iodo-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related halogenated indoles. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of purifying this specific molecule. Our approach is rooted in a first-principles understanding of chromatography, ensuring that you not only successfully purify your compound but also grasp the underlying rationale for each step.

Understanding the Molecule: this compound

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. This compound is a dihalogenated indole with the following key characteristics:

PropertyValueSource
Molecular Formula C₈H₅FIN
Molecular Weight 261.03 g/mol
Appearance Solid
Storage Temperature 2-8°C

The presence of both an electron-withdrawing fluorine atom and a larger, more polarizable iodine atom, in addition to the N-H group of the indole ring, imparts a moderate polarity to the molecule. This polarity is the primary lever we will use to achieve separation from non-polar and more polar impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when planning the purification of this compound.

Q1: What is the best stationary phase for the purification of this compound?

A1: For the vast majority of applications involving substituted indoles, silica gel (SiO₂) is the stationary phase of choice. Its slightly acidic nature and high surface area provide excellent resolving power for compounds of moderate polarity. Standard flash-grade silica gel with a particle size of 40-63 µm is recommended for optimal performance and flow characteristics.

Q2: How do I choose a starting mobile phase for TLC analysis?

A2: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the most common and effective starting point for the TLC analysis of indoles. A good initial test system is 20% ethyl acetate in hexanes . Based on the resulting Rf value of your target compound, you can then adjust the polarity. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[1]

Q3: My crude material is not very soluble in the mobile phase. How should I load it onto the column?

A3: If your crude this compound has poor solubility in your chosen mobile phase, it is highly recommended to use the dry loading technique.[2] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column. This method prevents issues with precipitation at the column head and ensures a narrow starting band, leading to better separation.[2]

Q4: Can this compound decompose on silica gel?

A4: While many indoles are stable on silica, some can be sensitive to the acidic nature of the stationary phase, leading to degradation.[3] Halogenated indoles, in particular, can be susceptible to decomposition. It is prudent to perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared.[3] If degradation is observed, you can consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%).[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide to the purification of this compound.

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This initial step is critical for determining the optimal solvent system for your column.

  • Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add different ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70). Cover the chambers and allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the spots with a pencil.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Optimize the Mobile Phase: Adjust the ratio of ethyl acetate to hexanes until the Rf value of the this compound spot is in the target range of 0.2-0.4. A lower Rf in this range generally leads to better separation.

Protocol 2: Purification by Flash Column Chromatography

Once the optimal mobile phase has been determined, you can proceed with the column purification.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to pack the silica bed uniformly.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude material) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your optimized mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column.

    • Maintain a constant flow rate and ensure the column does not run dry.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes or vials).

    • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same mobile phase.

    • Combine the fractions that contain the pure this compound.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: The compound is not eluting from the column, even with a high concentration of ethyl acetate.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be strongly and irreversibly adsorbed to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: If you are using an ethyl acetate/hexanes system, you can try adding a small percentage of a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane). Be cautious, as too much methanol can dissolve the silica gel.[5]

    • Check for Degradation: As mentioned in the FAQs, your compound may be degrading on the column. Perform a TLC stability test. If degradation is confirmed, consider using deactivated silica or an alternative stationary phase like alumina.[3]

    • Perform a "Methanol Purge": If you suspect the compound is simply strongly adsorbed, you can try flushing the column with 100% methanol to elute all remaining compounds. This will likely co-elute impurities, but it will help you recover your material.

Problem 2: The desired compound co-elutes with an impurity.

  • Possible Cause: The chosen mobile phase does not provide sufficient selectivity to resolve the two compounds. The impurity may be a regioisomer or a closely related byproduct.

  • Solution:

    • Fine-Tune the Mobile Phase: Try small, incremental changes in the mobile phase polarity. Sometimes a change of just a few percent in the polar solvent can significantly improve resolution.

    • Change Solvent Selectivity: If adjusting the polarity of your ethyl acetate/hexanes system is not effective, switch to a different solvent system with different chemical properties. For example, you could try a mixture of dichloromethane and hexanes, or toluene and ethyl acetate. Different solvents will interact with your compounds and the stationary phase in unique ways, potentially leading to better separation.

    • Consider Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

Problem 3: The collected fractions are pure by TLC, but the final product still shows impurities by NMR.

  • Possible Cause: A non-UV active impurity is co-eluting with your product.

  • Solution:

    • Use a Different Visualization Technique for TLC: Stain your TLC plates with a potassium permanganate solution. This will visualize most organic compounds, including those that are not UV active.

    • Re-purify with a Different Solvent System: If a co-eluting impurity is identified, a second column chromatography with a different solvent system that provides better separation will be necessary.

Visualizing the Workflow

To aid in understanding the overall process, the following workflow diagram is provided.

PurificationWorkflow cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Analysis (e.g., Hexanes/EtOAc) Crude->TLC Spot Optimize Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC->Optimize Analyze Rf Pack Pack Silica Gel Column Optimize->Pack Select Solvents Load Dry Load Crude Material Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: A flowchart of the purification process.

Safety and Handling

This compound and the solvents used in its purification should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and the solvents being used.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.

Sources

Section 1: Understanding the Molecule and Recrystallization Fundamentals

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the successful recrystallization of 7-Fluoro-5-iodo-1H-indole. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification process with confidence.

This compound is a halogenated heterocyclic compound, a structural motif of significant interest in medicinal chemistry. Its purification is critical for ensuring the validity of subsequent experimental data. Recrystallization remains a powerful and cost-effective method for this purpose, predicated on the principle of differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

The key to successful recrystallization is selecting an appropriate solvent system. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[1] For this compound, its structure—featuring a polar N-H bond capable of hydrogen bonding and a larger, non-polar halogenated aromatic system—suggests that a single solvent may not be optimal.[2] Therefore, a mixed-solvent system is often the most effective approach.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅FIN[4][5]
Molecular Weight 261.03 g/mol [4][5]
Physical Form Solid[4][5]
Assay Purity ≥97% (typical commercial grade)[4][5]
Storage Temperature 2-8°C[4][5]

Table 2: Recommended Solvent Systems for Initial Screening

System"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale & Use Case
Hexane/Ethyl Acetate Ethyl AcetateHexaneA common non-polar/polar aprotic mixture. Dissolve the indole in minimal hot ethyl acetate, then add hexane dropwise until turbidity appears.[3]
Methanol/Water MethanolWaterA polar protic system. The N-H bond of the indole allows for solubility in hot methanol. Water acts as an effective anti-solvent upon cooling.[6]
Toluene/Hexane TolueneHexaneSuitable for compounds with significant aromatic character. Toluene's high boiling point allows for a wide temperature gradient for crystallization.

Section 2: Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests with the solvent systems listed in Table 2 to identify the most suitable one for your crude material.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate). Heat the mixture gently (e.g., on a hot plate) to near the solvent's boiling point while stirring to facilitate dissolution. Continue adding the hot "good" solvent in small portions until the compound just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is critical for achieving high purity but can lead to premature crystallization if not done quickly.

  • Inducing Crystallization: Remove the flask from the heat source. Slowly add the "poor" solvent (e.g., Hexane) dropwise to the hot solution with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Crystal Growth: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or the crystallization solvent mixture) to remove any residual soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter paper or in a vacuum oven at a modest temperature. Ensure the solid is completely dry before measuring the final weight and performing characterization (e.g., melting point analysis).[1]

Section 3: Troubleshooting and FAQ

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an immiscible liquid instead of solid crystals.[3] This is often caused by the solution being too saturated or cooling too rapidly.

  • Causality: The high concentration of the solute depresses its melting point, and rapid cooling doesn't provide enough time for an ordered crystal lattice to form.

  • Solution:

    • Reheat the flask containing the oil and solvent until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of the "good" solvent to decrease the saturation.[3][8]

    • Allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat loss.[7]

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A2: This is a classic sign that the solution is not supersaturated, meaning too much solvent was used initially.[8] Alternatively, the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

  • Causality: If the compound's concentration is below its saturation point at the cold temperature, it will remain in solution.

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][8]

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This "seed" provides a template for further crystal growth.[7]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Let the concentrated solution cool again. This is the most common remedy when too much solvent is the issue.[8][9]

Q3: My final yield is very low. How can I improve it?

A3: A low yield is most often a consequence of using too much solvent during the dissolution step or incomplete crystallization.[1]

  • Causality: Any compound remaining dissolved in the final cold solution (the "mother liquor") will be lost during filtration. The more solvent used, the more compound will remain dissolved.

  • Solutions:

    • Optimize Dissolution: In your next attempt, be meticulous about adding the minimum amount of near-boiling solvent needed to dissolve the crude product.[1]

    • Increase Cooling Time/Lower Temperature: Ensure the solution spends adequate time in the ice bath to achieve maximum precipitation.

    • Recover from Mother Liquor: You can attempt to recover more product from the filtrate (mother liquor) by evaporating a significant portion of the solvent and re-cooling the concentrated solution. The crystals obtained from this second crop may be less pure and should be analyzed separately.

Q4: The recrystallized product is still colored, or its melting point hasn't improved.

A4: This indicates that impurities are still present. The type of impurity determines the solution.

  • Causality:

    • Colored Impurities: These are often large, polar molecules that can be removed with an adsorbent like activated charcoal.

    • Insoluble Impurities: If a hot filtration was not performed, any starting material that is insoluble in the hot solvent will remain in the final product.

    • Soluble Impurities: If the solution was cooled too quickly, soluble impurities can become trapped within the rapidly forming crystal lattice ("co-precipitation").[7]

  • Solutions:

    • For Colored Impurities: After dissolving the crude solid in hot solvent, add a very small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before proceeding with cooling.

    • For General Impurities: The most reliable solution is to repeat the recrystallization. Ensure cooling is slow and undisturbed to allow for the formation of a pure crystal lattice. If purity does not improve, the chosen solvent system may not be effective at excluding that specific impurity, or the product may require purification by another method, such as column chromatography.[8][10]

Section 4: Visualized Workflows

The following diagrams illustrate the standard procedure and the decision-making process for troubleshooting.

G cluster_0 Standard Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent B 2. Add 'Poor' Solvent Dropwise Until Turbid A->B C 3. Re-clarify with a few drops of 'Good' Solvent B->C D 4. Cool Slowly to Room Temperature C->D E 5. Cool Further in Ice Bath D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals G->H

Caption: Standard workflow for mixed-solvent recrystallization.

G Start Problem Encountered During Cooling? OilingOut Issue: Compound 'Oils Out' Start->OilingOut Yes, an oil formed NoCrystals Issue: No Crystals Form Start->NoCrystals Yes, solution is clear LowYield Issue: Low Yield Observed Start->LowYield No, but after filtration... Impure Issue: Product is Impure/Colored Start->Impure No, but after drying... Sol_Oiling Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool very slowly. OilingOut->Sol_Oiling Sol_NoCrystals Solution: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Evaporate excess solvent & re-cool. NoCrystals->Sol_NoCrystals Sol_LowYield Solution: 1. Use less solvent initially. 2. Ensure thorough cooling. 3. Concentrate mother liquor for 2nd crop. LowYield->Sol_LowYield Sol_Impure Solution: 1. Ensure slow cooling. 2. Perform hot filtration for insolubles. 3. Consider charcoal treatment. 4. Re-recrystallize. Impure->Sol_Impure

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Crystallization purification of indole - ResearchGate.
  • Process of preparing purified aqueous indole solution - Google Patents.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Recrystallization - University of California, Los Angeles.
  • Problems with Recrystallisations - University of York.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI.
  • 7-fluoro-2-iodo-1H-indole - PubChem.
  • Guide to Recrystallisation : r/chemistry - Reddit.
  • Recrystallization - University of Colorado Boulder.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - National Institutes of Health (NIH).
  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate.
  • Synthesis of indoles - Organic Chemistry Portal.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • 3-Substituted indole: A review - International Journal of Chemical Studies.
  • Recrystallization Issues : r/Chempros - Reddit.
  • Tips & Tricks: Recrystallization - University of Rochester.
  • Chemical Properties of Indole (CAS 120-72-9) - Cheméo.
  • (PDF) A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole - ResearchGate.
  • 7-Iodo-1H-indole-3-carbonitrile - MDPI.
  • Indole - PubChem.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Poly-substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of poly-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this complex but vital area of organic chemistry. As the indole scaffold is a cornerstone of countless pharmaceuticals and natural products, mastering its synthesis is critical. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Troubleshooting Guide: From Reaction Failure to Product Isolation

This section addresses specific, common problems encountered during the synthesis of substituted indoles. Each entry details the potential causes and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield or Complete Reaction Failure

Question: My Fischer indole synthesis is failing or giving very low yields, especially with electron-rich ketones. What is the underlying cause and how can I fix it?

Answer: The failure of certain Fischer indolizations is a classic problem rooted in the reaction's mechanism. The key step is an acid-promoted[1][1]-sigmatropic rearrangement of an ene-hydrazine intermediate. However, a competing pathway exists: heterolytic cleavage of the N-N bond.

  • Causality—Electronic Effects: When the ketone precursor bears strong electron-donating groups (like an amine or another indole moiety), the resulting iminylcarbocation formed upon N-N bond cleavage is significantly stabilized.[2] This stabilization makes the cleavage pathway kinetically favorable, outcompeting the desired sigmatropic rearrangement. Instead of your indole, you form byproducts like aniline and a stabilized iminylcarbocation.[2][3]

  • Suggested Solutions:

    • Switch to Lewis Acids: Protic acids can promote the undesired cleavage. Switching to Lewis acids (e.g., ZnCl₂, ZnBr₂) can improve the efficiency of cyclization for these challenging substrates by favoring the rearrangement pathway.[2]

    • Modify the Hydrazine: Using N-trifluoroacetyl enehydrazines as substrates can enable a milder conversion, avoiding the harsh conditions that promote side reactions.[4]

    • Temperature Optimization: Excessively high temperatures can lead to the degradation of starting materials and products, resulting in tar formation.[5] Conversely, if the temperature is too low, the sigmatropic rearrangement may be too slow. A careful temperature screen is crucial.

    • Alternative Synthetic Route: If the Fischer synthesis consistently fails due to substrate electronics, consider an alternative strategy like a Larock or Bischler-Möhlau synthesis, which follows a different mechanistic pathway.

Question: My palladium-catalyzed cross-coupling/cyclization reaction (e.g., Larock, Buchwald-Hartwig) is not proceeding. What are the most common points of failure?

Answer: Palladium-catalyzed reactions are powerful but sensitive to several factors that can lead to catalyst deactivation or inhibition.

  • Causality—Catalyst Deactivation: The active catalyst, typically a Pd(0) species, is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[6] Impurities in solvents or starting materials (e.g., sulfur-containing compounds) can also act as catalyst poisons.

  • Suggested Solutions & Protocol:

    • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents. Use a Schlenk line or a glovebox to set up the reaction under an inert atmosphere (Argon or Nitrogen).[6]

    • Check Reagent Quality: Use freshly distilled, anhydrous solvents and pure starting materials.

    • Optimize Catalyst System: The choice of ligand is critical. For challenging substrates in a Larock synthesis, bulky phosphine ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene can enable the use of more readily available o-chloroanilines.[7]

    • Temperature Screening: While heat is often required, excessive temperatures can cause catalyst decomposition. Lowering the temperature may improve the yield in some C-H amination reactions.[6]

Workflow: Troubleshooting Low Yield in a Pd-Catalyzed Reaction

G start Low or No Yield Observed check_inert Is the atmosphere strictly inert? start->check_inert check_reagents Are solvents/reagents pure and anhydrous? check_inert->check_reagents Yes solution_inert Degas solvents thoroughly. Use Schlenk line or glovebox. check_inert->solution_inert No check_catalyst Is the catalyst system (Pd source + ligand) optimal? check_reagents->check_catalyst Yes solution_reagents Purify starting materials. Use fresh anhydrous solvents. check_reagents->solution_reagents No check_temp Has temperature been optimized? check_catalyst->check_temp Yes solution_catalyst Screen different ligands. Verify catalyst activity. check_catalyst->solution_catalyst No solution_temp Screen a range of temperatures (e.g., 60-120 °C). check_temp->solution_temp No end Reaction Optimized check_temp->end Yes solution_inert->check_reagents solution_reagents->check_catalyst solution_catalyst->check_temp solution_temp->end

Caption: A systematic workflow for troubleshooting low-yield palladium-catalyzed reactions.

Problem 2: Poor Regioselectivity

Question: I am trying to functionalize the benzene ring of my indole (C4-C7 positions) but the reaction is unselective or occurs at the more reactive C2/C3 positions. How can I direct the reaction to the desired position?

Answer: Achieving site-selectivity on the indole's benzene core is a significant challenge due to the high nucleophilicity of the pyrrole ring.[8][9] The solution lies in using directing groups (DGs) that chelate to a metal catalyst and deliver the reaction to a specific C-H bond.

  • Causality—Chelation-Assisted C-H Activation: A directing group installed on the indole nitrogen or at the C3 position positions the metal catalyst in close proximity to a specific C-H bond on the benzene ring (e.g., C4 or C7), enabling its selective activation over other, more electronically favored sites.[8][10]

  • Suggested Solutions & Strategies:

    • C7-Selective Functionalization: Installing a di-tert-butylphosphinoyl group (-P(O)tBu₂) or a di-tert-butylphosphine group (-PtBu₂) on the indole nitrogen directs palladium-catalyzed arylation, olefination, and other functionalizations specifically to the C7 position.[8][10]

    • C4-Selective Functionalization: The C4 position is notoriously difficult to access.[11] However, installing a pivaloyl group at the C3 position can direct arylation to C4.[10] A transient directing group strategy using glycine has also been developed for C4 arylation.[9]

    • Metal-Free Borylation: Installing a pivaloyl group at the N1 or C3 position can direct a metal-free C-H borylation to the C7 or C4 positions, respectively, using simple BBr₃. The resulting boronic ester is a versatile handle for subsequent cross-coupling reactions.[8][10]

Question: My reaction is producing a mixture of N-substituted and C3-substituted indoles. How can I improve the selectivity for N-substitution?

Answer: The N- vs. C3-alkylation is a classic regioselectivity problem governed by the reaction conditions, particularly the base and solvent. The indole anion is an ambident nucleophile, with charge density on both N1 and C3.

  • Causality—The Counterion Effect: The nature of the metal counterion from the deprotonating base plays a crucial role. "Harder" cations like Na⁺ and K⁺ associate more tightly with the nitrogen atom, sterically blocking it and favoring C3-alkylation. "Softer" cations or reactions under phase-transfer conditions can favor N-alkylation.

  • Suggested Solutions:

    • Base and Solvent System: To favor N-protection or N-alkylation, use a strong base like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous aprotic solvent like DMF or THF.[12] This ensures complete deprotonation to form the indolide anion.

    • Temperature Control: Lower temperatures can sometimes favor N-alkylation.[12]

    • Avoid Competing Reactions: Indoles do not typically react with alkyl halides at room temperature.[13][14] Reactions often require heating, but this can lead to over-alkylation. Careful monitoring is essential.

Problem 3: Purification Challenges

Question: The crude product from my Fischer indole synthesis is an inseparable mixture. How can I improve the purification?

Answer: Purification issues in Fischer syntheses often stem from the harsh reaction conditions (strong acids, high heat) which can generate a complex mixture of byproducts and regioisomers.[15]

  • Causality—Complex Reaction Mixture: The presence of a tertiary amine in your scaffold can complicate purification, as it can interact with silica gel. Additionally, closely related isomers may have very similar polarities, making chromatographic separation difficult.

  • Suggested Solutions:

    • Optimize Chromatography:

      • Eluent Additives: If your compound contains a basic nitrogen, add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent to prevent streaking on the silica gel column.

      • Alternative Stationary Phases: If normal-phase silica gel fails, try reverse-phase (C18) chromatography with solvent systems like acetonitrile/water or methanol/water.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high-purity material, although it may result in lower recovery.[16]

    • Revisit the Reaction: Often, the easiest way to solve a purification problem is to improve the reaction's selectivity. Re-optimizing the reaction conditions to minimize byproduct formation is the most effective strategy.

Frequently Asked Questions (FAQs)

Question 1: How do I choose the most suitable N-protecting group for my indole derivative?

Answer: The choice of an N-protecting group is critical and depends on the planned downstream reaction conditions and the molecule's overall functionality.[12]

  • Key Considerations:

    • Stability: The group must be robust enough to withstand the subsequent reaction conditions.

    • Ease of Removal: Deprotection should be high-yielding and occur under conditions that do not affect other functional groups.[12]

    • Electronic Effects: Electron-withdrawing groups (e.g., Tosyl, Boc) decrease the pyrrole ring's electron density, making it more stable to oxidation but less reactive toward electrophiles. Electron-donating groups (e.g., Benzyl) have the opposite effect.[12]

Protecting Group Common Protection Conditions Common Deprotection Conditions Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THFTFA, CH₂Cl₂; or Oxalyl chloride, MeOH[12]Acid-labile. Good for increasing stability to mild oxidation.
Ts (Tosyl)TsCl, NaH, DMFStrong reducing agents (e.g., Mg/MeOH) or harsh base.Very robust, electron-withdrawing. Removal can be challenging.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMF[12]TBAF, THF; or Lewis/protic acids.Cleaved by fluoride sources. Stable to a wide range of conditions.
Bn (Benzyl)BnBr, NaH, DMFH₂, Pd/C (Hydrogenolysis)Electron-donating. Stable to non-reductive conditions.
Pivaloyl Pivaloyl chloride, PyridineLDA, THF, 40-45 °C[17]Very robust. Can direct functionalization to C4.[10][17]
Decision Tree: Selecting an Indole N-Protecting Group

G start Need to Protect Indole N-H q_acid Are downstream conditions acidic? start->q_acid q_base Are downstream conditions basic/nucleophilic? q_acid->q_base No use_stable Use robust groups: Ts, SEM, Pivaloyl q_acid->use_stable Yes q_reductive Will hydrogenation be used? q_base->q_reductive Yes use_boc Consider Boc (acid-labile) q_base->use_boc No (e.g., organometallics) q_removal Need mild deprotection? q_reductive->q_removal Yes use_bn Consider Benzyl (cleaved by H₂/Pd) q_reductive->use_bn No q_removal->use_stable No use_sem Consider SEM (cleaved by F⁻) q_removal->use_sem Yes LarockCycle cluster_main Catalytic Cycle pd0 Pd(0) pd_oxidative Ar-Pd(II)-I pd0->pd_oxidative 1. Oxidative Addition (o-iodoaniline) pd_alkyne Alkyne Complex pd_oxidative->pd_alkyne 2. Alkyne Coordination pd_vinyl Vinyl-Pd(II) pd_alkyne->pd_vinyl 3. Migratory Insertion pd_heterocycle Palladacycle pd_vinyl->pd_heterocycle 4. Intramolecular Aminopalladation pd_heterocycle->pd0 5. Reductive Elimination product Substituted Indole pd_heterocycle->product

Caption: A simplified representation of the catalytic cycle for the Larock indole synthesis. [7]

  • Troubleshooting with the Cycle:

    • Oxidative Addition: If this step fails, it could be due to an inactive Pd(0) source or a deactivated aniline.

    • Migratory Insertion: This step determines regioselectivity. Steric and electronic properties of the alkyne are critical here. [1] 3. Reductive Elimination: This final step releases the indole product and regenerates the Pd(0) catalyst. If this step is slow, the catalyst turnover will be low. The choice of ligand can significantly influence this step.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of an Indole with SEM-Cl

This protocol is adapted from standard procedures for protecting the indole nitrogen. [12]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, dissolve the starting indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation. The solution may become clearer.

  • Addition of Electrophile: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the N-SEM protected indole.

References

  • BenchChem Technical Support Center. (2025). Solvent Selection for Indole Synthesis.
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Yelwa, J. M. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
  • Pre-print Server. (2024).
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Larock indole synthesis.
  • Daugulis, O., et al. (2021).
  • PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.
  • Taber, D. F., & Straney, P. J. (2017).
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley and Sons.
  • Garg, N. K., & Houk, K. N. (2011).
  • BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • BenchChem Technical Support Center. (2025).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • Ragaini, F., & Cenini, S. (n.d.).
  • Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • BenchChem Technical Support Center. (2025). Optimizing Catalyst Selection for Indoline Synthesis.
  • PubMed. (n.d.). Regioselectivity of Larock indole synthesis using functionalized alkynes.
  • Scribd. (n.d.).
  • Cami-Kobeci, G., & Sore, H. F. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • ACS Publications. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • BenchChem. (2025). Improving regioselectivity in "2-(6-methoxy-1H-indol-3-yl)
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Yelwa, J. M. (2024). Mechanism of Larock indole synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.

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Technical Support Center: Palladium-Catalyzed Cross-Coupling with 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-fluoro-5-iodo-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile but challenging building block. Our goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

The this compound scaffold is of significant interest due to the unique properties imparted by the fluorine atom, which can modulate pKa, lipophilicity, and metabolic stability in drug candidates. However, the interplay between the indole N-H, the electron-withdrawing fluorine, and the reactive C-I bond presents a unique set of challenges in palladium catalysis. This document addresses these issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section covers high-level questions that often arise during the initial phases of method development.

Q1: My cross-coupling reaction with this compound has failed or is giving very low yield. Where should I start troubleshooting?

A1: Low or no conversion is a common issue stemming from a few key areas. Before making drastic changes to your protocol, perform a systematic check of the fundamentals. The primary culprits are often related to catalyst deactivation or poor reagent quality.[1]

  • Atmosphere and Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents and liquid reagents must be anhydrous and deoxygenated. Bases, especially hygroscopic ones like K₃PO₄ or Cs₂CO₃, should be freshly dried or purchased in sealed containers.

  • Catalyst Integrity: Palladium black formation is a visual indicator of catalyst decomposition.[2][3] This is often caused by exposure to oxygen, excessive temperatures, or an insufficient ligand-to-metal ratio. The indole nitrogen itself can act as a catalyst poison.[2][4]

  • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction will stall the catalytic cycle before it begins.[5] Consider using a well-defined, pre-activated Pd(0) source or a modern pre-catalyst system (e.g., G3/G4 Buchwald pre-catalysts) which are designed for reliable activation.[6]

Below is a logical workflow to diagnose a failed reaction.

start Low / No Yield Observed check_reagents Step 1: Verify Reagents & Setup start->check_reagents check_catalyst Step 2: Assess Catalyst Activity check_reagents->check_catalyst If reagents are fine sub_reagents1 Inert Atmosphere? (Ar/N2) check_reagents->sub_reagents1 sub_reagents2 Anhydrous/Degassed Solvents & Reagents? check_reagents->sub_reagents2 sub_reagents3 Purity of Starting Materials? check_reagents->sub_reagents3 check_conditions Step 3: Evaluate Reaction Conditions check_catalyst->check_conditions If catalyst system is appropriate sub_catalyst1 Palladium Black Seen? check_catalyst->sub_catalyst1 sub_catalyst2 Using Pd(II) or Pd(0)? check_catalyst->sub_catalyst2 sub_catalyst3 Ligand Integrity? check_catalyst->sub_catalyst3 sub_conditions1 Sufficient Base? check_conditions->sub_conditions1 sub_conditions2 Temperature Too Low/High? check_conditions->sub_conditions2 sub_conditions3 N-H Protection Needed? check_conditions->sub_conditions3 action1 Action: Re-run with rigorous inert technique. sub_reagents1->action1 action2 Action: Use fresh, high- purity reagents. sub_reagents2->action2 sub_reagents3->action2 action3 Action: Use bulky, electron-rich ligands. Check L:Pd ratio. sub_catalyst1->action3 action4 Action: Switch to a Pd(0) pre-catalyst. sub_catalyst2->action4 sub_catalyst3->action3 action5 Action: Screen bases (e.g., K3PO4, Cs2CO3). sub_conditions1->action5 action6 Action: Optimize temperature (start low, e.g., 60-80°C). sub_conditions2->action6 action7 Action: Consider N-Boc or N-SEM protection. sub_conditions3->action7 pd0 Active Catalyst L₂Pd(0) oa_complex Oxidative Addition Complex (Aryl)Pd(II)(L)₂(I) pd0->oa_complex Oxidative Addition poison Catalyst Deactivation (e.g., N-Coordination, Pd Black) pd0->poison tm_complex Transmetalation Complex (Aryl)Pd(II)(L)₂(R') oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Product Ar-R' tm_complex->product aryl_halide Ar-I (this compound) aryl_halide->oa_complex coupling_partner R'-[M] (e.g., Ar'-B(OH)₂) coupling_partner->tm_complex base Base base->oa_complex Base assists transmetalation

Sources

Technical Support Center: Optimizing Suzuki Coupling with Dihalogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving dihalogenated indoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling of dihalogenated indoles.

Q1: What is the typical reactivity order for halogens on an indole ring in a Suzuki coupling reaction?

A1: The reactivity of halogens in the oxidative addition step, a critical part of the Suzuki catalytic cycle, generally follows the order of C-X bond strength: I > Br >> Cl.[1] This means that an iodo-substituted position on the indole ring will typically react preferentially over a bromo or chloro substituent. This inherent reactivity difference can be exploited for selective mono-functionalization of dihalogenated indoles.

Q2: Why is regioselectivity a major challenge with dihalogenated indoles?

A2: Regioselectivity, or the control of which halogen reacts, is a significant hurdle because multiple factors beyond just the halogen's identity influence the reaction outcome. The electronic and steric environment of each halogenated position on the indole nucleus plays a crucial role. For instance, positions adjacent to the nitrogen heteroatom may have different reactivity profiles compared to those on the benzene portion of the indole.[2][3] Furthermore, the choice of catalyst, ligand, and reaction conditions can override the intrinsic reactivity, sometimes leading to unexpected or inverted selectivity.[2][4]

Q3: My reaction is giving a significant amount of dehalogenated indole as a byproduct. What is causing this?

A3: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[5] This is particularly prevalent with electron-deficient and N-heterocyclic halides like indoles.[6] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from reactions with the base, solvent (especially alcohols), or trace amounts of water.[6] The N-H proton of the indole itself can also be a source of protons, contributing to this side reaction, which is why N-protection is often recommended.[5][6]

Q4: Is it necessary to protect the N-H group of the indole?

A4: While not always mandatory, protecting the indole's N-H group is a highly recommended strategy to improve reaction outcomes. The acidic N-H proton can interfere with the catalytic cycle in several ways. Deprotonation by the base can alter the electronic properties of the indole ring and can also be a proton source for the undesired dehalogenation side reaction.[5][6] Common protecting groups like Boc (tert-butoxycarbonyl) can help to prevent these issues and lead to cleaner reactions and higher yields.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the Suzuki coupling of dihalogenated indoles.

Problem 1: Low or No Conversion to the Desired Product

If your reaction is sluggish or fails to proceed, consider the following factors, starting with the most likely culprits.

Potential Cause Explanation & Recommended Action
Inactive Catalyst The active catalytic species in a Suzuki coupling is Pd(0).[7] If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source is not old or degraded. For air-sensitive catalysts like Pd(PPh₃)₄, handle them under an inert atmosphere.[1] Action: Test your catalyst with a known, reliable reaction to confirm its activity. Consider using more air- and moisture-stable precatalysts.
Inefficient Base The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9] For N-heterocyclic substrates, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The base must have some solubility in the reaction medium. Action: Ensure the base is finely powdered and anhydrous. Adding a small amount of water as a co-solvent can sometimes improve the efficacy of inorganic bases.[1]
Poor Solubility of Reactants If your dihalogenated indole or boronic acid has poor solubility in the chosen solvent, the reaction will be slow. Action: Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[1] For very insoluble substrates, higher boiling point solvents like toluene may be necessary, but be mindful of potential side reactions at elevated temperatures.
Low Reaction Temperature While many Suzuki couplings proceed at moderate temperatures, some substrate combinations require more thermal energy to overcome activation barriers. Action: If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 100-120 °C.[1] Microwave heating can be a rapid way to screen higher temperatures.
Problem 2: Poor Regioselectivity or Formation of Di-substituted Product

Achieving mono-arylation at the desired position is often the primary goal.

Potential Cause Explanation & Recommended Action
Inappropriate Ligand Choice The ligand bound to the palladium center has a profound impact on regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can direct the catalyst to a specific halogen.[2][3][4] Action: A ligand screen is often necessary. For example, in some dihaloindoles, Xantphos has been shown to favor reaction at C4, while P(tBu)₃ may favor C2.[2] Buchwald's biaryl phosphine ligands are also highly effective for challenging heterocyclic substrates.[6]
Reaction Conditions Favoring Di-substitution If the mono-arylated product is sufficiently reactive, it can undergo a second coupling reaction. Action: Use a slight excess of the dihaloindole relative to the boronic acid. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature may also help to improve selectivity for the mono-arylated product.
Problem 3: Significant Byproduct Formation (Dehalogenation & Homocoupling)

Minimizing side reactions is key to achieving high purity and yield.

Potential Cause Explanation & Recommended Action
Dehalogenation As discussed in the FAQs, the formation of a Pd-H species leads to the replacement of the halogen with hydrogen.[6] Action: 1. Protect the indole N-H: This removes an acidic proton source.[5] 2. Optimize the base: Avoid strong bases if possible; K₃PO₄ or Cs₂CO₃ are often good choices. 3. Solvent choice: Use aprotic solvents like dioxane or toluene instead of alcohols. If water is used as a co-solvent, carefully control its amount.[6] 4. Ligand selection: Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.[6]
Homocoupling of Boronic Acid This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen and Pd(II) species.[7] Action: Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen) to remove oxygen. Ensure your Pd(0) catalyst is active and that the reduction of any Pd(II) precatalyst is efficient.

Experimental Workflows & Diagrams

General Protocol for Optimizing Suzuki Coupling of a Dihalogenated Indole
  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the dihalogenated indole (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).

    • If protecting the indole, ensure this step is completed and the product is purified before proceeding.

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst (0.5-5 mol%) and the ligand (if not using a pre-catalyst).

    • Add the degassed solvent(s) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)L_n-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RE->Product R1X R1-X (Dihaloindole) R1X->OA R2B R2-B(OR)2 (Boronic Acid) + Base R2B->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8][10]

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckCatalyst Is Catalyst Active? Start->CheckCatalyst CheckBase Is Base Efficient? CheckCatalyst->CheckBase Yes Action_Catalyst Use Fresh/Pre-catalyst CheckCatalyst->Action_Catalyst No CheckSolubility Are Reactants Soluble? CheckBase->CheckSolubility Yes Action_Base Screen Bases (K2CO3, Cs2CO3, K3PO4) Consider Water Co-solvent CheckBase->Action_Base No CheckTemp Is Temperature Sufficient? CheckSolubility->CheckTemp Yes Action_Solubility Screen Solvents (Dioxane, THF, Toluene) CheckSolubility->Action_Solubility No Optimize Reaction Optimized CheckTemp->Optimize Yes Action_Temp Increase Temperature (e.g., 100-120 °C) CheckTemp->Action_Temp No Action_Catalyst->CheckBase Action_Base->CheckSolubility Action_Solubility->CheckTemp Action_Temp->Optimize

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.

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preventing homocoupling in Sonogashira reactions with 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling in Sonogashira Reactions with 7-Fluoro-5-iodo-1H-indole

Welcome to the technical support center. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and prevent the formation of undesired alkyne homocoupling byproducts (Glaser-Hay coupling) when working with this compound.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common issues encountered with this specific substrate.

Q1: My main byproduct is a dimer of my terminal alkyne. What is the most common cause? A1: The primary cause of alkyne homocoupling, also known as Glaser coupling, is the combination of the copper(I) cocatalyst and the presence of oxygen.[1][2][3] Oxygen facilitates the oxidative coupling of copper acetylide intermediates, leading to the formation of a 1,3-diyne byproduct.[3]

Q2: Why is this compound a challenging substrate? A2: While the aryl iodide offers high reactivity, which is generally favorable, the indole moiety itself presents challenges.[4][5][6] The N-H proton is acidic and can interact with the base, and the electron-rich nature of the indole ring system can influence the catalytic cycle. Furthermore, the indole nitrogen can potentially coordinate to the metal catalysts, altering their reactivity.

Q3: What is the single most effective strategy to eliminate homocoupling? A3: Switching to a copper-free Sonogashira protocol is the most robust and definitive method to prevent Glaser coupling.[1][7][8][9] These protocols eliminate the essential ingredient for the primary homocoupling pathway.[1]

Q4: I can't switch to a copper-free method right now. How can I minimize homocoupling in my current copper-catalyzed reaction? A4: If you must use a copper co-catalyst, implement the following:

  • Rigorous Inert Atmosphere: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period) and maintain a strict inert atmosphere throughout the entire reaction setup and duration.[1][2]

  • Reduce Copper Loading: Minimize the amount of CuI to the lowest effective concentration (e.g., 1-2 mol%).[2]

  • Slow Alkyne Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling side reaction.[2][10]

Q5: My reaction mixture turns black. What does this mean? A5: The formation of a black precipitate is typically palladium black, which results from the decomposition and agglomeration of the active Pd(0) catalyst.[2] This deactivates the catalyst and halts the reaction. Common causes include the presence of oxygen, impurities in reagents, or inappropriate reaction temperatures.[2][11]

Troubleshooting Guide: A Deeper Dive

When significant homocoupling (>5-10%) occurs, a systematic approach is necessary. This guide explains the causality behind each parameter and provides actionable solutions.

The Competing Pathways: Cross-Coupling vs. Homocoupling

The Sonogashira reaction involves two interconnected catalytic cycles.[4] The palladium cycle facilitates the C(sp²)-C(sp) bond formation, while the copper cycle generates the reactive copper acetylide intermediate. However, this same intermediate is the culprit in the competing Glaser coupling pathway.

G cluster_0 Desired Sonogashira Cycle cluster_1 Problematic Glaser Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdI->ArPdC Transmetalation Product Ar-C≡CR ArPdC->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base, CuI) CuI_cat Cu(I) CuAcetylide->ArPdI Supplies Acetylide for Transmetalation Dimer R-C≡C-C≡C-R (Homocoupling) CuAcetylide->Dimer Oxidative Coupling (O₂ Required!)

Caption: Sonogashira vs. Glaser-Hay Homocoupling Pathways.

1. Atmospheric Control: The First Line of Defense
  • Causality: Oxygen is the terminal oxidant in the Glaser coupling mechanism. Its presence allows the copper(I) acetylide to undergo oxidative dimerization. In its absence, this pathway is significantly suppressed.

  • Expert Insight: Standard nitrogen blanketing is often insufficient. For sensitive substrates, especially in early-stage optimization, employing a more rigorous degassing technique is critical.

  • Solutions:

    • Freeze-Pump-Thaw: For organic solvents like THF or Dioxane, perform at least three cycles to ensure near-complete oxygen removal.

    • Inert Gas Sparging: Bubble argon or high-purity nitrogen through the solvent for 30-60 minutes prior to adding catalysts and reagents.

2. The Copper Question: To Use or Not to Use?
  • Causality: While CuI accelerates the deprotonation of the alkyne and the overall reaction rate in the classical protocol, it is the catalytic species directly responsible for homocoupling.[1][12]

  • Expert Insight: The need for copper has been largely overcome by advances in ligand and catalyst design. For pharmaceutical development, avoiding copper is often preferred to simplify purification and avoid potential toxicity from residual copper.[12]

  • Solutions:

    • Primary Recommendation: Adopt a Copper-Free Protocol. This is the most reliable solution. These systems often rely on a stronger organic or inorganic base and more specialized phosphine ligands to facilitate the catalytic cycle without copper.[7][8][10]

    • If Copper is Unavoidable: Use fresh, high-purity CuI. Titrate the loading down to the minimum required for efficient conversion (start at 5 mol% and reduce to <2 mol%).

3. Catalyst & Ligand Selection: The Heart of the Reaction
  • Causality: The palladium catalyst and its coordinating ligands dictate the efficiency of the key steps in the desired cycle (oxidative addition and reductive elimination). A highly efficient palladium catalyst can outcompete the rate of copper-mediated homocoupling.

  • Expert Insight: For electron-rich heteroaromatic iodides like this compound, bulky and electron-rich phosphine ligands are often superior to standard PPh₃.[4] They promote faster oxidative addition and stabilize the active Pd(0) species, preventing decomposition.[4][5]

  • Solutions:

    • Palladium Precatalyst: Use stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂. Air-sensitive Pd(0) sources like Pd(PPh₃)₄ can be less reliable if not handled with extreme care.[5]

    • Ligand Choice:

      • For Cu-catalyzed systems: PPh₃ is standard, but if issues persist, a slightly bulkier ligand may help.

      • For Cu-free systems: Bulky, electron-rich monophosphine ligands like P(t-Bu)₃, cataCXium® A, or XPhos are highly effective.[10][13]

4. Base and Solvent: The Reaction Environment
  • Causality: The base is required to deprotonate the terminal alkyne, forming the acetylide. The solvent must solubilize all components and not interfere with the catalyst.

  • Expert Insight: With an indole substrate, the choice of base is critical. Strong amine bases can deprotonate the indole N-H, which may or may not be productive. In copper-free systems, inorganic bases are often preferred.

  • Solutions:

    • Base:

      • Amine Bases (e.g., Et₃N, DIPEA): Common in copper-catalyzed protocols. Must be anhydrous and high-purity.[5]

      • Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): Often used in copper-free, amine-free protocols, particularly at elevated temperatures.[13]

    • Solvent:

      • Ensure the solvent is anhydrous and degassed.

      • Common choices include THF, DMF, Toluene, or Dioxane. DMF can sometimes displace ligands from the palladium center, slowing the reaction.[14]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve homocoupling issues.

Caption: Systematic workflow for troubleshooting homocoupling.

Optimized Experimental Protocols

These protocols provide a starting point for minimizing homocoupling with this compound.

Protocol 1: Minimized-Copper Sonogashira Reaction

This protocol focuses on mitigating homocoupling when a copper co-catalyst must be used.

ParameterRecommendationRationale
Atmosphere Strict Inert (Argon)Crucial to prevent O₂-mediated Glaser coupling.[2]
Palladium Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Air-stable Pd(II) precatalyst.
Copper Co-catalyst CuI (1.5 mol%)Minimized loading to reduce homocoupling rate.[2]
Ligand PPh₃ (4-6 mol%)Standard ligand for this system.
Base Diisopropylamine (DIPA)Acts as both base and co-solvent.
Solvent THF, Anhydrous & DegassedGood solvent for starting materials and catalyst.
Temperature Room Temperature (20-25 °C)The high reactivity of aryl iodide allows for mild conditions, which disfavors side reactions.[5]
Alkyne Addition Slow addition over 1-2 hoursKeeps alkyne concentration low to suppress dimerization.[2]

Step-by-Step Methodology:

  • To a dry Schlenk flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.015 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL per mmol of indole) and anhydrous, degassed DIPA (3.0 eq) via cannula or syringe.

  • In a separate syringe, prepare a solution of the terminal alkyne (1.1 eq) in a small amount of degassed THF.

  • Place the alkyne solution in a syringe pump and add it to the reaction mixture over 1-2 hours.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work up by filtering through a pad of celite, rinsing with ethyl acetate, and proceeding with standard aqueous wash and purification.

Protocol 2: Recommended Copper-Free Sonogashira Reaction

This is the preferred, most robust method for eliminating homocoupling byproducts.

ParameterRecommendationRationale
Atmosphere Inert (Argon/N₂)Good practice, though less critical than in Cu-catalyzed systems.
Palladium Catalyst Pd(OAc)₂ (2 mol%)Common and effective Pd(II) precatalyst.
Copper Co-catalyst None Eliminates the primary homocoupling pathway. [1][8]
Ligand P(t-Bu)₃ (4-5 mol%)Bulky, electron-rich ligand that promotes a highly active catalyst.[10]
Base Cs₂CO₃ (2.0 eq)Strong inorganic base effective in amine-free protocols.[13]
Solvent 1,4-Dioxane, AnhydrousCommon solvent for this type of protocol.
Temperature 50-80 °CHigher temperature is often needed to compensate for the absence of copper.

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), P(t-Bu)₃ (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the vessel and purge with argon or nitrogen.

  • Add the terminal alkyne (1.2 eq) followed by anhydrous 1,4-dioxane (5 mL per mmol of indole) via syringe.

  • Heat the reaction mixture to the desired temperature (start at 60 °C) and stir until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Proceed with standard aqueous workup and chromatographic purification.

References
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
  • Škoch, K., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3908–3913.
  • Sahoo, B., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(26), 16987–17001.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6984–7004.
  • Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2015). The Journal of Organic Chemistry.
  • So, C. M., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2008). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 10(19), 4279–4282.
  • Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 73-82.
  • Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5193–5211.
  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
  • Sonogashira Coupling. (2020). YouTube.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • Wang, D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2023). ResearchGate.
  • Shaikh, R. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Yi, C., & Hua, R. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4393–4396.
  • Chen, L., & Carrow, B. P. (2007). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry.
  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (2007). Organic Letters.
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Technical Support Center: Regioselectivity in the Functionalization of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-fluoro-5-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific regioselectivity challenges you may encounter during your experiments.

Introduction: The Challenge of Regioselectivity

This compound is a valuable scaffold in medicinal chemistry, offering multiple sites for diversification. However, the presence of two distinct halogen atoms and several reactive C-H bonds presents a significant challenge in achieving predictable and selective functionalization. The primary issue revolves around controlling whether a reaction occurs at the C-5 iodo position, the C-7 fluoro position (less likely in cross-coupling), or one of the C-H bonds (C-2, C-3, C-4, C-6). This guide will equip you with the knowledge to control these outcomes.

Frequently Asked Questions (FAQs)

Q1: I want to perform a cross-coupling reaction. Which position, C-5 (iodo) or C-7 (fluoro), will be more reactive?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the C-I bond is significantly more reactive than the C-F bond. The reactivity of aryl halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, follows the general trend: I > OTf > Br > Cl >> F.[1] Therefore, you can expect high selectivity for functionalization at the C-5 position, leaving the C-7 fluoro group intact.

Q2: Can I achieve selective functionalization at a C-H bond without reacting at the C-5 iodo position?

A2: This is challenging but potentially achievable under specific conditions, typically using directing groups and C-H activation chemistry. The inherent reactivity of the C-I bond in oxidative addition with Pd(0) catalysts makes it the preferred site for traditional cross-coupling. To favor C-H activation, you would need to employ conditions that either do not readily form the Pd(0) species required for C-I activation or use a catalyst system that has a strong preference for a specific C-H bond, often guided by a directing group on the indole nitrogen.[2][3]

Q3: What is the expected order of reactivity for the C-H bonds in this compound under C-H activation conditions?

A3: The reactivity of C-H bonds in indoles is influenced by both electronic and steric factors. Generally, the C-3 position is the most nucleophilic and prone to electrophilic attack. In metal-catalyzed C-H activation, the site selectivity can be more complex. For many indole systems, the C-2 position is a common site for direct arylation.[2][4] The C-7 position can also be targeted, often with the assistance of a directing group on the indole nitrogen.[3][5] The fluorine at C-7 will electronically influence the adjacent C-H bonds, potentially altering the "normal" reactivity pattern.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C-5

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[1][6][7] For this compound, the primary challenge is ensuring complete reaction at the C-5 iodo position without side reactions.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low Conversion to Product - Inefficient catalyst activation.- Base is not optimal for transmetalation.- Sterically hindered boronic acid.- Use a pre-catalyst or ensure proper reduction of Pd(II) to Pd(0).- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for nitrogen-containing heterocycles.[8]- Increase reaction temperature or use a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[8]
Protodeiodination (Loss of Iodine) - Presence of water or protic solvents.- Slow transmetalation allowing for side reactions.- Use anhydrous solvents and reagents.- Ensure the base is sufficiently strong to promote transmetalation but not so basic as to cause degradation.- Increase the concentration of the boronic acid.
Homocoupling of Boronic Acid - Oxidative conditions leading to boronic acid decomposition.- Slow oxidative addition of the aryl iodide.- Thoroughly degas the reaction mixture.- Use a more active palladium catalyst to favor the cross-coupling pathway.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L₂) OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_Ar->Transmetalation [R-B(OR)₂(Base)]⁻ PdII_Ar_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9]

Protocol: Selective Suzuki-Miyaura Coupling at C-5
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 1-1.5 times the amount of Pd).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[8]

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Selective Alkynylation at C-5

The Sonogashira coupling is a reliable method for installing alkyne moieties.[10][11] The high reactivity of the C-I bond ensures excellent regioselectivity at the C-5 position.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Glaser Homocoupling of Alkyne - Presence of oxygen.- High concentration of copper co-catalyst.- Ensure the reaction is performed under strictly anaerobic conditions.- Use a minimal amount of Cu(I) co-catalyst or consider copper-free conditions.
Low Yield - Inactive catalyst.- Weak base.- Poor solubility of reagents.- Use a fresh palladium source and CuI.- Use a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA).[12]- Choose a solvent in which all components are soluble (e.g., THF, DMF).
Diagram: Troubleshooting Sonogashira Coupling

Sonogashira_Troubleshooting Start Low Yield or Side Products in Sonogashira Coupling of This compound Check_Anaerobic Are conditions strictly anaerobic? Start->Check_Anaerobic Check_Catalyst Is the catalyst system active? Check_Anaerobic->Check_Catalyst Yes Solution_Degas Degas solvent and use inert atmosphere. Check_Anaerobic->Solution_Degas No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh Pd catalyst and CuI. Check_Catalyst->Solution_Catalyst No Solution_Base Switch to a stronger amine base (e.g., DIPA). Check_Base->Solution_Base No Solution_Degas->Check_Catalyst Solution_Copper Consider copper-free conditions. Solution_Catalyst->Check_Base

Caption: Decision workflow for troubleshooting Sonogashira coupling reactions.

Protocol: Selective Sonogashira Coupling at C-5
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF. Then, add the amine base (e.g., TEA, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Follow a standard aqueous workup and purify by column chromatography as described for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Selective C-N Bond Formation at C-5

This reaction is crucial for synthesizing arylamines.[13][14][15] Again, the C-I bond is the reactive site, allowing for selective amination at C-5.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
No Reaction or Low Conversion - Sterically hindered amine.- Weak base.- Catalyst inhibition by the indole N-H.- Use a bulky, electron-rich ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines) to promote reductive elimination.[16]- Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[16]- Consider N-protection of the indole if catalyst poisoning is suspected.
Side Product Formation - Hydrodehalogenation.- Aryl halide scrambling.- Ensure anhydrous conditions.- Use a well-defined pre-catalyst to avoid side reactions during catalyst formation.
Protocol: Selective Buchwald-Hartwig Amination at C-5
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.5 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-3 mol%), and the appropriate ligand.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture (typically 80-110 °C) with stirring for the required time.

  • Workup and Purification: After cooling, quench the reaction carefully, perform an aqueous workup, and purify the product by chromatography.

C-H Functionalization: Navigating the Other Positions

While functionalization at C-5 is straightforward via cross-coupling, targeting the C-H bonds requires a different approach. Direct C-H activation can be used to install aryl or other groups, often at the C-2, C-3, or C-7 positions.[2][3][17]

Challenges and Strategies
  • Competition with C-I Activation: The main challenge is to perform a C-H activation reaction without triggering the more facile C-I oxidative addition. This often requires catalyst systems that are not efficient for C-I bond cleavage, such as certain Rh(III) or Pd(II) catalysts under specific conditions.[18][19]

  • Regiocontrol: Achieving selectivity between the different C-H bonds (C-2, C-3, C-4, C-6, C-7) is a significant hurdle.

    • C-2/C-3 Selectivity: The inherent electronic properties of the indole ring often favor functionalization at these positions. Ligand choice can sometimes be used to switch the regioselectivity.[20]

    • C-7 Selectivity: This typically requires a directing group on the indole nitrogen to bring the catalyst into proximity of the C-7 C-H bond.[3]

General Considerations for C-H Activation
  • Protecting/Directing Group: An N-protecting group that can also act as a directing group (e.g., picolinamide, pyrimidine) is often necessary to achieve high regioselectivity, especially for the less reactive positions like C-7.

  • Catalyst System: Rh(III) and Pd(II) catalysts are commonly used for directed C-H functionalization.

  • Oxidant: These reactions often require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to facilitate the catalytic cycle.

Due to the complexity and substrate-specific nature of C-H activation, a general protocol is less applicable. It is crucial to consult the literature for conditions that have been successful for similar indole systems and adapt them for this compound, likely with N-protection to avoid complications with the C-5 iodo group.

References

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.
  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Buchwald–Hartwig amin
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Direct and site-selective Pd(ii)-catalyzed C-7 arylation of indolines with arylsilanes.
  • Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers.
  • Deciphering Complexity in Pd–C
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Tunable Site Selectivity and Chemo- and Regioselectivity: Diversification of Indole Alkaloid Privileged Scaffolds Enabled by λ3-Iodane-Mediated Cross-Nucleophile Coupling Cascade. Organic Letters.
  • Deciphering complexity in Pd–catalyzed cross–couplings.
  • Sonogashira Coupling for Indole Functionalization: Applic
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Synthesis.
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][21]-Fused Indole Heterocycles.]([Link]) The Journal of Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.
  • Sonogashira coupling. Wikipedia.
  • Solvent-controlled switchable multicomponent tandem oxidative triple functionalization of indolines. Organic Chemistry Frontiers.
  • C H Activation of Indoles.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
  • Rhodium(III)-Catalyzed C–H Activation/Annulation of Indoles with Cyclopropanols: A Rapid Assembly of Indole-Fused Diazepinones. Organic Letters.
  • Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. The Journal of Organic Chemistry.
  • Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles. Journal of the American Chemical Society.
  • Direct Observation of Diastereomeric α-C-Bound Enolates during Enantioselective α-Arylations: Synthesis, Characterization, and Reactivity of Arylpalladium Fluorooxindole Complexes. Journal of the American Chemical Society.
  • Catalytic C-H Activ
  • 7-Fluoro-5-iodoindole 97. Sigma-Aldrich.
  • Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis of 3‐Fluoro‐3‐aryl Oxindoles: Direct Enantioselective α Aryl
  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.

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stability of 7-Fluoro-5-iodo-1H-indole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Fluoro-5-iodo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a bifunctional scaffold, featuring both a reactive C-I bond for cross-coupling and a strategically placed fluorine atom for modulating electronic properties, its behavior under various reaction conditions is critical to experimental success. This guide provides in-depth, field-proven insights into its stability, reactivity, and troubleshooting common synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and fundamental reactivity of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. It is a solid at room temperature and should be stored under refrigerated conditions, typically between 2°C and 8°C.[1] To prevent degradation from atmospheric contaminants, it is best practice to store it under an inert atmosphere (e.g., Argon or Nitrogen) and tightly sealed to protect from moisture and light. While moderately stable in air for short periods (e.g., weighing), prolonged exposure should be avoided.

Parameter Recommendation Source(s)
Temperature 2°C - 8°C[1]
Atmosphere Inert Gas (Argon, Nitrogen)General Best Practice
Light Amber vial or dark locationGeneral Best Practice
Form Solid
Molecular Weight 261.03 g/mol

Q2: What are the primary reactive sites on the this compound molecule?

A2: The molecule has several sites of potential reactivity, with a clear hierarchy under common synthetic conditions.

  • C-I Bond (Position 5): This is the most reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-I bond is significantly weaker than other C-halogen or C-H bonds on the aromatic system, making it the preferred site for oxidative addition to a low-valent metal catalyst like Palladium(0).[2][3]

  • N-H Bond (Position 1): The indole N-H is weakly acidic (pKa ~17 in DMSO) and can be deprotonated by strong bases. This can be a desired step for N-alkylation or N-arylation reactions. However, in cross-coupling reactions, the free N-H can sometimes interact with the catalyst or reagents, potentially inhibiting the reaction.[4]

  • C-H Bonds (Positions 2, 3, 4, 6): The C3 position is the most nucleophilic carbon and is susceptible to electrophilic attack, a classic reactivity pattern for indoles. The C2 position can also undergo functionalization, such as C-H activation or lithiation followed by quenching with an electrophile.[5]

  • C-F Bond (Position 7): The C-F bond is very strong and generally unreactive under standard cross-coupling conditions. Its primary role is electronic; the fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the entire indole ring system.[6][7]

Reactivity_Map Diagram 1: Reactivity Hierarchy cluster_0 cluster_1 a N_H N-H (Position 1) Acidity / Nucleophilicity (pKa ~17) N_H->a MODERATELY REACTIVE (Base Dependent) C_I C-I (Position 5) Primary site for Cross-Coupling C_I->a  HIGHLY REACTIVE (Primary) C3_H C3-H (Position 3) Electrophilic Substitution C3_H->a REACTIVE (Electrophiles) C_F C-F (Position 7) Generally Stable Electronic Modulation C_F->a LOW REACTIVITY (Generally Inert)

Caption: Reactivity map of this compound.

Q3: Is the compound generally stable to strong acids or bases?

A3: Caution is advised. Indoles are known to be sensitive to strong acidic conditions, which can lead to polymerization or degradation.[8] While the electron-withdrawing fluorine may offer some stabilization, exposure to concentrated strong acids should be avoided.

Regarding bases, the compound is generally stable to common inorganic bases used in cross-coupling reactions (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). However, very strong bases like organolithiums (e.g., n-BuLi) or sodium hydride (NaH) will readily deprotonate the indole N-H. This is often a productive step for subsequent functionalization but can be a source of instability or side reactions if not the intended pathway. Some pyrano[2,3-b]indoles have shown degradation at pH values above 13.[9]

Section 2: Troubleshooting Guide for Synthetic Reactions

This section provides a question-and-answer guide to overcoming specific challenges encountered during common synthetic transformations.

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yield or failing. What are the common causes?

A4: Low yields in Suzuki couplings involving N-H containing heterocycles are a frequent issue. The problem often stems from base incompatibility, catalyst inhibition, or suboptimal reaction conditions.[3][4]

Potential Cause Explanation Recommended Solution
Base Choice Strong bases can deprotonate the boronic acid to form an unreactive tetracoordinate 'ate' complex. Alternatively, some bases may not be effective enough to facilitate the transmetalation step.[3]Use a moderately strong base like K₃PO₄ or Cs₂CO₃. K₃PO₄ is often a good starting point for unprotected indoles.[4]
Catalyst Inhibition The indole N-H can coordinate to the palladium center, potentially inhibiting the catalytic cycle.Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Using a specialized ligand designed for heteroaromatic couplings (e.g., SPhos, XPhos) can also mitigate this issue.
Proto-deiodination The C-I bond is reductively cleaved and replaced by a hydrogen atom. This is often caused by trace water reacting with the organoborane intermediates or a competing hydrodehalogenation pathway.Ensure anhydrous solvents and reagents. Degas the reaction mixture thoroughly to remove oxygen.
Low Temperature/Time The C-I bond is reactive, but coupling may still require sufficient thermal energy to drive the catalytic cycle, especially with less reactive boronic acids.A typical starting temperature is 80-100 °C.[4] Monitor the reaction by TLC or LC-MS and ensure it is run to completion.

digraph "Suzuki_Troubleshooting" {
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Start [label="Low Yield in\nSuzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the base appropriate?\n(e.g., K₃PO₄, Cs₂CO₃)"]; Check_Catalyst [label="Is the catalyst/ligand\noptimal for heterocycles?"]; Check_Deiodination [label="Is proto-deiodination\nobserved by MS?"]; Check_Conditions [label="Are reaction temp/time\nsufficient?"];

Sol_Base [label="Switch to K₃PO₄ or Cs₂CO₃.\nAvoid very strong/weak bases.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Catalyst [label="Increase catalyst loading (2-5 mol%).\nUse bulky phosphine ligands\n(e.g., SPhos, XPhos).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Deiodination [label="Use anhydrous solvents.\nThoroughly degas reaction mixture.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Conditions [label="Increase temperature to 80-100°C.\nIncrease reaction time.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

Start -> Check_Base; Check_Base -> Check_Catalyst [label="Yes"]; Check_Base -> Sol_Base [label="No", color="#EA4335", fontcolor="#EA4335"]; Check_Catalyst -> Check_Deiodination [label="Yes"]; Check_Catalyst -> Sol_Catalyst [label="No", color="#EA4335", fontcolor="#EA4335"]; Check_Deiodination -> Check_Conditions [label="No"]; Check_Deiodination -> Sol_Deiodination [label="Yes", color="#FBBC05", fontcolor="#202124"]; Check_Conditions -> Sol_Conditions [label="No", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol serves as a robust starting point for optimization.

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and/or ligand.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q5: I am observing significant decomposition or low yields during a Buchwald-Hartwig amination. How can I improve stability and yield?

A5: The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and temperature. The reactivity order of aryl halides in this reaction can be counterintuitive, with aryl iodides sometimes being more challenging than bromides due to the formation of inhibitory palladium-iodide complexes.[10]

Buchwald_Hartwig_Cycle Diagram 3: Buchwald-Hartwig Cycle & Failure Points Pd0 L-Pd(0) OxAdd Oxidative Addition (L)Pd(II)(Ar)(I) Pd0->OxAdd 1. Ar-I Amine_Coord Amine Coordination / Deprotonation OxAdd->Amine_Coord 2. R'R''NH, Base Fail1 Failure Point 1: Slow Oxidative Addition (Use bulky, e-rich ligand) OxAdd->Fail1 Fail2 Failure Point 2: Inhibitory Pd-I Dimer Formation (Bidentate ligands like BINAP can help) [10] OxAdd->Fail2 Red_Elim Reductive Elimination Amine_Coord->Red_Elim Fail3 Failure Point 3: Base-mediated Decomposition (Use weaker base like K₂CO₃ or Cs₂CO₃) [15] Amine_Coord->Fail3 Red_Elim->Pd0 3. Product Ar-NRR' Red_Elim->Product

Caption: Simplified Buchwald-Hartwig cycle with key failure points.

For this compound, the primary concerns are base sensitivity and catalyst inhibition.

  • Base Selection: Strong bases like NaOtBu or LHMDS are commonly used but can cause decomposition of sensitive substrates.[10] If you observe decomposition, switch to a milder base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). This may require a higher reaction temperature or longer reaction time, but it often preserves the integrity of the starting material and product.

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For coupling with indoles, ligands like DavePhos or bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[11] These ligands promote the reductive elimination step and can prevent catalyst deactivation.

  • Solvent and Temperature: Toluene and 1,4-dioxane are common solvents. The reaction is typically heated, but excessively high temperatures (>120 °C) can lead to thermal degradation. A temperature range of 80-110 °C is a good starting point.

Q6: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I prevent this?

A6: Glaser homocoupling is a common side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.[12]

  • Ensure Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%. Excess copper will accelerate the undesired homocoupling pathway.

  • Amine Base: The amine base (e.g., triethylamine or diisopropylamine) plays a role in the catalytic cycle and as the solvent. Ensure it is high purity and free of oxidizing impurities.[13]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, modern copper-free Sonogashira protocols can be employed. These reactions often use specific palladium catalysts or ligands that can facilitate the cycle without a copper co-catalyst, though they may require different conditions.[12]

Protocol 2: Assessing Stability Under Reaction Conditions (Mock Run)

If you suspect your starting material is unstable under proposed reaction conditions, a mock run can save significant time and material.

  • Set up the reaction exactly as planned (same solvent, base, temperature) but exclude the coupling partner (e.g., the boronic acid or amine).

  • Add this compound and an internal standard (e.g., dodecane, biphenyl).

  • Run the reaction for the intended duration, taking aliquots at regular intervals (e.g., 1h, 4h, 12h).

  • Quench the aliquots and analyze by LC-MS or GC-MS.

  • Compare the peak area of the starting material relative to the internal standard over time. Significant degradation will be apparent if the relative peak area decreases substantially. This allows you to isolate and troubleshoot stability issues before committing to the full reaction.

References

  • [Thermal stability of halogenase and flavin reductase enzymes determined...
  • [7-Fluoro-1H-indole | 387-44-0 | FF32096 | Biosynth] ()
  • [Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • [Buchwald-Hartwig Amin
  • [Sonogashira Coupling - Organic Chemistry Portal] ([Link])
  • [Buchwald–Hartwig amin
  • [7-fluoro-2-iodo-1H-indole | C8H5FIN | CID 130052320 - PubChem] ([Link])
  • [Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PubMed Central] ([Link])
  • [Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • [How to Wisely Design Conditions for Buchwald-Hartwig Couplings - Chemical Insights] ([Link])
  • [Sonogashira coupling - Wikipedia] ([Link])
  • [Suzuki Coupling - Organic Chemistry Portal] ([Link])
  • [Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei - ePrints Soton] ([Link])
  • [Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac] ([Link])
  • [Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed] ([Link])
  • [Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines - ACS Omega] ([Link])
  • [Recent Progress Concerning the N-Aryl
  • [Recent Advances in Sonogashira Reactions - ResearchG
  • [Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media - NIH] ([Link])
  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][16]-Fused Indole Heterocycles - NIH] ([Link])
  • [On the configurational stability of chiral, nonracemic fluoro- and iodo-[D(1)]methyllithiums - PubMed] ([Link])
  • [Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
  • [Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering - PubMed] ([Link])
  • [Thermal Stability of Halogen-Free Intumescent System in Biopolymer Composites - MDPI] ([Link])
  • [Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • [7-Fluoro-1H-indole | C8H6FN | CID 2774504 - PubChem] ([Link])
  • [5-Fluoro-7-iodo-1H-indole | C8H5FIN | CID 71652048 - PubChem] ([Link])
  • [Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org] ([Link])
  • [Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC] ([Link])
  • [The Journal of Organic Chemistry Ahead of Print - ACS Public
  • [Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - ResearchG

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dehalogenation side reactions of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dehalogenation Side Reactions

Welcome to the technical support center for 7-Fluoro-5-iodo-1H-indole. As Senior Application Scientists, we understand the critical role this versatile building block plays in medicinal chemistry and materials science. We also recognize the experimental challenges that can arise, particularly the undesired side reaction of dehalogenation (specifically, deiodination). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the dehalogenation side reaction observed with this compound?

A1: Dehalogenation is an undesired reaction where the iodine atom at the 5-position of the indole ring is replaced by a hydrogen atom, leading to the formation of 7-Fluoro-1H-indole as a byproduct. This reduces the yield of the intended cross-coupled product and complicates purification. The C-I bond is the most susceptible to this reaction compared to C-Br or C-Cl bonds due to its lower bond dissociation energy.[1]

Q2: Why is this compound prone to dehalogenation?

A2: Several factors contribute to the susceptibility of this molecule to dehalogenation. Aryl iodides, in general, are more prone to this side reaction than other aryl halides.[1] The indole ring system, being an electron-rich heterocycle, can influence the stability of reaction intermediates. Furthermore, the presence of the N-H proton can lead to deprotonation under basic conditions, increasing the electron density of the ring and potentially complicating the catalytic cycle.[1][2]

Q3: What are the primary mechanisms of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the aryl-palladium-iodide intermediate in a competing reductive elimination pathway to yield the dehalogenated indole.[1] Another potential pathway involves a base-induced reductive dehalogenation, which can even occur under visible light without a transition metal catalyst.[3][4][5]

Q4: Can the fluorine atom at the 7-position influence the dehalogenation at the 5-position?

A4: The electron-withdrawing nature of the fluorine atom can have a modest electronic effect on the indole ring. While not the primary driver, this substitution can influence the overall electron density and reactivity of the molecule, potentially making it more susceptible to certain side reactions under specific conditions.

Q5: Is N-H protection necessary when using this compound in cross-coupling reactions?

A5: While not always mandatory, protecting the indole nitrogen (e.g., with a BOC, SEM, or benzyl group) is a highly recommended strategy to suppress dehalogenation.[2] The acidic N-H proton can be deprotonated by the base, which can increase the electron density of the indole ring and interfere with the catalytic cycle. N-protection can lead to cleaner reactions and higher yields of the desired product.[1][2]

Troubleshooting Guide: Dehalogenation Side Reactions

This section addresses common issues encountered during cross-coupling reactions with this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
High levels of 7-Fluoro-1H-indole byproduct Inappropriate Ligand: The phosphine ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling steps.[1]
Wrong Base: The base might be too strong, acting as a hydride source, or its conjugate acid might be a proton source for hydrodehalogenation.Base Optimization: Try weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄. Avoid strong alkoxide bases if possible.[1]
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[6]
Presence of Water: While often necessary in Suzuki couplings, excessive water can be a proton source.Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.
Reaction is sluggish, leading to more dehalogenation Slow Transmetalation: The transfer of the organometallic partner (e.g., boronic acid) to the palladium center may be the rate-limiting step, allowing more time for dehalogenation.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction. Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. Choice of Coupling Partner: Ensure the boronic acid or ester is of high purity and reactivity.
N-H Interference: The unprotected indole N-H is interfering with the catalyst.N-Protection: Protect the indole nitrogen with a suitable group (e.g., BOC, SEM, Benzyl) to prevent deprotonation and potential catalyst inhibition.[2]

Experimental Protocols to Minimize Dehalogenation

The following are generalized starting protocols for common cross-coupling reactions. Optimization will likely be necessary for specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize deiodination by using a bulky phosphine ligand and a phosphate base.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine: - this compound (or N-protected) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) solvent Add Toluene/Water (e.g., 10:1) reagents->solvent degas Degas with N₂ or Ar (15-20 min) solvent->degas heat Heat to 80-100 °C with vigorous stirring degas->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup & Purification monitor->workup

A typical Suzuki-Miyaura workflow.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-3 mol%) and the phosphine ligand (e.g., SPhos, 4-6 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water 10:1).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions.

Workflow Diagram:

Sonogashira_Workflow reagents Combine: - N-Protected this compound - Terminal Alkyne (1.5 eq) - Pd(PPh₃)₄ (5 mol%) - Base (e.g., Et₃N or DIPA) solvent Add Anhydrous Solvent (e.g., THF or Toluene) reagents->solvent degas Degas with N₂ or Ar solvent->degas heat Stir at RT to 60 °C degas->heat monitor Monitor by TLC or LC-MS heat->monitor workup Workup & Purification monitor->workup

A typical Sonogashira coupling workflow.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add N-protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the terminal alkyne (1.5 equiv).

  • Add an anhydrous, degassed solvent such as THF or Toluene.

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Insights

Understanding the catalytic cycle and where the dehalogenation side reaction occurs is key to troubleshooting.

Simplified Catalytic Cycle and Dehalogenation Pathway:

Dehalogenation_Mechanism cluster_main Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-I pd_complex Ar-Pd(II)-I(L₂) oa->pd_complex tm Transmetalation (with R-M) pd_complex->tm re_dehalogenation Reductive Elimination pd_complex->re_dehalogenation via Pd-H species tm_complex Ar-Pd(II)-R(L₂) tm->tm_complex tm_complex->pd0 re Reductive Elimination tm_complex->re product Ar-R (Desired Product) re->product pd_h_source H-Source (Base, Solvent, H₂O) pd_h_source->pd_complex competes with Transmetalation pd_h_complex H-Pd(II)-I(L₂) dehalogenated_product Ar-H (Byproduct) re_dehalogenation->dehalogenated_product

Pd-catalyzed cross-coupling and competing dehalogenation.

This diagram illustrates that the critical branch point occurs at the Ar-Pd(II)-I(L₂) intermediate. A rapid and efficient transmetalation step will favor the formation of the desired product (Ar-R). Conversely, conditions that slow down transmetalation or increase the concentration of Pd-H species will favor the undesired dehalogenation pathway, leading to Ar-H.

References

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. (n.d.).
  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. (2020, March 31).
  • Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A - ACS Publications. (2019, October 29).
  • Proposed mechanism of visible-light-induced, base-promoted... - ResearchGate. (n.d.).
  • Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures - American Chemical Society. (n.d.).
  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019, October 7).
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7).
  • 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 - Benchchem. (n.d.).
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (n.d.).

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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of optimizing catalyst loading in cross-coupling reactions, with a specific focus on the versatile building block, 7-Fluoro-5-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of their synthetic endeavors. Here, we move beyond simple protocols to explore the underlying principles that govern these powerful transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is resulting in low to no yield. What are the primary factors related to catalyst loading that I should investigate?

A1: Low or no product yield in a Suzuki-Miyaura coupling can be a multifaceted issue, but catalyst loading and its activity are paramount. Here’s a systematic approach to troubleshooting:

  • Insufficient Catalyst Loading: While the goal is often to minimize catalyst usage, an insufficient amount may not be enough to overcome activation barriers and drive the reaction to completion. For complex substrates like substituted indoles, a typical starting point for catalyst loading is 1-2 mol % of the palladium precursor.[1] If you observe a sluggish or stalled reaction, a modest increase in catalyst loading can be a viable solution.

  • Catalyst Deactivation: The indole nitrogen can coordinate with the palladium center, leading to catalytically inactive species.[2] This is a common deactivation pathway for heterocyclic substrates. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can help stabilize the active Pd(0) species and prevent this deactivation.[3]

  • Pre-catalyst Activation Issues: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient. Consider using a well-defined Pd(0) pre-catalyst to ensure a sufficient concentration of the active catalyst from the start.[3]

  • Poor Reagent Purity: Impurities in your this compound, boronic acid/ester, solvent, or base can poison the catalyst.[4][5] Ensure all your reagents are of high purity.

Q2: I'm observing significant homocoupling of my boronic acid reagent. How can adjusting the catalyst system mitigate this?

A2: Homocoupling, or Glaser-Hay coupling in the context of Sonogashira reactions, is a common side reaction, particularly in the presence of oxygen.[4] While rigorous inert atmosphere techniques are the first line of defense, your catalyst system plays a crucial role:

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly influence the reaction outcome.[6] Varying the amount of phosphine ligand can alter the catalyst's speciation and potentially disfavor the homocoupling pathway.

  • Reduce Copper Catalyst Loading (for Sonogashira): In Sonogashira couplings, minimizing the amount of the copper(I) co-catalyst can help reduce the rate of alkyne homocoupling.[4]

  • Switch to a Copper-Free Protocol (for Sonogashira): If homocoupling persists, the most effective solution is often to switch to a copper-free Sonogashira protocol.[4]

Q3: My reaction mixture turns black, and I see a precipitate. What does this indicate, and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition and aggregation into an inactive state.[3][4] This is often caused by:

  • Exposure to Oxygen: The active Pd(0) catalyst is sensitive to air and can be oxidized, leading to deactivation and the formation of palladium black.[3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is critical.[7]

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[3] It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inappropriate Ligand Choice: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[3] These ligands create a sterically hindered environment around the palladium center.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving common issues encountered when optimizing catalyst loading for cross-coupling reactions with this compound.

Problem 1: Incomplete Conversion or Stalled Reaction

Symptoms: TLC or LC-MS analysis shows the presence of significant amounts of starting material (this compound) even after prolonged reaction times.

Diagnostic Workflow:

G start Incomplete Conversion catalyst_check Is Catalyst Loading Sufficient? (Typically 1-5 mol%) start->catalyst_check increase_loading Increase Catalyst Loading Incrementally (e.g., to 2-3 mol%) catalyst_check->increase_loading No ligand_check Is the Ligand Appropriate? (Bulky, electron-rich) catalyst_check->ligand_check Yes increase_loading->ligand_check change_ligand Screen Alternative Ligands (e.g., SPhos, XPhos) ligand_check->change_ligand No temp_check Is the Reaction Temperature Optimal? ligand_check->temp_check Yes change_ligand->temp_check increase_temp Increase Temperature Incrementally temp_check->increase_temp No base_check Is the Base Strength and Solubility Adequate? temp_check->base_check Yes increase_temp->base_check change_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3) base_check->change_base No end Reaction Optimized base_check->end Yes change_base->end

Caption: Troubleshooting workflow for incomplete conversion.

Causality Explained:

  • Catalyst Loading: The catalytic cycle involves several steps, and a certain concentration of the active catalyst is necessary to maintain a reasonable reaction rate. Below a threshold concentration, the reaction may stall. While higher catalyst loadings can lead to more side reactions, a systematic increase can overcome kinetic barriers.[6][8]

  • Ligand Choice: The ligand's steric and electronic properties are critical.[9] For an electron-rich and potentially coordinating substrate like this compound, a bulky, electron-donating ligand promotes the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[9]

  • Temperature: Cross-coupling reactions are often temperature-sensitive. Increasing the temperature can provide the necessary energy to overcome the activation energy of a sluggish step in the catalytic cycle.

  • Base: The base plays a crucial role in the transmetalation step of many cross-coupling reactions. Its strength and solubility can significantly impact the reaction rate.

Problem 2: Formation of Impurities and Side Products

Symptoms: The reaction mixture contains multiple spots on TLC or peaks in the LC-MS, indicating the formation of undesired byproducts.

Key Considerations and Solutions:

Side ProductProbable CauseRecommended Action
Protodehalogenation of this compound Presence of a hydrogen source and a catalyst capable of promoting this pathway.Ensure anhydrous conditions. Use a well-defined Pd(0) precatalyst to avoid in situ reduction methods that might generate hydridic species.
Dimerization of this compound High catalyst loading or high temperatures.Reduce the catalyst loading. Lower the reaction temperature.
Glaser-Hay Coupling (in Sonogashira) Presence of oxygen and/or high copper catalyst concentration.Rigorously degas all solvents and reagents.[4] Reduce the amount of Cu(I) co-catalyst or switch to a copper-free protocol.[4]

Experimental Protocols

General Procedure for Catalyst Loading Screening in Suzuki-Miyaura Coupling

This protocol outlines a general method for screening different catalyst loadings. It is crucial to maintain consistency in all other reaction parameters to isolate the effect of catalyst concentration.

  • Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl boronic acid (1.2 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vials and place them in a reaction block. Purge the system with an inert gas (argon or nitrogen) for at least 15 minutes.[10]

  • Catalyst and Substrate Addition: Under a positive flow of inert gas, add the appropriate amount of the palladium precatalyst (e.g., 0.5, 1, 2, and 5 mol %) and the ligand (if required) to each respective vial. Then, add a stock solution of this compound (1.0 equivalent) in degassed solvent.

  • Reaction: Stir the reactions at the desired temperature (a good starting point is often 60-80 °C) and monitor the progress by TLC or LC-MS at regular intervals.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Weigh Reagents (Boronic Acid, Base) prep_inert Establish Inert Atmosphere prep_reagents->prep_inert add_catalyst Add Catalyst & Ligand prep_inert->add_catalyst add_substrate Add Substrate Solution add_catalyst->add_substrate react Heat & Stir add_substrate->react monitor Monitor by TLC/LC-MS react->monitor analyze Determine Optimal Loading monitor->analyze

Caption: Experimental workflow for catalyst loading screening.

Concluding Remarks

Optimizing catalyst loading for the cross-coupling of this compound is a critical step in achieving efficient and reproducible synthetic outcomes. A systematic approach that considers not only the amount of catalyst but also its activity, the choice of ligand, and the reaction conditions is essential. This guide provides a framework for troubleshooting common issues and rationally designing experiments to maximize the success of your cross-coupling reactions.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
  • Cross-Coupling Reaction Manual: Desk Reference
  • Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions
  • Troubleshooting low reactivity in Sonogashira coupling reactions
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide
  • Optimization of catalyst loading for Suzuki-Miyaura coupling
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Gradu
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Medi
  • Improvements for air sensitive reactions by using a new developed inertizing manifold
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit

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Validation & Comparative

A Comparative Guide to the Reactivity of 7-Fluoro-5-iodo-1H-indole and 7-bromo-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic route design, the selection of appropriately functionalized heterocyclic building blocks is paramount. Substituted indoles, in particular, represent a privileged scaffold in a vast array of pharmacologically active compounds. This guide provides an in-depth technical comparison of two key halogenated indole synthons: 7-Fluoro-5-iodo-1H-indole and 7-bromo-5-fluoro-1H-indole . The strategic placement of fluorine, bromine, and iodine atoms on the indole core imparts distinct electronic and steric properties, profoundly influencing their reactivity in pivotal synthetic transformations. This analysis, grounded in established chemical principles and supported by experimental data, aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

The primary differentiator between these two molecules lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates their reactivity profile, particularly in transition metal-catalyzed cross-coupling reactions.

PropertyThis compound7-bromo-5-fluoro-1H-indoleRationale
Molecular Weight 261.03 g/mol [1]214.03 g/mol Iodine has a higher atomic mass than bromine.
Reactivity in Cross-Coupling HigherLowerThe weaker C-I bond facilitates a faster rate of oxidative addition, the rate-determining step in many cross-coupling reactions.
Reaction Conditions Milder conditions (lower temperatures, lower catalyst loadings) are often sufficient.May require more forcing conditions (higher temperatures, higher catalyst loadings) to achieve comparable yields.The higher reactivity of the C-I bond allows for more efficient catalysis.
Stability Generally lower, with potential for light-sensitivity and gradual decomposition.Generally more stable and easier to handle and store over long periods.The C-I bond is more susceptible to cleavage.
Cost & Availability Typically higher cost and available from specialized suppliers.Generally lower cost and more widely available from various chemical vendors.The synthesis of iodo-aromatics can be more complex and costly.

In-Depth Reactivity Analysis: A Tale of Two Halogens

The utility of this compound and 7-bromo-5-fluoro-1H-indole as synthetic intermediates is most prominently showcased in their participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The established reactivity trend for aryl halides in this reaction is I > Br > Cl > F, which is directly attributable to the bond dissociation energies of the carbon-halogen bond.

For This compound , the highly reactive C-I bond at the C5 position is the primary site of coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents under relatively mild conditions. In contrast, 7-bromo-5-fluoro-1H-indole will undergo coupling at the C7 position. While the C-Br bond is still sufficiently reactive for Suzuki coupling, it generally requires slightly more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve high yields.

The fluorine atom at the C7 or C5 position, respectively, exerts a significant electronic influence on the indole ring. Its strong electron-withdrawing inductive effect can modulate the overall electron density of the aromatic system, which can influence the kinetics of the catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Haloindoles

This protocol provides a general starting point for the Suzuki-Miyaura coupling of both this compound and 7-bromo-5-fluoro-1H-indole. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine the haloindole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring. For this compound, starting at the lower end of the temperature range is advisable. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Ligand Exchange (Base) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reactivity of the haloindole is dictated by the strength of the C-X bond.

This compound is an excellent substrate for Sonogashira coupling, readily reacting with a variety of terminal alkynes under standard conditions, often at room temperature. The C-I bond's high reactivity allows for efficient coupling with both electron-rich and electron-poor alkynes.

7-bromo-5-fluoro-1H-indole , while also a viable substrate, will typically require elevated temperatures and potentially higher catalyst loadings to achieve comparable reaction rates and yields. The choice of copper co-catalyst and base can also be more critical in driving the reaction to completion.

Experimental Protocol: A General Procedure for Sonogashira Coupling of Haloindoles

This protocol is a representative starting point for the Sonogashira coupling of haloindoles.

  • Reaction Setup: To a degassed solution of the haloindole (1.0 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Base Addition: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature to 80 °C. For this compound, the reaction often proceeds efficiently at room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reactivity trend of I > Br holds true for this transformation as well.

The C-I bond of This compound facilitates a more facile oxidative addition to the palladium catalyst, making it the more reactive substrate for C-N bond formation. This can be particularly advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions.

The C-Br bond of 7-bromo-5-fluoro-1H-indole is also well-suited for Buchwald-Hartwig amination, and a wide range of primary and secondary amines can be coupled successfully. However, the reaction may require more specialized, bulky phosphine ligands and stronger bases to achieve high efficiency, especially with challenging amine coupling partners.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of Haloindoles

This general protocol can be adapted for the amination of both haloindoles.

  • Reaction Setup: In a glovebox, combine the haloindole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.4-2.0 equiv.) in a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Diagrammatic Representation of a General Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Material Selection cluster_1 Cross-Coupling Reaction cluster_2 Purification & Analysis This compound This compound Suzuki Suzuki This compound->Suzuki Sonogashira Sonogashira This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig 7-bromo-5-fluoro-1H-indole 7-bromo-5-fluoro-1H-indole 7-bromo-5-fluoro-1H-indole->Suzuki 7-bromo-5-fluoro-1H-indole->Sonogashira 7-bromo-5-fluoro-1H-indole->Buchwald-Hartwig Column Chromatography Column Chromatography Suzuki->Column Chromatography Sonogashira->Column Chromatography Buchwald-Hartwig->Column Chromatography NMR / MS Analysis NMR / MS Analysis Column Chromatography->NMR / MS Analysis Final Product Final Product NMR / MS Analysis->Final Product

Caption: A generalized workflow for the functionalization of haloindoles via cross-coupling reactions.

Electronic and Steric Considerations

The fluorine atom, common to both molecules, is a powerful modulator of electronic properties. Its high electronegativity results in a strong inductive electron withdrawal (-I effect), which deactivates the indole ring towards electrophilic aromatic substitution. However, it also possesses a lone pair that can participate in resonance, acting as a π-donor (+M effect). The interplay of these effects influences the overall reactivity and regioselectivity of further transformations.

The position of the halogen also imparts steric effects. A substituent at the C7 position, as in 7-bromo-5-fluoro-1H-indole, is in proximity to the N-H group of the pyrrole ring. This can influence the binding of the substrate to the metal catalyst and may impact reaction rates, particularly if bulky N-protecting groups are employed. In contrast, the C5 position in this compound is less sterically encumbered.

C-H Activation: An Emerging Frontier

Direct C-H functionalization represents an atom-economical alternative to traditional cross-coupling reactions. While the halo-substituted positions are the most reactive sites for cross-coupling, the other C-H bonds on the indole ring can also be functionalized under specific catalytic conditions. The development of directing groups that can be installed on the indole nitrogen has enabled the selective activation of C-H bonds at various positions, including C7.[2][3][4] For both this compound and 7-bromo-5-fluoro-1H-indole, the presence of the halogen atoms would need to be considered in the design of C-H activation strategies to avoid competitive oxidative addition at the C-X bond.

Spectroscopic Signatures for Verification

Expected ¹H NMR Features:

  • Indole N-H: A broad singlet typically in the region of δ 8.0-8.5 ppm.

  • Pyrrole Protons (H2 and H3): Doublets or triplets in the aromatic region, with characteristic coupling constants.

  • Benzene Ring Protons: The protons on the benzene portion of the indole will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electronic effects of the halogen substituents. The fluorine atom will also introduce characteristic H-F coupling.

Conclusion and Practical Recommendations

The choice between this compound and 7-bromo-5-fluoro-1H-indole is a strategic one that should be guided by the specific requirements of the synthetic target and the desired reaction efficiency.

  • For rapid reaction optimization, milder conditions, and when coupling challenging substrates, this compound is the superior choice. Its enhanced reactivity can lead to higher yields in shorter reaction times and may be more tolerant of sensitive functional groups.

  • When cost, stability, and large-scale availability are primary considerations, 7-bromo-5-fluoro-1H-indole presents a more practical option. While it may require more vigorous reaction conditions, it is a robust and reliable building block for a wide range of synthetic transformations.

Ultimately, a thorough understanding of the nuanced reactivity of these two valuable synthons empowers chemists to design more efficient, cost-effective, and successful synthetic routes towards novel and impactful molecules.

References

  • Regioselective C5−H Direct Iodin
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020).
  • Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. (2025). Organic Letters.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.).
  • Method for industrially preparing 7-fluoroindole. (n.d.).
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). Request PDF.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
  • 7-Fluoro-5-iodoindole 97 1173023-15-8. (n.d.). Sigma-Aldrich.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.).
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • Regioselective C5-H Direct Iodination of Indoles. (n.d.).
  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PMC.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed.
  • bmse000097 Indole
  • Comparative study of 5-chloro-indole and 5-bromo-indole deriv
  • Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (n.d.). NIH.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • ChemInform Abstract: Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cycliz
  • 7-Fluoro-1H-indole | 387-44-0 | FF32096 | Biosynth. (n.d.).
  • The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans. (n.d.). Request PDF.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (n.d.).
  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). NIH.

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A Senior Application Scientist's Guide to the Suzuki Coupling of Dihalogenated Indoles: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to precisely functionalize this scaffold is paramount in drug discovery. Among the most powerful tools for forging C-C bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1][2] This guide provides an in-depth comparison of the reactivity of dihalogenated indoles in Suzuki coupling, offering field-proven insights and experimental data to empower researchers in the strategic design and execution of their synthetic routes.

The Scientific Rationale: Understanding Site Selectivity

The selective functionalization of a dihalogenated indole, reacting at one halogen while leaving the other untouched, is governed by a hierarchy of chemical principles. A successful synthetic strategy hinges on understanding these factors, which dictate the outcome of the reaction. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] The site selectivity is primarily determined in the initial, often rate-limiting, oxidative addition step.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition (R¹-X) TM_intermediate R¹-Pd(II)L_n-R² OA_intermediate->TM_intermediate Transmetalation (R²-B(OR)₂) Base TM_intermediate->Pd0 Reductive Elimination product R¹-R² TM_intermediate->product R1X Dihaloindole (Ar-X¹X²) R2B Boronic Acid/Ester (R²-B(OR)₂)

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The initial oxidative addition of the dihaloindole to the Pd(0) catalyst is the key selectivity-determining step.

The primary factors influencing which Carbon-Halogen (C-X) bond reacts preferentially are:

  • Carbon-Halogen Bond Dissociation Energy (BDE): For indoles featuring two different halogens (e.g., bromo-iodo-indole), the reactivity is almost always dictated by the BDE. The bond strength follows the order C-Cl > C-Br > C-I. Consequently, the weaker C-I bond will undergo oxidative addition much more readily than a C-Br or C-Cl bond on the same molecule.[5]

  • Electronic Effects & Site Electrophilicity: When an indole contains two identical halogens (e.g., dibromoindole), selectivity is governed by the intrinsic electronic properties of the indole ring. The oxidative addition step is favored at the more electrophilic (electron-poor) carbon position.[5] The electron density at different positions on the indole ring can be significantly influenced by the nitrogen protecting group and other substituents.

  • Catalyst System (Ligand & Precatalyst): While BDE and electronics provide a baseline prediction, the choice of palladium catalyst and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand can profoundly influence and even override the intrinsic reactivity.[6][7] Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, enabling reactions at otherwise disfavored positions.

Comparative Reactivity: A Data-Driven Analysis

The predictability of selective Suzuki coupling on dihaloindoles depends heavily on the positions and identities of the two halogen atoms.

Case 1: Mixed Halogenated Indoles (e.g., Bromo-Iodo)

In substrates with mixed halogens, the inherent difference in C-X bond strength is the overwhelming determinant of selectivity. The reaction will selectively occur at the position bearing the heavier, more reactive halogen.

Substrate ExampleHalogen 1 (Position)Halogen 2 (Position)Preferential Reaction SiteScientific Rationale
5-Bromo-7-iodoindoleI (C7)Br (C5)C7 (Iodo)The C-I bond has a lower Bond Dissociation Energy (BDE) than the C-Br bond, leading to faster oxidative addition at C7.
2-Chloro-5-bromoindoleBr (C5)Cl (C2)C5 (Bromo)The C-Br bond is significantly weaker and more reactive in oxidative addition than the C-Cl bond.

This predictable selectivity allows for straightforward, stepwise functionalization. One can first perform a Suzuki coupling at the iodide, followed by a second, typically more forcing, coupling at the bromide under different conditions.

Case 2: Identical Halogenated Indoles (e.g., Dibromoindoles)

When both halogens are the same, predicting the site of mono-arylation requires a nuanced understanding of the indole's electronic landscape. The N-protecting group plays a pivotal role here.

A comprehensive review and database analysis highlighted key trends for N-substituted 2,3-dibromoindoles.[5]

SubstrateConditionsMajor Mono-arylation ProductSelectivity (approx. ratio)Reference
N-Me-2,3-dibromoindolePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O2-Aryl-3-bromo-N-Me-indoleC2 > C3[5]
N-SO₂Ph-2,3-dibromoindolePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O2-Aryl-3-bromo-N-SO₂Ph-indoleC2 > C3[5]
N-H-2,5-dibromoindolePd(dppf)Cl₂, K₂CO₃, DME/H₂O2-Aryl-5-bromo-N-H-indoleC2 > C5[5]

Analysis of Causality:

  • Reactivity at C2 vs. C3: For N-alkyl and N-sulfonyl 2,3-dibromoindoles, the reaction occurs preferentially at the C2 position.[5] This is attributed to the higher electrophilicity of the C2 position, which is adjacent to the electron-withdrawing nitrogen atom, facilitating the oxidative addition of the Pd(0) catalyst.

  • Reactivity at C2 vs. Benzene Ring Positions (e.g., C5): The C2 position on the pyrrolic ring is generally more reactive than positions on the fused benzene ring. This is again due to the electronic influence of the adjacent heteroatom.[5]

  • Influence of N-Protection: An unprotected N-H indole can sometimes complicate reactions through deprotonation and catalyst inhibition. Protecting the nitrogen, for instance with a methyl (Me) or phenylsulfonyl (SO₂Ph) group, often leads to cleaner reactions and more predictable outcomes by modulating the electronic character of the ring and preventing side reactions.

Figure 2: Decision workflow for predicting site selectivity in the Suzuki coupling of dihaloindoles.

Exemplary Experimental Protocol: Selective Mono-arylation of N-Methyl-2,3-dibromoindole

This protocol is a representative example for achieving selective arylation at the C2 position, based on established reactivity trends.[5]

Objective: To synthesize 2-(4-methoxyphenyl)-3-bromo-1-methyl-1H-indole.

Materials:

  • N-Methyl-2,3-dibromoindole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer, heating mantle, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Methyl-2,3-dibromoindole, 4-methoxyphenylboronic acid, and sodium carbonate.

    • Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the indole).

    • Causality Insight: The aqueous base (Na₂CO₃ in water) is essential for activating the boronic acid, forming a more nucleophilic boronate species that can efficiently participate in the transmetalation step with the palladium complex.[8]

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting indole and the appearance of a new, less polar spot (the product).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)-3-bromo-1-methyl-1H-indole.

This self-validating protocol, when monitored, allows for confirmation of the selective C2 arylation, leaving the C3-bromo position intact for subsequent, orthogonal chemical transformations.

Conclusion

The selective Suzuki-Miyaura cross-coupling of dihalogenated indoles is a highly achievable and powerful synthetic strategy. By understanding the fundamental principles of C-X bond reactivity and the electronic nuances of the indole scaffold, researchers can rationally design experiments to achieve specific mono-arylation patterns. For mixed halides, reactivity follows the predictable C-I > C-Br > C-Cl trend. For identical halides, the more electrophilic C2 position is typically favored, though this can be influenced by N-protection and catalyst choice. The provided data and protocols serve as a foundational guide for drug development professionals and scientists to confidently and precisely engineer complex, indole-based molecules.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6856-6874. [Link]
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3212-3237. (Note: While not directly cited in the text, this provides general context on the industrial relevance of Suzuki couplings).
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. (Note: While not directly cited in the text, this provides context on the importance of cross-coupling in applied chemistry).
  • Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733-1736. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. (Note: Provides context on ligand development for challenging heteroaryl couplings).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Note: Foundational review on the coupling of less reactive halides).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Bard, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(44), 13481-13494. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. (Note: Provides broad context on the scope of Suzuki couplings).
  • Pharmaceutical Roundtable of the American Chemical Society Green Chemistry Institute. (2010). The use of Pd-catalyzed cross-coupling methods in the synthesis of pharmaceuticals. Organic Process Research & Development, 14(1), 2-5. [Link]
  • Fairlamb, I. J. S., et al. (2016). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 138(41), 13550-13561. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1475-1490. [Link]
  • Yang, B., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • A review on palladium catalyzed coupling reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1175.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2017). Molecules, 22(12), 2203. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]
  • (PDF) Palladium used As A Catalyst: A Review. (2019). American Journal of Chemistry, 9(4), 99-106. [Link]
  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts.

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Sonogashira Coupling Reactivity: A Comparative Guide to 7-Fluoro-5-iodo-1H-indole and 5-Bromo-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Decisive Factors: Halogen Identity and Electronic Effects

The reactivity of an aryl halide in the Sonogashira coupling is primarily dictated by the nature of the halogen and the electronic environment of the aromatic ring. The generally accepted reactivity trend for halogens in this palladium-catalyzed reaction is I > Br > Cl > F.[2] This trend is a direct consequence of the carbon-halogen bond strength and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

7-Fluoro-5-iodo-1H-indole , with an iodine at the 5-position, is poised to be the more reactive of the two substrates. The carbon-iodine bond is weaker than the carbon-bromine bond, facilitating a more facile oxidative addition to the palladium catalyst. This often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and potentially higher yields.

5-Bromo-7-fluoro-1H-indole , on the other hand, possesses a stronger carbon-bromine bond, which typically necessitates more forcing reaction conditions to achieve comparable yields to its iodo-counterpart. However, the presence of the electron-withdrawing fluorine atom at the 7-position is expected to have a beneficial impact on the reactivity of both molecules. Electron-withdrawing groups can increase the electrophilicity of the carbon atom bearing the halogen, which can accelerate the rate of oxidative addition.[3][4] This electronic effect may help to mitigate the inherent lower reactivity of the aryl bromide to some extent.

The Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts. The palladium cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. Concurrently, in the copper cycle, a copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium(II) complex, is followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Activation (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X

Caption: The dual catalytic cycles of the Sonogashira coupling.

Expected Experimental Outcomes: A Comparative Table

While direct comparative experimental data is not available, we can construct a table of expected outcomes based on the principles discussed.

FeatureThis compound5-Bromo-7-fluoro-1H-indoleRationale
Reactivity HigherLowerWeaker C-I bond leads to faster oxidative addition.[2]
Reaction Temperature Room temperature to moderate heatingModerate to high heatingHigher energy input needed to cleave the stronger C-Br bond.
Reaction Time ShorterLongerFaster catalytic turnover due to higher reactivity.
Catalyst Loading Potentially lowerPotentially higherMore challenging substrates may require a higher catalyst concentration.
Yield Generally higherGenerally lower to comparable (with optimization)Higher reactivity often correlates with higher efficiency and fewer side reactions.
Side Reactions Lower propensity for homocouplingHigher propensity for homocouplingMore forcing conditions can sometimes favor side reactions like Glaser coupling.[5]

Experimental Protocol: A General Guideline

The following is a generalized experimental protocol for the Sonogashira coupling of a haloindole with a terminal alkyne. This protocol should be optimized for each specific substrate combination.

Materials:

  • Haloindole (this compound or 5-bromo-7-fluoro-1H-indole) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 mmol)

  • Copper(I) iodide (CuI) (0.01-0.03 mmol)

  • Amine base (e.g., triethylamine or diisopropylamine) (3-5 mL)

  • Anhydrous solvent (e.g., THF or DMF) (5-10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloindole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes at room temperature to ensure dissolution.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature for the iodo-substrate, elevated temperature for the bromo-substrate) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated indole.

Practical Implications and Troubleshooting

Substrate Selection:

  • For rapid synthesis and milder conditions, This compound is the preferred substrate. Its higher reactivity can be advantageous when dealing with sensitive functional groups on the alkyne coupling partner.

  • 5-Bromo-7-fluoro-1H-indole is a viable and often more cost-effective alternative.[6] However, be prepared to invest more time in optimizing reaction conditions, including screening different palladium catalysts, ligands, and bases to achieve satisfactory yields.

Troubleshooting Common Issues:

  • Low or No Conversion: For 5-bromo-7-fluoro-1H-indole, a lack of reactivity can often be overcome by increasing the reaction temperature, using a more active palladium catalyst (e.g., one with more electron-rich and bulky phosphine ligands), or by using a stronger base.

  • Homocoupling (Glaser Coupling): The formation of a diacetylene byproduct from the terminal alkyne is a common side reaction, particularly at higher temperatures. This can be minimized by the slow addition of the alkyne, using a lower reaction temperature if possible, and ensuring the reaction is carried out under strictly anaerobic conditions.[5]

  • Dehalogenation: In some cases, particularly with more reactive catalysts, dehalogenation of the starting material can occur. This can be mitigated by carefully controlling the reaction temperature and time.

Conclusion

In the Sonogashira coupling, this compound is predicted to be a significantly more reactive substrate than 5-bromo-7-fluoro-1H-indole. This is primarily due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. While the electron-withdrawing fluorine atom enhances the reactivity of both substrates, the inherent advantage of the iodide leaving group is expected to dominate. Researchers can leverage this reactivity difference for selective couplings or choose the more stable and cost-effective bromo-analogue when optimization of reaction conditions is feasible. A thorough understanding of these reactivity principles is crucial for the efficient synthesis of complex indole-based molecules for applications in drug discovery and materials science.

References

  • ResearchGate.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • NROChemistry. Sonogashira Coupling.
  • PubMed. Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides.
  • Chemical Communications (RSC Publishing).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Benchchem.
  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • MDPI.
  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • PubChem. 5-bromo-7-fluoro-1H-indole.
  • PubMed Central. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PubMed. Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane.

Sources

The Untapped Potential of 7-Fluoro-5-iodo-1H-indole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic significance.[3][4] Strategic halogenation of the indole ring is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the biological activities of 7-fluoro and 5-iodo-substituted indole derivatives, building a case for the largely unexplored potential of 7-Fluoro-5-iodo-1H-indole derivatives. While direct comparative studies on a series of these di-halogenated compounds are scarce, by examining their mono-halogenated counterparts, we can extrapolate the promising therapeutic avenues for this novel class of molecules.

Comparative Analysis of Biological Activity: Insights from Mono-Halogenated Indoles

The introduction of fluorine and iodine at specific positions on the indole ring imparts distinct biological properties. Fluorine, being highly electronegative, can alter the acidity of nearby protons and form strong hydrogen bonds, while the larger iodine atom can participate in halogen bonding and other non-covalent interactions, influencing ligand-receptor binding.

Antimicrobial and Antivirulence Properties

A significant body of research points to the efficacy of halogenated indoles in combating bacterial infections, not by killing the bacteria outright (which can drive resistance), but by disarming them through antivirulence mechanisms.[5][6]

7-Fluoroindole derivatives have demonstrated notable activity against the opportunistic pathogen Pseudomonas aeruginosa. Specifically, 7-fluoroindole (7FI) has been identified as a potent inhibitor of biofilm formation and hemolysis.[5][7] It effectively reduces the production of quorum-sensing (QS) regulated virulence factors, which are crucial for bacterial communication and coordination of pathogenic traits.[6][7]

In contrast, 5-iodoindole has shown strong antimicrobial and antibiofilm effects against the critically important pathogen Acinetobacter baumannii.[8][9] Studies have highlighted its ability to not only inhibit biofilm formation but also to eradicate established biofilms.[9]

Compound Organism Biological Effect Key Findings
7-FluoroindolePseudomonas aeruginosaAntivirulenceInhibits biofilm formation, hemolysis, and production of quorum-sensing regulated virulence factors.[5][7]
5-IodoindoleAcinetobacter baumanniiAntimicrobial & AntibiofilmExhibits direct antimicrobial activity and is effective at inhibiting and eradicating biofilms.[8][9]

The distinct yet complementary activities of these mono-halogenated indoles suggest that a this compound scaffold could offer a dual-action approach to tackling complex bacterial infections.

Anticancer Potential: Targeting Kinase Signaling

The indole nucleus is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region.[4] Halogenation can further enhance the binding affinity and selectivity of these inhibitors.

While specific data on this compound derivatives as kinase inhibitors is not yet available, the broader family of indole derivatives has shown significant promise. For instance, novel indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sarcoma kinase (SRC), two key players in tumor progression and metastasis.[10] The cooperation between EGFR and c-SRC is known to promote a more aggressive phenotype in various cancers.[10]

The proposed this compound scaffold holds potential as a novel platform for the design of potent and selective kinase inhibitors. The electron-withdrawing fluorine at the 7-position and the bulky, polarizable iodine at the 5-position could be strategically employed to optimize interactions within the ATP-binding pocket of target kinases.

Proposed Experimental Workflow for Evaluating Novel this compound Derivatives

To unlock the therapeutic potential of this novel scaffold, a systematic approach to evaluating the biological activity of newly synthesized derivatives is essential. The following experimental workflows are proposed as a robust starting point for both antimicrobial and anticancer screening.

Workflow for Antimicrobial and Antivirulence Screening

Caption: Proposed workflow for the comprehensive screening of the antimicrobial and antivirulence activities of novel this compound derivatives.

Protocol for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum: Culture the test organism (e.g., P. aeruginosa, A. baumannii) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Anticancer Screening

Anticancer Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Mechanism of Action Studies Start Synthesized this compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) against a panel of cancer cell lines Start->Cytotoxicity Kinase_Inhibition In Vitro Kinase Inhibition Assay (e.g., EGFR, SRC) Cytotoxicity->Kinase_Inhibition IC50 < 10 µM Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis IC50 < 10 µM Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle IC50 < 10 µM Western_Blot Western Blot Analysis of Key Signaling Proteins (e.g., p-EGFR, p-SRC, Caspases) Kinase_Inhibition->Western_Blot Apoptosis->Western_Blot In_Vivo In Vivo Xenograft Model Studies Western_Blot->In_Vivo Promising Lead Compound

Caption: A tiered approach for the systematic evaluation of the anticancer properties of novel this compound derivatives.

Protocol for Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

Potential Signaling Pathway: Dual EGFR/SRC Inhibition

A plausible mechanism of action for anticancer indole derivatives is the inhibition of key signaling pathways that drive tumor growth and survival. The dual inhibition of EGFR and SRC is a particularly attractive strategy.

EGFR_SRC_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR SRC SRC EGFR->SRC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR SRC->PI3K_AKT_mTOR STAT3 STAT3 Pathway SRC->STAT3 Indole_Derivative This compound Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->SRC Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified signaling pathway illustrating the dual inhibition of EGFR and SRC by a hypothetical this compound derivative, leading to the suppression of downstream pathways that control cancer cell proliferation, survival, and invasion.

Conclusion and Future Directions

The strategic placement of fluorine and iodine on the indole scaffold has the potential to yield novel therapeutic agents with diverse biological activities. While the this compound core remains a largely unexplored chemical space, the compelling antivirulence, antimicrobial, and anticancer properties of its mono-halogenated precursors provide a strong rationale for its investigation. The experimental workflows and mechanistic hypotheses presented in this guide offer a foundational framework for researchers to systematically explore the biological activity of this promising class of compounds. Future studies should focus on the synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2012). 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36-44.
  • Olgen, S., Al-Hussain, S. A., & Karaca, B. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(27), 3125-3143.
  • Lee, J. H., Kim, Y. G., & Lee, J. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS microbiology letters, 329(1), 36–44.
  • Gao, C., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 7(3), e00139-22.
  • ResearchGate. (n.d.). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa.
  • Mishra, R. K., & Creasy, D. M. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of medicinal chemistry, 34(1), 231–238.
  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules (Basel, Switzerland), 18(6), 6620–6662.
  • Gobinath, P., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(4), 3613-3626.
  • Kumar, V., & Aggarwal, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • Sharma, V., Kumar, P., & Pathak, D. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114104.
  • ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity.
  • Malan, S. F., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(5), 844-855.
  • Li, Z., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 8(15), 4219–4229.
  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of indole derivatives as Vif inhibitors. Bioorganic & medicinal chemistry letters, 27(17), 4150–4155.
  • Shaik, N. B., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical oncology (Northwood, London, England), 39(11), 179.
  • Besson, T., & Thiery, V. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 20(8), 14734–14754.
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • El-Gamal, M. I., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC medicinal chemistry, 15(2), 263–295.

Sources

A Comparative Guide to the Synthesis of 7-Fluoro-5-iodo-1H-indole: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Doubly Halogenated Indole Scaffold

In the landscape of medicinal chemistry and drug development, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds. The targeted functionalization of this scaffold is a critical exercise in molecular design, enabling the fine-tuning of a compound's pharmacological profile. 7-Fluoro-5-iodo-1H-indole is a particularly valuable synthetic intermediate. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity through favorable electronic interactions, while the iodine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions. This guide provides a comparative analysis of viable synthetic routes to this important building block, offering experimental insights to inform methodological choices in a research and development setting.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound is most effectively approached as a two-stage process:

  • Formation of the 7-Fluoro-1H-indole core.

  • Regioselective iodination at the C5 position.

While numerous methods exist for indole synthesis, the Leimgruber-Batcho and Fischer syntheses are the most industrially relevant and scalable for producing the initial fluorinated indole core. We will compare these two primary pathways before detailing the subsequent halogenation step.

Method 1: The Leimgruber-Batcho Indole Synthesis

This method is renowned for its high yields and the use of readily available starting materials, making it a popular choice in the pharmaceutical industry.[1] The synthesis begins with an ortho-nitrotoluene derivative, which undergoes condensation with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.

Causality of Experimental Design: The key precursor for synthesizing 7-fluoro-1H-indole via this route is 2-fluoro-6-nitrotoluene . The acidity of the methyl protons is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting nitroenamine is a stable, often crystalline intermediate. The subsequent reductive cyclization is the critical step, where the nitro group is reduced to an amine, which then spontaneously cyclizes and eliminates dimethylamine to form the aromatic indole ring. A variety of reducing agents can be employed, allowing for optimization based on substrate tolerance and safety considerations.[1]

Reaction Workflow: Leimgruber-Batcho Synthesis

Leimgruber-Batcho Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Product Start 2-Fluoro-6-nitrotoluene Step1 Condensation with DMF-DMA & Pyrrolidine Start->Step1 Intermediate β-Dimethylamino-2-nitro-6-fluorostyrene (Enamine Intermediate) Step1->Intermediate Step2 Reduction (e.g., Pd/C, H₂) Intermediate->Step2 Product 7-Fluoro-1H-indole Step2->Product

Caption: General workflow for the Leimgruber-Batcho synthesis of 7-fluoro-1H-indole.

Method 2: The Fischer Indole Synthesis

As one of the oldest and most reliable methods, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] For an unsubstituted indole backbone, the reaction is typically performed with pyruvic acid, followed by decarboxylation.[3]

Causality of Experimental Design: The required precursor is (2-fluorophenyl)hydrazine . This is condensed with a suitable carbonyl compound (e.g., pyruvic acid or an acetaldehyde equivalent) to form a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine. The crucial step is a[4][4]-sigmatropic rearrangement, which forms a new C-C bond and disrupts the aromaticity of the benzene ring. Subsequent rearomatization, cyclization, and elimination of ammonia yield the final indole product.[2] The choice of acid catalyst is critical and can range from Brønsted acids like HCl to Lewis acids like ZnCl₂.[5]

Reaction Mechanism: Fischer Indole Synthesis dot digraph "Fischer Indole Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];

}

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A Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Iodoindoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodoindoles are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The introduction of a fluorine atom onto the indole scaffold can dramatically alter the physicochemical properties of the resulting molecule, influencing its metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the spectroscopic signature of these halogenated indoles is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

This guide provides an in-depth spectroscopic comparison of fluorinated and non-fluorinated iodoindoles, focusing on the key analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By examining the influence of fluorine and iodine substitution on the indole core, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently characterize these important molecules. For a direct and practical comparison, we will frequently refer to the experimental data for 5-iodo-1H-indole-3-carbaldehyde (non-fluorinated) and 4-fluoro-5-iodo-1H-indole-3-carbaldehyde (fluorinated).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural Nuances

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a highly electronegative fluorine atom and a large, polarizable iodine atom onto the indole ring induces significant and predictable changes in the ¹H, ¹³C, and ¹⁹F NMR spectra.

The Influence of Fluorine and Iodine on NMR Spectra
  • ¹H NMR: The strong electron-withdrawing nature of fluorine generally leads to a downfield shift (higher ppm) of nearby protons due to deshielding. The magnitude of this effect decreases with distance. Iodine, being less electronegative than carbon, has a more complex effect that is a combination of deshielding and shielding anisotropic effects. Furthermore, the presence of a ¹⁹F nucleus (spin I = 1/2) introduces spin-spin coupling with neighboring protons, resulting in the splitting of proton signals. This coupling, transmitted through bonds, is a powerful tool for confirming the position of the fluorine atom.

  • ¹³C NMR: Fluorine's high electronegativity causes a significant downfield shift of the directly attached carbon atom (¹JCF) and smaller, but still noticeable, shifts on carbons two (²JCF) and three (³JCF) bonds away. These C-F coupling constants are valuable for structural assignment. Iodine's effect on the ¹³C spectrum is primarily a significant upfield shift (shielding) of the carbon to which it is attached, a phenomenon known as the "heavy atom effect."

  • ¹⁹F NMR: This technique is highly sensitive and offers a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the indole ring.

Comparative NMR Data: 5-iodo-1H-indole-3-carbaldehyde vs. 4-fluoro-5-iodo-1H-indole-3-carbaldehyde

The following tables summarize the ¹H and ¹³C NMR data for our two model compounds, highlighting the key differences arising from fluorination.[1]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton5-iodo-1H-indole-3-carbaldehyde (δ, ppm)4-fluoro-5-iodo-1H-indole-3-carbaldehyde (δ, ppm, J in Hz)Observations
NH12.27 (s)Not explicitly reported, likely broad singletThe acidic proton's shift is solvent and concentration-dependent.
CHO9.92 (s)9.98 (d, J = 2.8)The aldehyde proton in the fluorinated compound is a doublet due to coupling with the fluorine atom.
H28.29 (d, J = 3.1)8.25 (s)The H2 proton shows a slight upfield shift and loses its coupling partner in the fluorinated analog.
H48.44 (s)-This position is substituted with fluorine in the fluorinated compound.
H67.53 (dd, J = 8.5, 1.4)7.61 – 7.48 (m)The multiplet for H6 in the fluorinated compound is due to coupling with both H7 and the fluorine at C4.
H77.37 (d, J = 8.5)7.21 (d)The chemical shift of H7 is influenced by the adjacent iodine.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon5-iodo-1H-indole-3-carbaldehyde (δ, ppm)4-fluoro-5-iodo-1H-indole-3-carbaldehyde (δ, ppm)Observations
C2138.9Not reportedExpected to be influenced by the electronic changes in the ring.
C3117.2Not reportedThe position of the formyl group.
C3a126.7Not reportedBridgehead carbon.
C4136.2Not reported, expected large ¹JCF couplingSite of fluorination in the fluorinated analog.
C586.6Not reported, expected upfield shiftThe heavy atom effect of iodine causes a significant upfield shift.
C6131.6Not reported
C7129.2Not reported
C7a136.2Not reportedBridgehead carbon.
CHO185.2Not reportedThe carbonyl carbon.
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of iodoindoles is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified iodoindole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Chemical shifts are typically referenced to the residual solvent peak.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard.

    • For ¹⁹F NMR, a proton-decoupled sequence is also common to simplify the spectrum. The chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).[2]

  • Data Processing: Process the raw data using appropriate software to obtain the final spectrum, including Fourier transformation, phase correction, and baseline correction.

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and is sensitive to changes in bond strength and polarity.

The Influence of Fluorine and Iodine on IR Spectra
  • C-F and C-I Bonds: The C-F stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position depends on the substitution pattern. The C-I stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, which is often in the fingerprint region and can be difficult to assign definitively.

  • N-H and C=O Stretching: The N-H stretching vibration of the indole ring is a prominent feature, usually appearing as a sharp to moderately broad band around 3400 cm⁻¹. The C=O stretching vibration of the aldehyde group in our model compounds is expected to be a strong, sharp band around 1650-1700 cm⁻¹. The electronegativity of the fluorine atom can influence the electronic distribution within the indole ring, which may lead to subtle shifts in the positions of these bands.

Comparative IR Data: 5-iodo-1H-indole-3-carbaldehyde vs. 4-fluoro-5-iodo-1H-indole-3-carbaldehyde

The table below presents the key IR absorption bands for our two example compounds, highlighting the impact of fluorination.[1]

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group5-iodo-1H-indole-3-carbaldehyde4-fluoro-5-iodo-1H-indole-3-carbaldehydeObservations
N-H Stretch3239Not explicitly reported, expected ~3200-3400The position can be affected by hydrogen bonding.
C-H Stretch (Aromatic)~3100-3000Not explicitly reported, expected ~3100-3000Typical for aromatic C-H bonds.
C=O Stretch1650Not reported, expected ~1650-1700The aldehyde carbonyl stretch is a strong, characteristic band.
C=C Stretch (Aromatic)1435Not reported, expected ~1400-1600Multiple bands are expected in this region.
C-F Stretch-Not reported, expected ~1000-1400A strong band characteristic of the C-F bond.
Experimental Protocol for IR Spectroscopy

For solid samples like iodoindoles, the following methods are commonly used:

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation.

  • Thin Solid Film:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Mount the plate in the spectrometer and acquire the spectrum.

ir_workflow cluster_atr ATR Method cluster_film Thin Film Method Place_Sample_ATR Place small amount of solid on ATR crystal Apply_Pressure Apply pressure Place_Sample_ATR->Apply_Pressure Acquire_Spectrum Acquire IR Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Dissolve_Sample Dissolve solid in volatile solvent Apply_to_Plate Apply drop to salt plate Dissolve_Sample->Apply_to_Plate Evaporate Evaporate solvent Apply_to_Plate->Evaporate Evaporate->Acquire_Spectrum Analyze_Spectrum Analyze functional groups and fingerprint region Acquire_Spectrum->Analyze_Spectrum

Experimental workflows for IR spectroscopy of solid samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and the position and intensity of the absorption bands are sensitive to substitution.

The Influence of Fluorine and Iodine on UV-Vis Spectra
  • Chromophore Modification: The introduction of substituents onto the indole ring can modify the energy of the π-molecular orbitals, leading to shifts in the absorption maxima (λ_max).

  • Fluorine's Effect: As a strongly electronegative atom, fluorine has both inductive and resonance effects. Its inductive electron withdrawal can lead to a hypsochromic (blue) shift, while its ability to donate a lone pair of electrons via resonance can cause a bathochromic (red) shift. The net effect depends on the position of substitution.

  • Iodine's Effect: Iodine is a polarizable atom and can also influence the electronic transitions. Generally, halogen substitution on an aromatic ring can lead to a bathochromic shift.

  • Solvent Effects: The polarity of the solvent can also influence the UV-Vis spectrum by stabilizing the ground or excited states to different extents.[3][4]

Expected UV-Vis Spectral Comparison

For 4-fluoro-5-iodo-1H-indole-3-carbaldehyde , the combined electronic effects of the fluorine, iodine, and aldehyde groups are complex. It is plausible that the fluorination at the 4-position would lead to a noticeable shift in the absorption maxima compared to the non-fluorinated analog, though the direction of the shift would depend on the interplay of inductive and resonance effects.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the iodoindole in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

The Influence of Fluorine and Iodine on Mass Spectra
  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a very accurate mass of the molecular ion, which is invaluable for confirming the elemental composition of the molecule.

  • Isotopic Patterns: Iodine has one stable isotope (¹²⁷I), so it does not produce a characteristic isotopic pattern. Fluorine also has only one stable isotope (¹⁹F).

  • Fragmentation: The fragmentation of indole derivatives upon electron ionization (EI) often involves the loss of small, stable molecules or radicals. For indole-3-carboxaldehydes, common fragmentation pathways include the loss of CO, HCN, and H.[3][5] The presence of fluorine and iodine can influence the fragmentation pathways. The C-I bond is relatively weak and can be cleaved to give a fragment corresponding to the loss of an iodine radical. The C-F bond is very strong and is less likely to cleave directly. Instead, fluorine can influence fragmentation by its electronic effects on the stability of the resulting ions.

Comparative Mass Spectrometry Data: 5-iodo-1H-indole-3-carbaldehyde vs. 4-fluoro-5-iodo-1H-indole-3-carbaldehyde

HRMS data provides a direct comparison of the molecular weights of our two model compounds.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+Na]⁺ (m/z)Found [M+Na]⁺ (m/z)
5-iodo-1H-indole-3-carbaldehydeC₉H₆INO293.9386293.9385[1]
4-fluoro-5-iodo-1H-indole-3-carbaldehydeC₉H₅FINONot explicitly reported, but calculableNot explicitly reported

Expected Fragmentation Differences:

  • 5-iodo-1H-indole-3-carbaldehyde: We can expect to see fragments corresponding to the loss of I•, CO, and HCN.

  • 4-fluoro-5-iodo-1H-indole-3-carbaldehyde: In addition to the loss of I•, CO, and HCN, the presence of fluorine may lead to alternative fragmentation pathways, although the loss of F• is less likely than the loss of I•. The relative abundances of the common fragments may also be altered due to the electronic influence of the fluorine atom.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds and provides rich fragmentation data. Electrospray ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often gives a prominent molecular ion peak with less fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose structures for the major fragment ions.

General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of fluorinated and non-fluorinated iodoindoles reveals distinct and interpretable differences that are crucial for their identification and structural elucidation. The introduction of a fluorine atom imparts characteristic signatures across NMR, IR, and MS techniques. In NMR, the key indicators are the C-F coupling constants and the deshielding of nearby nuclei. IR spectroscopy can confirm the presence of the C-F bond through its characteristic stretching vibration. Mass spectrometry, particularly HRMS, provides unambiguous confirmation of the elemental composition. While direct comparative UV-Vis data is often scarce, the principles of chromophore modification by electron-withdrawing and -donating groups can guide the interpretation of spectra.

By understanding these spectroscopic principles and leveraging the comparative data presented in this guide, researchers can more effectively and confidently navigate the synthesis and characterization of this important class of molecules, accelerating the pace of drug discovery and development.

References

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The Kinetics of Engagement: A Comparative Guide to Cross-Coupling Reactions with 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process scientist, the indole scaffold remains a cornerstone of drug design. Its functionalization, particularly through the strategic formation of carbon-carbon bonds, is a critical step in the synthesis of countless therapeutic agents. Within this context, 7-Fluoro-5-iodo-1H-indole emerges as a highly valuable, yet electronically complex, building block. The presence of a fluorine atom at the 7-position and an iodine at the 5-position introduces a unique electronic landscape that significantly influences the kinetics and outcomes of cross-coupling reactions. This guide provides an in-depth, comparative analysis of the kinetic profiles of Suzuki-Miyaura, Heck, and Sonogashira reactions with this substrate, offering field-proven insights to inform catalyst selection, reaction optimization, and mechanistic understanding.

The strategic placement of a fluorine atom imparts desirable properties such as enhanced metabolic stability and binding affinity. However, its strong electron-withdrawing nature can modulate the reactivity of the C-I bond, a key player in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] Understanding the kinetics of these transformations is not merely an academic exercise; it is fundamental to developing efficient, scalable, and robust synthetic routes.

Comparative Kinetic Landscape: Suzuki vs. Heck vs. Sonogashira

The choice of cross-coupling reaction is dictated by the desired molecular architecture. However, a nuanced understanding of their comparative kinetics with this compound is crucial for efficient reaction development. While specific kinetic data for this exact molecule is not extensively published, we can extrapolate from studies on analogous fluorinated aryl iodides to construct a comparative framework.[2][3]

Reaction TypeCoupling PartnerTypical Catalyst SystemRelative Rate (Conceptual)Key Kinetic Considerations
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)+++Oxidative addition is often rate-determining. The electron-withdrawing fluorine can accelerate this step. Transmetalation can be influenced by the choice of base and solvent.[4][5]
Heck AlkenePd(OAc)₂ / Ligand (e.g., PPh₃)++The reaction rate is sensitive to steric hindrance on both the indole and the alkene. The electronic nature of the alkene also plays a significant role.[6][7]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)++++Generally the fastest of the three due to the dual catalytic cycle. The rate can be influenced by both the palladium and copper cycles.[3][8]

Note: The relative rates are conceptual and can be significantly influenced by the specific reaction conditions, including the choice of ligand, base, and solvent.

The Sonogashira coupling is often the most rapid, benefiting from a synergistic palladium and copper co-catalytic cycle.[3][8] For the Suzuki-Miyaura reaction, the rate-determining step is typically the oxidative addition of the aryl iodide to the Pd(0) complex.[4] The electron-withdrawing fluorine atom at the 7-position of the indole is expected to render the C-I bond more susceptible to oxidative addition, potentially leading to a faster reaction compared to its non-fluorinated analogue. The Heck reaction's kinetics are often more complex, with dependencies on the rates of migratory insertion and β-hydride elimination.[6]

Mechanistic Insights and Experimental Design

A deep understanding of the catalytic cycles is paramount for rational experimental design and troubleshooting.

Catalytic Cycles

Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Rate-Determining) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Intermediate Intermediate Ar-Pd(II)-I(L2)->Intermediate Migratory Insertion (Alkene) Intermediate->Pd(0)L2 β-Hydride Elimination Product Product Intermediate->Product Product

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkynyl(L2) Transmetalation Ar-Pd(II)-alkynyl(L2)->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Ar-Pd(II)-alkynyl(L2)->Ar-alkyne Product CuI CuI Cu-alkynyl Cu-alkynyl CuI->Cu-alkynyl Alkyne + Base Cu-alkynyl->Ar-Pd(II)-I(L2) Cu-alkynyl->CuI To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for monitoring the kinetics of a Suzuki-Miyaura reaction between this compound and phenylboronic acid using High-Performance Liquid Chromatography (HPLC).

Materials:
  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Internal standard (e.g., biphenyl)

  • HPLC grade solvents (acetonitrile, water)

  • Trifluoroacetic acid (TFA)

Equipment:
  • Schlenk flask or reaction vial with a septum

  • Magnetic stirrer and hotplate

  • Syringes and needles

  • HPLC system with a UV detector

  • Analytical balance

Procedure:
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 0.1 mmol, 1.0 equiv), phenylboronic acid (e.g., 0.12 mmol, 1.2 equiv), K₂CO₃ (e.g., 0.2 mmol, 2.0 equiv), and the internal standard (e.g., biphenyl, 0.05 mmol, 0.5 equiv).

    • Add Pd(PPh₃)₄ (e.g., 0.005 mmol, 5 mol%).

    • Add anhydrous, degassed 1,4-dioxane (e.g., 2 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction Execution and Sampling:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.

    • At predetermined time points (e.g., t = 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a pre-flushed syringe.

    • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water with 0.1% TFA) to stop the reaction.

  • HPLC Analysis:

    • Filter the quenched samples through a syringe filter (0.22 µm).

    • Analyze the samples by HPLC. A typical method might involve a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile.

    • Monitor the disappearance of the starting material (this compound) and the appearance of the product (7-Fluoro-5-phenyl-1H-indole) and the internal standard at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Generate a calibration curve for the starting material and product against the internal standard.

    • Calculate the concentration of the starting material and product at each time point.

    • Plot the concentration versus time to obtain the reaction profile and determine the initial reaction rate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_run Reaction & Sampling cluster_analysis Analysis A Weigh Reactants & Catalyst B Assemble in Schlenk Flask (Inert Atmosphere) A->B C Add Solvents B->C D Heat & Stir C->D E Withdraw Aliquots at Time Intervals D->E F Quench Aliquots E->F G Filter Samples F->G H HPLC Analysis G->H I Data Processing & Plotting H->I

Caption: General workflow for kinetic monitoring of a cross-coupling reaction.

Conclusion:

The kinetic study of cross-coupling reactions with this compound provides invaluable insights for the synthetic chemist. While the Sonogashira reaction often offers the highest reaction rates, the Suzuki-Miyaura and Heck reactions provide access to a broader range of structural motifs. The electron-withdrawing nature of the fluorine substituent likely accelerates the rate-determining oxidative addition step in many palladium-catalyzed processes. By understanding the underlying kinetics and employing systematic monitoring techniques, researchers can optimize reaction conditions, minimize side-product formation, and develop robust and scalable syntheses of novel fluorinated indole derivatives for applications in drug discovery and beyond.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Ahrens, S.; Zeller, A.; G-Saiz, E.; Cal-Bano, I.; Strassner, T. Influence of Fluoro Substituents on the Oxidative Addition of Substituted Bromobenzenes to Palladium(0) Complexes. Organometallics, 2006, 25 (23), 5516–5523. [Link]
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000, 100 (8), 3009–3066. [Link]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
  • Hein, J. E.; Fokin, V. V. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: New Reactivity of Copper(I) Acetylides. Chemical Society Reviews, 2010, 39 (4), 1302–1315. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-5-iodo-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic placement of halogen atoms on this heterocyclic ring system can profoundly influence the pharmacological profile of the resulting analogs. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Fluoro-5-iodo-1H-indole analogs, synthesizing available data to offer insights for the design of novel therapeutic agents. While direct comparative studies on a series of this compound analogs are limited, by examining the individual contributions of each halogen at their respective positions, we can construct a predictive SAR model for various biological activities.

The Influence of Halogenation on the Indole Scaffold: A Tale of Two Atoms

The introduction of fluorine and iodine to the indole ring imparts distinct physicochemical properties that can modulate biological activity. Fluorine, being highly electronegative and small in size, can alter the electronic distribution of the molecule, enhance metabolic stability, and improve binding affinity through the formation of hydrogen bonds and other non-covalent interactions.[3] Conversely, the larger and more polarizable iodine atom can introduce steric bulk, enhance lipophilicity, and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Unraveling the Structure-Activity Relationship

The SAR of this compound analogs can be dissected by considering the individual and combined effects of these halogens across different therapeutic areas.

Antimicrobial and Antivirulence Activity

The indole nucleus is a key player in bacterial signaling, including biofilm formation.[4] Strategic halogenation can disrupt these processes, offering a promising avenue for antivirulence therapies.

  • The Role of 7-Fluoro Substitution: Studies have shown that 7-fluoroindole can significantly inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa. This effect is attributed to the modulation of quorum sensing pathways and the downregulation of virulence factor production.[5]

  • The Impact of 5-Iodo Substitution: 5-Iodoindole has also demonstrated potent antivirulence properties. It has been shown to affect the development and motility of Acinetobacter baumannii and disrupt its biofilm formation.[6]

Inference for this compound Analogs: The combination of a 7-fluoro and a 5-iodo substituent on the indole ring is anticipated to yield potent antivirulence agents. The 7-fluoro group can contribute to enhanced binding to bacterial targets and metabolic stability, while the 5-iodo group can increase lipophilicity, facilitating membrane permeability and potentially introducing beneficial steric interactions. It is hypothesized that these analogs could exhibit synergistic effects, leading to a more pronounced inhibition of biofilm formation and virulence factor production compared to their singly halogenated counterparts.

Anticancer Activity

Fluorinated indoles have emerged as a promising class of anticancer agents, with fluorination often leading to enhanced antitumor properties.[7]

  • Fluorine's Contribution to Potency: The introduction of a fluorine atom can enhance the binding affinity of indole analogs to various anticancer targets, including protein kinases.[8] For instance, many kinase inhibitors incorporate a 7-azaindole scaffold, where the nitrogen atom mimics a C-H group, and fluorination can further enhance activity.[9]

Inference for this compound Analogs: In the context of anticancer activity, the 7-fluoro group in this compound analogs is expected to be a key determinant of potency. The 5-iodo substituent could serve to modulate the pharmacokinetic properties of the molecule, such as increasing its half-life or altering its tissue distribution. The large size of the iodine atom could also be exploited to probe for specific steric interactions within the binding sites of anticancer targets.

Nematicidal Activity

A recent in silico study has shed light on the potential of 7-fluoro-5-iodoindole as a nematicide.[10] This computational work identified 7-fluoro-5-iodoindole as a potential binder to the glutamate-gated chloride channel (GluCl), a validated target for anthelmintic and nematicidal drugs.[10] The study reported a binding energy score of -5.15 kcal/mol, with the molecule forming a hydrogen bond with the polar Ser 260 residue of the channel.[10]

Structure-Activity Insights: This finding suggests a specific biological target for the this compound scaffold. The 7-fluoro group likely contributes to the electronic properties favorable for binding, while the 5-iodo group may be involved in hydrophobic or halogen bonding interactions within the binding pocket. Further derivatization of this scaffold could lead to the development of novel and potent nematicides.

Comparative Data of Halogenated Indole Analogs

To illustrate the impact of halogenation on biological activity, the following table summarizes available data for singly halogenated indole derivatives. While direct data for this compound analogs is not yet available in the public domain, this comparative data provides a valuable reference for understanding their potential.

CompoundBiological ActivityTarget Organism/Cell LineEndpointValueReference
7-Fluoroindole Biofilm InhibitionPseudomonas aeruginosa% InhibitionSignificant[5]
5-Iodoindole Antimicrobial/AntivirulenceAcinetobacter baumannii-Active[6]
Various Fluorinated Indoles AnticancerVarious Cancer Cell LinesIC50Varies[7]
7-Fluoro-5-iodoindole Nematicidal (in silico)Glutamate-gated chloride channel (GluCl)Binding Energy-5.15 kcal/mol[10]

Experimental Protocols

Synthesis of this compound
Biofilm Inhibition Assay

This protocol is adapted for screening the anti-biofilm activity of indole analogs against pathogenic bacteria.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in LB broth and incubate overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Compound Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features of this compound analogs and their potential impact on biological activity, as well as a typical experimental workflow.

Caption: Key structural features of this compound and their influence on biological activities.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_Screening Biological Screening cluster_Analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antimicrobial_Assay Antimicrobial/ Biofilm Assay Purification->Antimicrobial_Assay Anticancer_Assay Anticancer (MTT Assay) Purification->Anticancer_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of potential applications, including antimicrobial, anticancer, and nematicidal activities. The strategic combination of a 7-fluoro and a 5-iodo substituent offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of indole analogs.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the indole ring (e.g., N1, C2, C3, C4, and C6). This will enable the elucidation of a more detailed and quantitative SAR, paving the way for the rational design of potent and selective drug candidates.

References

  • In silico screening of indole based iodine-fluorine compounds. Binding... - ResearchGate. (n.d.).
  • Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds - PMC - NIH. (2021, July 29).
  • New indole and 7-azaindole derivatives as protein kinase inhibitors - IRIS UniPA. (n.d.).
  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025, May 28). ACS Publications.
  • Raorane, A. D., Lee, J. H., Lee, J., & Lee, J. (2020). 5-Iodoindole inhibits the motility and biofilm formation of Acinetobacter baumannii. Frontiers in Microbiology, 11, 584.
  • Selected enzyme variants show increased indole 6‐carboxylic acid... - ResearchGate. (n.d.).
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC - NIH. (2023, January 11).
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.).
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (n.d.).
  • Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2012). 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS microbiology letters, 329(2), 111–118.
  • 7-fluoro-2-iodo-1H-indole | C8H5FIN | CID 130052320 - PubChem. (n.d.).
  • (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - ResearchGate. (2022, December 1).
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (2024, February 14).
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (2022, September 1).
  • Halogenase engineering and its utility in medicinal chemistry - PMC - NIH. (2018, April 30).
  • (PDF) Synthesis and Anti-Hyperlipidemic Evaluation of N‑(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats - ResearchGate. (n.d.).
  • N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC - PubMed Central. (n.d.).

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A Comparative Guide to Validating the Structure of 7-Fluoro-5-iodo-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The 7-fluoro-5-iodo-1H-indole scaffold represents a unique chemical space, combining the electron-withdrawing properties of fluorine and the heavy-atom characteristics of iodine on a privileged heterocyclic motif. This guide provides an in-depth comparison of key analytical techniques for the structural validation of this class of molecules, supported by experimental data from closely related analogs. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.

The Challenge: Positional Isomerism and Spectroscopic Nuances

The primary challenge in validating the structure of this compound lies in confirming the precise positions of the fluorine and iodine substituents on the indole ring. Synthetic routes can sometimes yield mixtures of isomers, making definitive characterization essential. Each analytical technique offers a unique perspective on the molecule's architecture, and their combined application provides the necessary confidence in the final structural assignment.

A Multi-Faceted Approach to Structural Validation

A robust validation strategy for this compound derivatives integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method probes different aspects of the molecular structure, and their corroborative data build a comprehensive and trustworthy structural picture.

Caption: Integrated workflow for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern on the indole ring. By analyzing the chemical shifts, coupling constants, and through-space correlations, we can piece together the connectivity of the atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial.

¹H NMR Spectroscopy
Proton Expected Chemical Shift (ppm) for this compound (Predicted) 5-iodo-1H-indole-3-carbaldehyde (DMSO-d₆)[1] Indole (CDCl₃)[2]
N-H11.0 - 12.5 (broad singlet)12.27 (s, 1H)~8.1 (broad singlet)
H-27.2 - 7.5 (multiplet)8.29 (d, J = 3.1 Hz, 1H)~7.65 (multiplet)
H-36.5 - 6.8 (multiplet)-~6.5 (multiplet)
H-4~7.8 (doublet)-~7.6 (multiplet)
H-6~7.6 (doublet of doublets)-~7.1 (multiplet)

Note: The presence of the electron-withdrawing aldehyde group at the 3-position in the analog significantly affects the chemical shifts of the pyrrole ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The large chemical shift range and the influence of substituents make it an excellent tool for confirming the substitution pattern. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling (¹JCF), which is a definitive indicator of its position.

Carbon Expected Chemical Shift (ppm) for this compound (Predicted) 5-iodo-1H-indole-3-carbaldehyde (DMSO-d₆)[1] Indole (CDCl₃)
C-2~125138.9124.2
C-3~103-102.2
C-3a~129126.7128.1
C-4~122-120.7
C-5~85 (low intensity)86.6121.9
C-6~130-119.8
C-7~148 (doublet, ¹JCF ≈ 240 Hz)-111.1
C-7a~135136.2135.7
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a direct probe for the fluorine atom. A single signal in the ¹⁹F NMR spectrum will confirm the presence of one fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for each carbon, which simplifies the spectrum.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₈H₅FIN), the expected monoisotopic mass is 260.9451 g/mol . An experimental HRMS measurement within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct elemental formula.

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of iodine (¹²⁷I, 100% abundance). Fragmentation patterns observed in the mass spectrum can provide additional structural information. For halogenated indoles, common fragmentation pathways include the loss of the halogen atoms.

Experimental Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via electrospray ionization (ESI) or another appropriate ionization technique.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the measured accurate mass of the molecular ion with the theoretical mass calculated for the proposed formula.

X-Ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule in the solid state. This technique is considered the "gold standard" for structural determination as it directly visualizes the positions of atoms and the connectivity of the molecule. For this compound, an X-ray crystal structure would definitively confirm the 5- and 7-positions of the iodine and fluorine atoms, respectively.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of suitable size and quality. Common techniques for small organic molecules include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.

Caption: Logical relationships in the multi-technique validation of this compound.

Conclusion: A Synergistic Approach to Certainty

The structural validation of this compound derivatives necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides detailed information about the molecular framework and the immediate environment of each atom. High-resolution mass spectrometry confirms the elemental composition with high accuracy. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these complementary methods, researchers can establish the structure of novel indole derivatives with the highest degree of confidence, a critical step in the advancement of drug discovery and development.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 7-Fluoro-5-iodo-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind our methodological choices, ensuring a self-validating system for purity determination.

The Criticality of Purity in Drug Discovery

This compound represents a class of halogenated heterocyclic compounds that are privileged scaffolds in drug discovery. The introduction of fluorine and iodine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. However, the synthetic routes to such compounds can often yield a variety of process-related impurities, including starting materials, intermediates, byproducts from side reactions (e.g., dehalogenation, positional isomers), and residual solvents. Even trace amounts of these impurities can have profound effects on downstream biological assays, leading to misleading structure-activity relationship (SAR) data and, in a clinical context, potential toxicity.[1] Therefore, a robust, multi-pronged analytical approach is imperative to ensure the integrity of the synthesized compound.

A Comparative Overview of Analytical Methodologies

The purity of a chemical compound is typically assessed using a combination of chromatographic and spectroscopic techniques.[2] For this compound, we will focus on the three pillars of purity analysis: High-Performance Liquid Chromatography (HPLC) for quantitative assessment of purity and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of the primary analyte and impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of trace impurities.

Technique Principle Strengths Limitations Primary Application for this compound
RP-HPLC Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.High resolution, excellent quantitation, robust and reproducible.Requires a chromophore for UV detection, may not detect non-UV active impurities.Primary method for purity value (% area) determination and detection of process-related impurities.
qNMR The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.Absolute quantification without a specific reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires careful sample preparation and parameter optimization.Orthogonal method for purity confirmation and accurate quantification of the main component.
LC-MS/MS Combines the separation power of LC with the mass-analyzing capabilities of tandem mass spectrometry.High sensitivity and selectivity for impurity identification, provides molecular weight and structural information of unknowns.[3]Quantitative accuracy can be challenging without specific impurity standards.[2]Identification and structural elucidation of trace-level and unknown impurities.[4]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[5] For this compound, a well-developed RP-HPLC method can effectively separate the target compound from potential impurities.

Causality Behind Experimental Choices

The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining and separating indole derivatives. A gradient elution is employed to ensure the timely elution of both more polar and more lipophilic impurities. The mobile phase composition, a mixture of water and acetonitrile with a formic acid modifier, is chosen to achieve good peak shape and ionization efficiency for potential LC-MS analysis. The detection wavelength of 280 nm is selected based on the characteristic UV absorbance of the indole chromophore.[6][7]

Experimental Protocol: RP-HPLC Purity Determination

Objective: To determine the purity of synthesized this compound by calculating the area percentage of the main peak relative to the total peak area.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile (or a suitable solvent mixture).

Data Analysis:

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System

The validity of this HPLC method is underpinned by adherence to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically established over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

A validated HPLC method provides a high degree of confidence in the reported purity value.

II. Quantitative NMR (qNMR): An Orthogonal Approach to Purity

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds.[11][12] Unlike HPLC, which provides a relative purity based on peak areas, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[13][14]

Causality Behind Experimental Choices

The selection of a suitable internal standard is critical for accurate qNMR. The standard should be of high purity, chemically inert, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic anhydride is a common and suitable choice. Deuterated dimethyl sulfoxide (DMSO-d6) is a good solvent as it can dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region where the indole protons resonate. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: Purity Determination by qNMR

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: DMSO-d6

  • Internal Standard: Maleic Anhydride (certified purity)

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 of the analyte and internal standard (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of the analyte is calculated using the following formula:[11]

Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_std = Purity of the internal standard

Trustworthiness: A Self-Validating System

The reliability of qNMR stems from its fundamental principle: the direct proportionality between signal intensity and the number of nuclei.[13] The self-validating aspects include:

  • Structural Confirmation: The 1H NMR spectrum simultaneously provides structural confirmation of the target molecule.

  • Impurity Identification: Signals not corresponding to the analyte or the internal standard can be identified and potentially quantified.

  • Orthogonality to HPLC: As a technique based on a different physical principle, it provides an independent and confirmatory assessment of purity.

III. Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking Trace Impurities

While HPLC with UV detection is excellent for quantifying known and UV-active impurities, LC-MS is indispensable for identifying unknown and trace-level impurities.[15] The coupling of LC with a mass spectrometer provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that are crucial for structural elucidation.[3]

Causality Behind Experimental Choices

The use of the same chromatographic conditions as the HPLC method allows for direct comparison of retention times and facilitates the identification of peaks observed in the UV chromatogram. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like indoles, and operating in positive ion mode is generally effective for nitrogen-containing heterocycles. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.

Experimental Protocol: Impurity Identification by LC-MS/MS

Objective: To identify the molecular weights and obtain structural information for any impurities detected in the synthesized this compound.

Instrumentation and Conditions:

  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with ESI source.

  • Chromatographic Conditions: Same as the RP-HPLC method described above.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Data Analysis:

  • Extract ion chromatograms for potential impurities.

  • Determine the accurate mass of the molecular ion ([M+H]+) for each impurity.

  • Use the accurate mass to predict the elemental composition.

  • Analyze the MS/MS fragmentation pattern to propose a structure for the impurity. Common fragmentation pathways for indoles can provide clues to the impurity's structure.

Trustworthiness: A Self-Validating System

The confidence in impurity identification by LC-MS is enhanced by:

  • Accurate Mass Measurement: Provides high confidence in the elemental composition.

  • Fragmentation Analysis: The fragmentation pattern serves as a "fingerprint" for the molecule and can be compared to known fragmentation behaviors of similar structures.

  • Correlation with HPLC data: The retention time of the impurity in the LC-MS analysis should match that observed in the HPLC-UV analysis.

Visualizing the Workflow

A systematic approach is key to a thorough purity assessment.

Caption: Workflow for the comprehensive purity assessment of this compound.

Potential Impurities in the Synthesis of this compound

A critical aspect of ensuring trustworthiness is anticipating potential impurities based on the synthetic route. Common indole syntheses like the Fischer, Bischler, or Bartoli methods can have specific side reactions.[16][17] For a di-halogenated indole, potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • Dehalogenated Byproducts: Loss of iodine or fluorine.

  • Positional Isomers: Incorrect substitution patterns.

  • Oxidation Products: Indoles can be susceptible to oxidation.

  • Residual Solvents: Solvents used in the synthesis and purification.

A robust analytical strategy will be designed to detect and quantify these potential impurities.

Conclusion

The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and orthogonal approach. By combining the quantitative power of HPLC, the absolute quantification and structural confirmation of qNMR, and the impurity identification capabilities of LC-MS, researchers can have a high degree of confidence in the quality of their material. This comprehensive guide provides not just the "how" but also the "why" behind these critical analytical techniques, empowering scientists to generate reliable data and accelerate the drug discovery process.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][10]
  • Emery Pharma.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][9]
  • Gallo, V., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 421. [Link][12]
  • JEOL Ltd.
  • University of Strathclyde.
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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link][18]
  • Lösungsfabrik. Method categories according to the ICH Q2(R1). [Link][19]
  • ICH. Validation of Analytical Procedures Q2(R2). [Link][20]
  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Link][6]
  • Frontiers. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. [Link][7]
  • PubMed.
  • CHIMIA.
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  • DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link][1]
  • Science.gov. developed rp-hplc method: Topics by Science.gov. [Link][5]
  • National Institutes of Health. N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. [Link][21]
  • National Institutes of Health. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link][22]
  • SlideShare. Synthesis and Chemistry of Indole. [Link][16]
  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link][24]
  • MDPI.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Fluoro-5-iodo-1H-indole is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides an in-depth operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the first step in managing its disposal. This compound is a halogenated indole, a class of molecules that requires careful handling. Its specific hazard classifications dictate the necessary precautions.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

| Hazard to the Aquatic Environment | WGK 3 | Highly hazardous to water |

Source: Sigma-Aldrich Safety Data Sheet

The presence of both fluorine and iodine atoms means that upon thermal decomposition, the compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF).[1][2] This necessitates that the compound never be disposed of via incineration except by a licensed hazardous waste facility with appropriate scrubbers. Furthermore, its high water hazard classification (WGK 3) underscores the critical importance of preventing its release into the environment.

Core Principles of Disposal: Segregation and Compliance

The disposal of this compound is governed by its classification as a halogenated organic compound . This is the single most important factor in determining its waste stream.

  • Segregation is Mandatory: Halogenated organic waste must never be mixed with non-halogenated waste.[3][4] The rationale is twofold: co-mingling complicates the disposal process, and improper mixing can lead to dangerous chemical reactions. Moreover, the disposal costs for halogenated waste are significantly higher, and contaminating a large volume of non-halogenated solvent with a small amount of this compound will force the entire volume to be treated as the more expensive halogenated waste.[3]

  • Regulatory Framework: In the United States, the disposal of such chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] While this compound may not be explicitly listed by name, it falls under the category of halogenated organic compounds and must be managed as hazardous waste.[6][7]

Personal Protective Equipment (PPE)

All waste handling and disposal procedures must be conducted while wearing the appropriate PPE to mitigate the risks of exposure.

Table 2: Required PPE for Handling this compound Waste

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[8] Prevents skin irritation and potential absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles. Protects against dust particles and splashes, preventing serious eye damage.
Skin/Body Protection Fully-buttoned laboratory coat. Prevents contamination of personal clothing and skin.

| Respiratory Protection | Use in a certified chemical fume hood. For spills outside a hood, an N95 dust mask or higher may be required. | Prevents inhalation of the solid powder, which can cause respiratory irritation.[1] |

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing waste containing this compound.

Disposal of Unused or Waste Solid Compound

This procedure applies to the primary chemical container or any weigh boats or paper containing the solid.

  • Work Area: Perform all transfers inside a certified chemical fume hood to contain any dust.

  • Waste Container: Use a designated, clearly labeled hazardous waste container for "Halogenated Solid Waste." This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealable lid.[9][10]

  • Transfer: Carefully transfer the solid waste into the designated container using a clean spatula.

  • Labeling: Ensure the waste container is accurately labeled with a "Hazardous Waste" tag, listing "this compound" and its approximate quantity.[10]

  • Storage: Seal the container and store it in a designated Satellite Accumulation Area (SAA) with secondary containment until collection.[3][9]

Managing Small Spills

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate: If safe to do so, restrict access to the area.

  • PPE: Don appropriate PPE before beginning cleanup.

  • Avoid Dust: Do not dry sweep. Moisten the spilled material lightly with an inert liquid (like water) to prevent dust from becoming airborne.[8]

  • Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop the mixture into the "Halogenated Solid Waste" container.[1][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), then with soap and water. All cleaning materials (wipes, gloves) must be disposed of as halogenated solid waste.[3]

Decontamination of Labware

Properly cleaning contaminated glassware is essential for safety and experimental integrity.

  • Initial Rinse: Rinse the contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • Collect Rinsate: This first rinse is considered hazardous. Decant the solvent into a designated "Halogenated Liquid Waste" container.

  • Triple Rinse: Repeat the rinse two more times, collecting all rinsate in the same halogenated liquid waste container. This triple-rinse procedure is a best practice to ensure the removal of hazardous residues.[4]

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.

DisposalWorkflow start Waste Generation (Containing this compound) waste_type Identify Waste Type start->waste_type solid Solid Residue, Spill Material, or Contaminated Disposables waste_type->solid Solid labware Contaminated Reusable Labware (e.g., Glassware) waste_type->labware Labware collect_solid Collect in 'Halogenated Solid Waste' Container solid->collect_solid triple_rinse Triple Rinse with Appropriate Solvent labware->triple_rinse store_waste Securely Seal & Label Container. Store in Satellite Accumulation Area (with Secondary Containment) collect_solid->store_waste collect_liquid Collect Rinsate in 'Halogenated Liquid Waste' Container triple_rinse->collect_liquid Capture Rinsate clean_labware Proceed to Normal Labware Washing triple_rinse->clean_labware Cleaned Labware collect_liquid->store_waste ehs_pickup Arrange Collection by EHS or Licensed Waste Contractor store_waste->ehs_pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoro-5-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 7-Fluoro-5-iodo-1H-indole (CAS No. 1173023-15-8). As a halogenated indole, this compound is a valuable building block in pharmaceutical and chemical synthesis, but its specific combination of functional groups necessitates a rigorous approach to personal protection. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the PPE

This compound is a solid compound whose primary risks stem from its potential for irritation and acute toxicity upon exposure.[1] A thorough understanding of these hazards, as defined by the Globally Harmonized System (GHS), is the foundation of our safety protocol.

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. This dictates that no food or drink should be present in the handling area and highlights the importance of proper glove removal and hand washing.[1][2]

  • H315 (Causes skin irritation): Direct contact with the solid or solutions can cause skin irritation.[1] This necessitates robust skin protection, including appropriate gloves and a lab coat.[3]

  • H318 (Causes serious eye damage): This is a critical hazard. The compound can cause irreversible damage upon contact with the eyes.[1] Standard safety glasses are insufficient; chemical splash goggles are mandatory.[4]

  • H335 (May cause respiratory irritation): As a solid powder, the compound can be easily aerosolized during handling (e.g., weighing), posing an inhalation risk that can irritate the respiratory system.[1] This requires respiratory protection or handling within a controlled environment like a fume hood.[5]

The combination of these hazards requires a multi-faceted approach to PPE, ensuring a complete barrier between the researcher and the chemical.[6]

Core PPE Ensemble for this compound

The minimum required PPE when handling this compound is detailed below. The selection is based on mitigating the specific risks identified in the hazard assessment.

  • Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles that form a complete seal around the eyes are mandatory.[4] If there is a significant risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[4] Standard prescription glasses do not offer adequate protection.[4]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Gloves must be removed using the proper technique to avoid contaminating your skin, and hands should be washed thoroughly afterward.[8]

  • Skin and Body Protection: A professional lab coat, fully buttoned, is required to protect against skin contact from spills or dust.[3] Ensure the lab coat is made of a suitable material and is regularly laundered. For tasks with a higher risk of contamination, a chemically resistant apron may be worn over the lab coat. Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.[9]

  • Respiratory Protection: To mitigate the risk of respiratory irritation from the solid powder, a NIOSH-approved N95 dust mask is the minimum requirement when handling the material on an open bench.[1] The preferred method, however, is to handle the solid within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles at the source.[3]

PPE Selection by Laboratory Task

The specific tasks you perform will dictate the precise level of PPE required. The following table provides a clear, task-based summary.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator (if on open bench). Best practice: perform in a ventilated enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile Gloves (consider double-gloving)Lab CoatHandle within a Chemical Fume Hood
Running Reaction Chemical Splash GogglesNitrile GlovesLab CoatHandle within a Chemical Fume Hood
Work-up & Purification Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical Apron (if splashing is likely)Handle within a Chemical Fume Hood

Procedural Guidance and Workflows

Adherence to established procedures for donning, doffing, and selecting PPE is as critical as the equipment itself.

Experimental Workflow: PPE Decision Logic

The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_logic Task-Specific Logic cluster_final Final Check Start Start: Plan to use This compound ReviewSDS Review SDS & Hazards (H302, H315, H318, H335) Start->ReviewSDS AssessTask Assess Task: Weighing, Solution Prep, Reaction? ReviewSDS->AssessTask BasePPE Standard PPE: Lab Coat (closed) Closed-toe Shoes EyePro Select Eye Protection AssessTask->EyePro Gloves Select Hand Protection (Nitrile Gloves) AssessTask->Gloves Respiratory Select Respiratory Protection AssessTask->Respiratory FinalCheck Final PPE Check: Eyes, Skin, Hands, Lungs all protected? BasePPE->FinalCheck IsSplash Splash Risk? EyePro->IsSplash Gloves->FinalCheck IsInHood Working in Fume Hood? Respiratory->IsInHood IsSolid Handling Solid (Weighing)? N95 Use N95 Respirator IsSolid->N95 Yes Goggles Mandatory: Chemical Splash Goggles IsSplash->Goggles No FaceShield Add Face Shield IsSplash->FaceShield Yes IsInHood->IsSolid No Hood No additional respirator needed IsInHood->Hood Yes Goggles->FinalCheck FaceShield->Goggles N95->FinalCheck Hood->FinalCheck Proceed Proceed with Experiment FinalCheck->Proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.